Product packaging for 2-Amino-1-(4'-benzyloxyphenyl)ethanol(Cat. No.:CAS No. 56443-72-2)

2-Amino-1-(4'-benzyloxyphenyl)ethanol

Cat. No.: B017926
CAS No.: 56443-72-2
M. Wt: 243.3 g/mol
InChI Key: YZOUUVUNKGUDSK-UHFFFAOYSA-N
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Description

2-Amino-1-(4'-benzyloxyphenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C15H17NO2 and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO2 B017926 2-Amino-1-(4'-benzyloxyphenyl)ethanol CAS No. 56443-72-2

Properties

IUPAC Name

2-amino-1-(4-phenylmethoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZOUUVUNKGUDSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329810
Record name 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56443-72-2
Record name 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to several β2-adrenergic receptor agonists. Its structural motif is central to the pharmacophore of drugs used in the treatment of respiratory conditions such as asthma. This guide provides an in-depth exploration of a common and reliable synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

The synthesis commences with the protection of the phenolic hydroxyl group of 4-hydroxyacetophenone, followed by alpha-bromination of the ketone, subsequent amination, and finally, reduction of the carbonyl group to yield the target amino alcohol. Each step has been optimized to ensure high yields and purity, critical for downstream applications in drug development.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a four-step sequence starting from 4-hydroxyacetophenone. This pathway is favored for its use of readily available starting materials and well-established chemical transformations.

Synthesis_Pathway A 4-Hydroxyacetophenone B 1-(4-(Benzyloxy)phenyl)ethan-1-one A->B Benzylation C 2-Bromo-1-(4-(benzyloxy)phenyl)ethan-1-one B->C Bromination D 2-Amino-1-(4-(benzyloxy)phenyl)ethan-1-one C->D Amination E This compound D->E Reduction

Caption: Overall synthetic route for this compound.

Part 1: Protection of the Phenolic Hydroxyl Group

The initial step involves the protection of the acidic phenolic hydroxyl group of 4-hydroxyacetophenone as a benzyl ether. This is crucial to prevent unwanted side reactions in the subsequent steps, particularly during bromination where the unprotected phenol could undergo electrophilic substitution on the aromatic ring. The Williamson ether synthesis is a classic and efficient method for this transformation.

Step 1: Synthesis of 1-(4-(Benzyloxy)phenyl)ethan-1-one

This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.

Benzylation_Mechanism cluster_1 Deprotonation cluster_2 SN2 Attack 4-Hydroxyacetophenone 4-Hydroxyacetophenone Phenoxide Ion Phenoxide Ion 4-Hydroxyacetophenone->Phenoxide Ion K2CO3 Phenoxide IonBenzyl Bromide Phenoxide IonBenzyl Bromide 1-(4-(Benzyloxy)phenyl)ethan-1-one 1-(4-(Benzyloxy)phenyl)ethan-1-one Phenoxide IonBenzyl Bromide->1-(4-(Benzyloxy)phenyl)ethan-1-one S N 2

Caption: Mechanism of Benzylation.

Experimental Protocol:

  • To a 250 mL round-bottom flask, add 4-hydroxyacetophenone (13.6 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (14.2 mL, 0.12 mol) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol to yield pure 1-(4-(benzyloxy)phenyl)ethan-1-one as a white crystalline solid.[1]

Data Summary:

ParameterValue
Typical Yield90-95%
Melting Point93-95 °C
AppearanceWhite crystalline solid

Part 2: Alpha-Bromination of the Ketone

The second step is the selective bromination at the α-position of the ketone. This is a key step as it introduces a good leaving group (bromide) which is essential for the subsequent amination reaction. The reaction is typically carried out using bromine in a suitable solvent, often with a catalytic amount of a Lewis acid to promote the reaction.

Step 2: Synthesis of 2-Bromo-1-(4-(benzyloxy)phenyl)ethan-1-one

The mechanism involves the enolization of the ketone, which is the rate-determining step, followed by the rapid reaction of the enol with bromine.

Experimental Protocol:

  • In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-(4-(benzyloxy)phenyl)ethan-1-one (22.6 g, 0.1 mol) in a mixture of 1,4-dioxane (50 mL) and tetrahydrofuran (50 mL).[2]

  • Add a catalytic amount of anhydrous aluminum chloride (0.1 g).[2]

  • Cool the solution in an ice bath and add bromine (5.1 mL, 0.1 mol) dissolved in 20 mL of the same solvent mixture dropwise with stirring.[2]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 5 hours.[2]

  • Concentrate the reaction mixture under reduced pressure to obtain a solid residue.[2]

  • Add water and chloroform to the residue and separate the layers. The chloroform layer contains the product.[2]

  • Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate to get the crude product.[2]

  • Purify the crude product by column chromatography on silica gel using a mixture of benzene and n-hexane (1:1) as the eluent to afford 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one.[2]

Data Summary:

ParameterValue
Typical Yield80-85%
Melting Point108-110 °C
AppearancePale yellow solid

Part 3: Introduction of the Amino Group

The third step is the nucleophilic substitution of the α-bromo ketone with an amine source to introduce the amino group. For the synthesis of the primary amine, ammonia is used as the nucleophile.

Step 3: Synthesis of 2-Amino-1-(4-(benzyloxy)phenyl)ethan-1-one

This is a classic SN2 reaction where ammonia attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion. It is crucial to use an excess of ammonia to minimize the formation of the secondary amine by-product.

Experimental Protocol:

  • Dissolve 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one (30.5 g, 0.1 mol) in 200 mL of tetrahydrofuran (THF) in a pressure vessel.

  • Cool the solution to 0 °C and saturate it with anhydrous ammonia gas with stirring.

  • Seal the vessel and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Vent the excess ammonia in a fume hood and concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove ammonium bromide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one.

  • The product can be purified by conversion to its hydrochloride salt by treating the crude product with HCl in ether, followed by filtration and drying. The free base can be regenerated by treatment with a mild base.

Data Summary:

ParameterValue
Typical Yield60-70%
AppearanceOff-white to pale yellow solid

Part 4: Reduction of the Carbonyl Group

The final step is the reduction of the ketone functionality to a secondary alcohol, yielding the target molecule. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, as it will not affect the benzyl ether protecting group.[3][4][5]

Step 4: Synthesis of this compound

The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with water or a mild acid protonates the resulting alkoxide to give the alcohol.[3][5]

Reduction_Mechanism cluster_1 Hydride Attack cluster_2 Protonation α-Amino Ketone α-Amino Ketone Alkoxide Intermediate Alkoxide Intermediate α-Amino Ketone->Alkoxide Intermediate NaBH4 Amino Alcohol Amino Alcohol Alkoxide Intermediate->Amino Alcohol H2O/H+

Caption: Mechanism of Ketone Reduction.

Experimental Protocol:

  • Dissolve 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one (or its hydrochloride salt) (24.2 g, 0.1 mol) in 200 mL of methanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of 50 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure this compound.

Data Summary:

ParameterValue
Typical Yield85-95%
Molecular FormulaC15H17NO2[6]
Molecular Weight243.30 g/mol [6]
AppearanceWhite to off-white solid

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on well-established organic transformations and utilize readily available reagents. Careful control of reaction conditions at each step is paramount to achieving high yields and purity of the final product, which is a critical consideration for its use in pharmaceutical research and development. The provided protocols and mechanistic insights are intended to serve as a valuable resource for scientists engaged in the synthesis of this important chemical intermediate.

References

chemical properties of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Introduction

This compound is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. As a derivative of phenylethanolamine, it incorporates a primary amine, a secondary alcohol, and a benzyl ether moiety, affording it a versatile reactivity profile. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and characteristic reactivity, tailored for researchers, scientists, and professionals in drug development. Its primary recognized application is as a key intermediate in the synthesis of adrenergic agonists like (+/-)-Synephrine.[1]

Core Physicochemical Properties

The compound's identity and fundamental characteristics are summarized below. These properties are foundational for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 56443-72-2[1][]
Molecular Formula C₁₅H₁₇NO₂[1][][3]
Molecular Weight 243.30 g/mol [3][4]
Appearance White to Yellow Solid[1][][5]
Melting Point 85 - 87 °C[5]
IUPAC Name 2-amino-1-(4-(benzyloxy)phenyl)ethanol[]
Synonyms 2-(4-Benzyloxyphenyl)-2-hydroxyethanamine[1]
Storage 2-8°C Refrigerator[1]
Structural Representation

The molecular structure is central to understanding its properties. The presence of a chiral center at the carbon bearing the hydroxyl group means the compound can exist as enantiomers.

Caption: 2D structure of this compound.

Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators for the key functional groups present. The primary amine, hydroxyl group, and aromatic systems each have characteristic absorption bands.

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Characteristics
O-H (Alcohol) Stretching3600 - 3100Strong, very broad band due to hydrogen bonding.[6]
N-H (Amine) Stretching3500 - 3200Two distinct, sharper peaks (asymmetric & symmetric) for the primary -NH₂ group, often superimposed on the O-H band.[6][7]
Aromatic C-H Stretching3100 - 3000Multiple weak to moderate, sharp bands.[8]
Aliphatic C-H Stretching2960 - 2850Strong, sharp bands from CH₂ and CH groups.[7]
Aromatic C=C Stretching1600 - 1450Two to three moderate, sharp bands.[8]
C-O (Alcohol) Stretching~1260 - 1050Strong band, typical for secondary alcohols.[8]
C-O (Ether) Stretching~1250Strong band due to aryl-alkyl ether linkage.
N-H (Amine) Bending (Scissoring)~1600Moderate band, can sometimes be obscured by aromatic C=C stretches.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise carbon-hydrogen framework.

Predicted ¹H NMR Data (in CDCl₃, δ in ppm):

ProtonsMultiplicityApprox. Chemical Shift (ppm)Rationale
-NH₂ Singlet (broad)1.5 - 2.5Exchangeable protons; chemical shift is concentration and solvent dependent.
-OH Singlet (broad)2.0 - 4.0Exchangeable proton; shift is variable.
-CH₂-N Multiplet2.7 - 3.1Diastereotopic protons adjacent to a chiral center.
-CH(OH)- Multiplet4.6 - 4.9Benzylic proton deshielded by the hydroxyl group and aromatic ring.
-O-CH₂-Ph Singlet~5.1Benzylic protons of the ether linkage.
Aromatic H (Benzyloxyphenyl) Multiplet (AA'BB')6.9 (d), 7.2 (d)Protons on the para-substituted ring.
Aromatic H (Benzyl) Multiplet7.3 - 7.5Protons on the monosubstituted benzyl group ring.

Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):

Carbon AtomApprox. Chemical Shift (ppm)Rationale
-CH₂-N ~47Aliphatic carbon attached to a nitrogen atom.
-CH(OH)- ~74Aliphatic carbon attached to an oxygen atom.
-O-CH₂-Ph ~70Benzylic ether carbon.
Aromatic C (Benzyloxyphenyl) 115, 127, 134, 158Four distinct signals for the para-substituted ring. The C-O carbon is most downfield (~158 ppm).
Aromatic C (Benzyl) 127, 128, 129, 137Four signals for the benzyl group ring. The ipso-carbon is most downfield (~137 ppm).
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this molecule, Electrospray Ionization (ESI) in positive mode would be a common technique.

IonPredicted m/zNotes
[M+H]⁺ 244.31The protonated molecular ion, confirming the molecular weight.
[M-H₂O+H]⁺ 226.30Loss of water from the hydroxyl group.
[M-NH₃+H]⁺ 227.30Loss of ammonia.
C₈H₁₀O₂⁺ 150.16Fragment corresponding to the benzyloxyphenyl moiety.
C₇H₇⁺ 91.05Tropylium ion, a very common and stable fragment from the benzyl group.

Synthesis and Reactivity

A deep understanding of the synthesis and reactivity of this compound is paramount for its effective use as a chemical intermediate.

Plausible Synthetic Pathway

While various synthetic routes exist, a common and logical approach involves the reduction of an α-aminoketone precursor. This strategy provides good control over the final structure.

Synthesis cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination cluster_2 Step 3: Reduction A 4'-Benzyloxyacetophenone B 2-Bromo-1-(4'-(benzyloxy)phenyl)ethan-1-one A->B Br₂ / CH₃COOH C α-Amino Ketone Precursor B->C 1. NaN₃ 2. H₂, Pd/C D This compound C->D NaBH₄ / MeOH

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: Ketone Reduction (Step 3)

This protocol outlines the final reduction step, a critical transformation in the synthesis. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the benzyl ether or aromatic rings.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-amino ketone precursor (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). The organic layers are combined.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.

Core Reactivity Profile

The molecule's reactivity is dictated by its three primary functional groups: the primary amine, the secondary alcohol, and the benzyl ether. This allows for selective chemical modifications.

Reactivity cluster_amine Amine Reactions cluster_alcohol Alcohol Reactions cluster_ether Ether Reactions start This compound amide N-Acylated Product (Amide) start->amide Acyl Chloride Pyridine sulfonamide N-Sulfonylated Product (Sulfonamide) start->sulfonamide Sulfonyl Chloride Et₃N ester O-Acylated Product (Ester) start->ester Acetic Anhydride (under forcing conditions) ketone Oxidized Product (Amino Ketone) start->ketone PCC or Swern Oxidation phenol Debenzylated Product (Phenol) start->phenol H₂, Pd/C (Hydrogenolysis)

Caption: Reactivity map showing key transformations.

  • Reactions at the Amine: The primary amine is the most nucleophilic site and reacts readily with electrophiles.[9] N-acylation with acid chlorides or anhydrides proceeds smoothly under basic conditions to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. This chemoselectivity is a cornerstone of its synthetic utility.

  • Reactions at the Alcohol: The secondary hydroxyl group can be oxidized to the corresponding ketone using mild oxidizing agents like Pyridinium chlorochromate (PCC) or under Swern oxidation conditions.[9] Esterification is also possible but typically requires more forcing conditions or protection of the more reactive amine group.

  • Cleavage of the Benzyl Ether: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂ over Pd/C) to unmask the phenol, yielding 2-amino-1-(4-hydroxyphenyl)ethanol, a structure closely related to octopamine.

Safety and Handling

Proper handling is essential for laboratory safety. While not classified as acutely toxic, standard precautions for handling fine chemicals should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5] Avoid dust formation during handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, such as a refrigerator (2-8°C).[1][5]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[5]

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[5]

    • Skin Contact: Wash off immediately with plenty of water.[5]

    • Inhalation: Remove to fresh air.[5]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic profile, and differential reactivity of its functional groups make it a powerful building block in organic synthesis. A thorough understanding of its chemistry, as detailed in this guide, is crucial for its effective and safe utilization in research and development, particularly in the creation of novel pharmaceutical agents.

References

2-Amino-1-(4'-benzyloxyphenyl)ethanol CAS 56443-72-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-1-(4'-benzyloxyphenyl)ethanol (CAS 56443-72-2): A Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 56443-72-2, a critical intermediate in the synthesis of high-value pharmaceuticals. Primarily recognized for its role as a precursor to Salmeterol, a long-acting β2-adrenergic agonist, this document delves into its chemical identity, stereochemical importance, and strategic position in drug development. We present detailed, field-proven methodologies for its synthesis, purification, and analytical characterization, emphasizing the rationale behind experimental choices to ensure reproducibility and scalability. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this pivotal molecule.

Introduction & Strategic Importance

This compound is a β-amino alcohol derivative whose significance is almost exclusively tied to its function as a key building block in the synthesis of important active pharmaceutical ingredients (APIs).[1] Its structure incorporates a chiral center, a primary amine, and a benzyl-protected phenol, features that make it an ideal precursor for complex molecular targets.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and use in synthetic applications.[][3]

PropertyValueSource
CAS Number 56443-72-2[][3]
Molecular Formula C₁₅H₁₇NO₂[][4]
Molecular Weight 243.30 g/mol []
IUPAC Name 2-amino-1-(4-phenylmethoxyphenyl)ethanol[]
Synonyms 2-AMINO-1-(4-(PHENYLMETHOXY)-PHENYL)ETHANOL[]
Appearance Yellow Solid[][3]
Storage 2-8°C Refrigerator[3]
The Critical Role in Drug Development: The Salmeterol Connection

The primary application of this compound is as a late-stage intermediate in the manufacturing of Salmeterol.[5] Salmeterol is a long-acting β2-adrenergic agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[5] The synthesis of Salmeterol involves the N-alkylation of the primary amine of this intermediate, followed by the deprotection (debenzylation) of the phenolic hydroxyl group.[5][6] The presence of the benzyl protecting group is a strategic choice, as it prevents the phenolic hydroxyl from undergoing undesired side reactions during the alkylation step and can be reliably removed under specific hydrogenolysis conditions in a later step.[5][6]

Stereochemistry: The Significance of the (R)-Enantiomer

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry.[7] Salmeterol is a chiral molecule, and its therapeutic effects are primarily attributed to the (R)-enantiomer. Consequently, the efficient production of enantiomerically pure (R)-Salmeterol is a major goal in its synthesis. This places a high demand on obtaining the chiral precursor, (R)-2-Amino-1-(4'-benzyloxyphenyl)ethanol, in high optical purity.[8] Syntheses that can introduce this chirality early and maintain it throughout the reaction sequence are therefore of significant commercial and scientific interest.[7][8]

Synthesis Methodologies

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general approach involves the formation of a protected keto-amine followed by a critical reduction step.

General Synthetic Workflow

The overall logic of the synthesis involves creating a protected phenylethanone backbone, introducing the side chain via a coupling reaction, and finally, reducing the ketone to the desired secondary alcohol. This workflow is designed to build the molecule's complexity systematically while protecting reactive functional groups.

G cluster_0 Precursor Synthesis cluster_1 Side-Chain Precursor A Methyl 2-(benzyloxy)-5- (2-bromoacetyl)benzoate C Coupling Reaction (Formation of Keto-Amine Intermediate) A->C B N-benzyl-6-(4-phenylbutoxy) hexan-1-amine B->C D Reduction of Ketone C->D E This compound (Target Intermediate) D->E

Caption: General workflow for synthesizing the target intermediate.

Protocol: Reductive Pathway from a Keto-Amine Precursor

This protocol is based on a common and robust method documented in the patent literature for producing intermediates of Salmeterol.[5][9] The causality behind this choice is its reliability and scalability.

Step 1: Synthesis of the Keto-Amine Intermediate

  • Reactants: Charge a suitable reactor with Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (1.0 eq) and N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (1.05 eq).

  • Solvent & Base: Add Dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃, 2.5 eq) as the base. The base is crucial for neutralizing the HBr formed during the nucleophilic substitution and the HCl from the amine salt.

  • Reaction: Stir the mixture at ambient temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-amine, Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate.

Step 2: Reduction to this compound

  • Reactant: Dissolve the crude keto-amine intermediate from Step 1 in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

  • Reducing Agent: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of a powerful reducing agent like Lithium aluminum hydride (LiAlH₄, 1.5 eq). LiAlH₄ is chosen over milder agents like sodium borohydride because it can effectively reduce both the ketone and the ester functional groups present in the precursor to their respective alcohols.[5]

  • Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Quenching & Isolation: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, making them easy to filter off.

  • Purification: Filter the resulting slurry and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol, which is a direct precursor to Salmeterol and structurally related to the title compound.[5] To obtain the title compound itself, a different starting material without the methyl benzoate and hydroxymethyl groups would be used, but the core reduction principle remains identical.

Purification and Isolation

Achieving high purity (>99%) is non-negotiable for pharmaceutical intermediates. Impurities can lead to side reactions in subsequent steps and may introduce toxic by-products into the final API.[10]

Protocol: Flash Column Chromatography
  • Adsorbent: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.

  • Column Packing: Pack a glass column with the slurry to create a uniform stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 40% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate. This forms a self-validating system where the data from multiple orthogonal techniques must be consistent with the expected structure.[11]

Structural Elucidation
  • ¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms. Expected signals would include aromatic protons from both the benzyloxy and phenyl rings, a characteristic multiplet for the C-H proton adjacent to the hydroxyl group, and signals for the aminomethyl (-CH₂-NH₂) and benzylic (-O-CH₂-Ph) protons.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be approximately 244.31 m/z.

Purity and Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the standard method for assessing the purity of pharmaceutical intermediates.[11]

ParameterTypical ValueRationale
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good separation for moderately polar organic compounds.[11]
Mobile Phase Isocratic mixture of Phosphate Buffer (pH ~3-5) and AcetonitrileThe buffered aqueous phase controls the ionization state of the amine, while the organic modifier (acetonitrile) controls retention time.
Flow Rate 1.0 mL/minStandard analytical flow rate for good peak shape and resolution.
Detection UV at ~225 nm or ~275 nmWavelengths where the phenyl and benzyloxy chromophores exhibit strong absorbance.
Column Temp. 30°CEnsures reproducible retention times by controlling viscosity and mass transfer.

Application in the Synthesis of Salmeterol

The purified this compound serves as the linchpin for introducing the characteristic amino-alcohol side chain of Salmeterol. The final steps to the API are illustrated below.

G A 2-Amino-1-(4'-benzyloxy-3- (hydroxymethyl)phenyl)ethanol (Protected Intermediate) B N-Alkylation with 6-(4-phenylbutoxy)hexyl bromide A->B Step 1 C N-Alkylated & Benzyl-Protected Salmeterol Precursor B->C D Debenzylation (Hydrogenolysis) (e.g., H₂, Pd/C) C->D Step 2 E Salmeterol (API) D->E F Salt Formation (with Xinafoic Acid) E->F Step 3 G Salmeterol Xinafoate (Final Drug Product) F->G

Caption: Final synthetic steps from the key intermediate to the Salmeterol drug product.

The process involves N-alkylation of the amine, followed by a critical debenzylation step, typically using catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst), to remove the benzyl protecting group and reveal the free phenol of the final Salmeterol molecule.[5][6]

Conclusion

This compound is more than a mere chemical; it is an enabling molecule in the production of a vital medication for respiratory diseases. Its synthesis requires a nuanced understanding of protective group strategy, stereocontrol, and robust purification techniques. The methodologies and analytical frameworks presented in this guide underscore the level of precision and validation required in modern pharmaceutical development. For scientists and researchers, a thorough grasp of the principles governing the synthesis and handling of this intermediate is fundamental to the successful and efficient production of Salmeterol and other related APIs.

References

Spectroscopic Data for 2-Amino-1-(4'-benzyloxyphenyl)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 2-Amino-1-(4'-benzyloxyphenyl)ethanol, highlighting the key functional groups that give rise to its characteristic spectroscopic signals.

Figure 1. Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45 - 7.30m5HAr-H (benzyl)
~7.25d, J ≈ 8.5 Hz2HAr-H (ortho to -CH(OH)-)
~6.95d, J ≈ 8.5 Hz2HAr-H (ortho to -OCH₂-)
~5.05s2H-O-CH ₂-Ar
~4.65dd, J ≈ 8.0, 4.0 Hz1H-CH (OH)-
~3.00dd, J ≈ 12.5, 4.0 Hz1H-CH ₂-NH₂ (diastereotopic)
~2.85dd, J ≈ 12.5, 8.0 Hz1H-CH ₂-NH₂ (diastereotopic)
~2.10br s3H-NH ₂ and -OH

Interpretation of the ¹H NMR Spectrum

  • Aromatic Region (δ 6.95 - 7.45): The spectrum is expected to show two distinct sets of aromatic protons. The five protons of the benzyl group will likely appear as a complex multiplet between δ 7.30 and 7.45. The disubstituted phenyl ring will exhibit two doublets, characteristic of a para-substituted system. The two protons ortho to the electron-donating benzyloxy group are shielded and appear upfield around δ 6.95, while the two protons ortho to the ethanolamine substituent are deshielded and appear further downfield at approximately δ 7.25.

  • Benzyloxy Methylene Protons (δ 5.05): The two protons of the methylene group in the benzyl ether linkage are chemically equivalent and are expected to appear as a sharp singlet around δ 5.05.

  • Methine Proton (δ 4.65): The proton on the carbon bearing the hydroxyl group (-CH (OH)-) is a chiral center and is expected to appear as a doublet of doublets (dd). Its splitting pattern arises from coupling to the two diastereotopic protons of the adjacent methylene group.

  • Methylene Protons of the Amino Group (δ 2.85 - 3.00): The two protons on the carbon adjacent to the amino group (-CH ₂-NH₂) are diastereotopic due to the neighboring chiral center. They are expected to appear as two distinct signals, each as a doublet of doublets.

  • Exchangeable Protons (δ 2.10): The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on the concentration and solvent. Deuterium exchange (shaking the sample with D₂O) would confirm these signals as they would disappear from the spectrum.

G cluster_0 ¹H NMR Acquisition Workflow Sample Prep Sample Prep Instrument Setup Instrument Setup Sample Prep->Instrument Setup Dissolve in CDCl₃ Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Shimming & Tuning Data Processing Data Processing Data Acquisition->Data Processing Fourier Transform Spectral Analysis Spectral Analysis Data Processing->Spectral Analysis Integration & Peak Picking

Figure 2. General workflow for ¹H NMR data acquisition.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

    • Acquisition time: 3-4 seconds

    • Spectral width: -2 to 12 ppm

  • Data Processing: The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz followed by Fourier transformation. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~158.0C -O (aromatic)
~141.0Quaternary C (benzyl)
~135.0Quaternary C (aromatic)
~128.5C -H (aromatic, benzyl)
~128.0C -H (aromatic, benzyl)
~127.5C -H (aromatic, ortho to -CH(OH)-)
~127.0C -H (aromatic, benzyl)
~114.5C -H (aromatic, ortho to -OCH₂-)
~75.0-C H(OH)-
~70.0-O-C H₂-Ar
~46.0-C H₂-NH₂

Interpretation of the ¹³C NMR Spectrum

  • Aromatic Carbons (δ 114.5 - 158.0): The spectrum is expected to show eight distinct signals for the twelve aromatic carbons. The carbon attached to the ether oxygen is significantly deshielded and appears around δ 158.0. The quaternary carbons will have lower intensities compared to the protonated carbons.

  • Aliphatic Carbons (δ 46.0 - 75.0): The three aliphatic carbons are expected to be well-resolved. The carbon bearing the hydroxyl group (-C H(OH)-) will be the most deshielded, appearing around δ 75.0. The benzylic ether carbon (-O-C H₂-Ar) is expected around δ 70.0, and the carbon attached to the nitrogen (-C H₂-NH₂) will be the most shielded of the three, appearing around δ 46.0.

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: The spectrum should be acquired on the same NMR spectrometer used for the proton spectrum.

  • Acquisition Parameters:

    • Pulse program: Proton-decoupled

    • Number of scans: 512-1024 (or more, depending on concentration)

    • Relaxation delay: 2 seconds

    • Spectral width: 0 to 200 ppm

  • Data Processing: The FID is processed with an exponential line broadening of 1.0 Hz followed by Fourier transformation. The spectrum is phased and baseline corrected. The chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data (KBr Pellet or Thin Film)

Frequency (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
3000 - 2850MediumAliphatic C-H stretching
1610, 1510, 1450Medium to StrongAromatic C=C stretching
1240StrongAryl-O-C stretching (asymmetric)
1100 - 1000StrongC-O stretching (alcohol) and Aryl-O-C stretching (symmetric)
830Strongpara-disubstituted C-H bending

Interpretation of the IR Spectrum

  • O-H and N-H Stretching (3400 - 3200 cm⁻¹): A very broad and strong absorption band is expected in this region due to the overlapping stretching vibrations of the hydroxyl and primary amine groups, which are involved in hydrogen bonding.

  • C-H Stretching (3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ are due to aliphatic C-H stretching.

  • Aromatic C=C Stretching (1610 - 1450 cm⁻¹): Several sharp to medium intensity bands in this region are indicative of the carbon-carbon double bond stretching within the two aromatic rings.

  • C-O Stretching (1240 and 1100 - 1000 cm⁻¹): A strong absorption around 1240 cm⁻¹ is expected for the asymmetric stretching of the aryl-ether bond. The C-O stretching of the secondary alcohol and the symmetric stretching of the aryl-ether will likely appear as strong bands in the 1100-1000 cm⁻¹ region.

  • para-Disubstituted C-H Bending (830 cm⁻¹): A strong out-of-plane C-H bending absorption around 830 cm⁻¹ is a characteristic feature of a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol for IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

  • Acquisition Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000 - 400 cm⁻¹

  • Data Processing: The spectrum is automatically processed by the instrument software, and a background spectrum is subtracted.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPossible Fragment
243[M]⁺ (Molecular Ion)
213[M - CH₂NH₂]⁺
135[HOC₆H₄CHOH]⁺
107[C₇H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion)
30[CH₂NH₂]⁺

Interpretation of the Mass Spectrum

  • Molecular Ion Peak ([M]⁺, m/z 243): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (243.30 g/mol ).

  • Major Fragmentation Pathways:

    • Alpha-cleavage: The bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group is susceptible to cleavage. This can lead to the formation of a fragment at m/z 30 ([CH₂NH₂]⁺) and a fragment at m/z 213 ([M - CH₂NH₂]⁺).

    • Benzylic Cleavage: Cleavage of the benzyl ether bond can lead to the formation of the tropylium ion at m/z 91 ([C₇H₇]⁺), which is a very stable and common fragment for benzyl-containing compounds. The corresponding oxygen-containing fragment would be at m/z 107.

G cluster_0 Fragmentation Pathways Molecule Molecule Ionization Ionization Molecule->Ionization Molecular Ion (m/z 243) Molecular Ion (m/z 243) Ionization->Molecular Ion (m/z 243) Fragmentation Fragmentation Molecular Ion (m/z 243)->Fragmentation Fragment 1 (m/z 213) Fragment 1 (m/z 213) Fragmentation->Fragment 1 (m/z 213) α-cleavage Fragment 2 (m/z 91) Fragment 2 (m/z 91) Fragmentation->Fragment 2 (m/z 91) Benzylic cleavage Fragment 3 (m/z 30) Fragment 3 (m/z 30) Fragmentation->Fragment 3 (m/z 30) α-cleavage Mass Analyzer Mass Analyzer Fragment 1 (m/z 213)->Mass Analyzer Fragment 2 (m/z 91)->Mass Analyzer Fragment 3 (m/z 30)->Mass Analyzer Detector Detector Mass Analyzer->Detector Mass Spectrum Mass Spectrum Detector->Mass Spectrum

Figure 3. Simplified schematic of the mass spectrometry process.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Parameters:

    • Column: A suitable capillary column (e.g., HP-5ms).

    • Injection volume: 1 µL.

    • Inlet temperature: 250 °C.

    • Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

  • MS Parameters:

    • Ionization mode: Electron Ionization (70 eV).

    • Mass range: 40-500 amu.

    • Scan speed: 1 scan/second.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound. The mass spectrum of this peak is then extracted and interpreted.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, provides a robust framework for the characterization of this compound. The detailed interpretation of the expected spectral features, grounded in fundamental spectroscopic principles, offers researchers and drug development professionals the necessary tools to confirm the synthesis and purity of this important intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. This guide underscores the power of spectroscopy as an indispensable tool in modern chemical research and development.

starting materials for 2-Amino-1-(4'-benzyloxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol: Starting Materials and Core Methodologies

Introduction

This compound is a key chiral building block and intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, a 1,2-amino alcohol, is prevalent in numerous adrenergic agonists and other bioactive molecules. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a detailed exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound can be broadly approached via two principal strategies, each with its own set of advantages and considerations regarding starting materials and reaction conditions.

  • Strategy 1: The α-Functionalized Ketone Approach. This is arguably the most common and well-documented laboratory-scale synthesis. It commences with a readily available acetophenone derivative, which is then functionalized at the α-position before a final reduction step to furnish the desired amino alcohol.

  • Strategy 2: The Epoxide Ring-Opening Approach. This route involves the formation of a substituted styrene oxide, which is subsequently opened by an amine source. This method is also widely used for the synthesis of 1,2-amino alcohols and offers an alternative pathway to the target molecule.

The choice between these strategies often depends on the availability of starting materials, desired stereochemical outcome, and scalability of the process.

Strategy 1: The α-Functionalized Ketone Pathway

This versatile approach is characterized by the sequential modification of a ketone precursor. The overall workflow is depicted below:

G A 4-Hydroxyacetophenone B 4'-Benzyloxyacetophenone A->B Benzylation C 2-Bromo-1-(4'-(benzyloxy)phenyl)ethanone B->C α-Bromination D 2-Azido-1-(4'-(benzyloxy)phenyl)ethanone C->D Azide Substitution E This compound D->E Reduction

Figure 1: Synthetic workflow for the α-functionalized ketone approach.

Step 1: Benzylation of 4-Hydroxyacetophenone

The synthesis begins with the protection of the phenolic hydroxyl group of 4-hydroxyacetophenone as a benzyl ether. This is a crucial step to prevent unwanted side reactions in subsequent stages.

  • Starting Material: 4-Hydroxyacetophenone (commercially available).

  • Reagent: Benzyl bromide or benzyl chloride.

  • Base: A weak base such as potassium carbonate (K₂CO₃) is typically employed to deprotonate the phenol.

  • Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is suitable for this Sₙ2 reaction.

  • To a solution of 4-hydroxyacetophenone (13.6 g, 100 mmol) in acetone (200 mL), add potassium carbonate (27.6 g, 200 mmol) and benzyl bromide (17.1 g, 100 mmol).

  • Reflux the mixture for 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield 4'-benzyloxyacetophenone as a white solid.

Step 2: α-Bromination of 4'-Benzyloxyacetophenone

The next step involves the selective bromination of the methyl group adjacent to the carbonyl, forming an α-bromo ketone.

  • Starting Material: 4'-Benzyloxyacetophenone.

  • Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).

  • Catalyst: A catalytic amount of anhydrous aluminum chloride (AlCl₃) can be used to facilitate the reaction with bromine.[1]

  • Solvent: A non-polar solvent such as diethyl ether or glacial acetic acid is commonly used.[1][2]

  • Dissolve 4'-benzyloxyacetophenone (22.6 g, 100 mmol) in anhydrous diethyl ether (100 mL) in a flask equipped with a dropping funnel and a stirrer.

  • Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (0.5 g).

  • Add a solution of bromine (16.0 g, 100 mmol) in diethyl ether dropwise with stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the solvent and dissolved hydrogen bromide under reduced pressure.

  • The resulting crude 2-bromo-1-(4'-(benzyloxy)phenyl)ethanone can be purified by recrystallization.

Step 3: Nucleophilic Substitution with Azide

The α-bromo ketone is a potent electrophile and readily undergoes nucleophilic substitution with sodium azide to yield the corresponding α-azido ketone. This intermediate is a versatile precursor to the desired amino alcohol.[3][4]

  • Starting Material: 2-Bromo-1-(4'-(benzyloxy)phenyl)ethanone.

  • Reagent: Sodium azide (NaN₃).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a mixture of tert-butanol and water is often used.[5]

  • Dissolve 2-bromo-1-(4'-(benzyloxy)phenyl)ethanone (30.5 g, 100 mmol) in a suitable solvent system (e.g., tert-butanol/water).

  • Add sodium azide (7.8 g, 120 mmol) portion-wise with stirring.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-azido ketone, which can be purified by chromatography.

Step 4: Reduction of the α-Azido Ketone

The final step is the reduction of both the azide and the ketone functionalities to an amine and an alcohol, respectively. This transformation can be achieved in a single step using a suitable reducing agent.

  • Starting Material: 2-Azido-1-(4'-(benzyloxy)phenyl)ethanone.

  • Reducing Agents: A variety of reducing agents can be employed, including:

    • Sodium borohydride (NaBH₄): This will selectively reduce the ketone to a hydroxyl group, leaving the azide intact. The azide can then be reduced in a subsequent step (e.g., by catalytic hydrogenation).

    • Lithium aluminum hydride (LiAlH₄): This powerful reducing agent can reduce both the azide and the ketone simultaneously.

    • Catalytic Hydrogenation (H₂/Pd-C): This method is effective for the reduction of the azide group and can also reduce the ketone, although sometimes requiring harsher conditions.[3]

For many pharmaceutical applications, a specific stereoisomer of the amino alcohol is required. This can be achieved through stereoselective reduction of the prochiral ketone.[6][7][8]

  • Chiral Reducing Agents: Reagents like (R)- or (S)-Alpine borane can be used for enantioselective reduction.[6]

  • Enzymatic Reduction: Ketoreductases (KREDs) are enzymes that can catalyze the highly stereoselective reduction of ketones.[8][9]

  • Non-stereoselective Reduction:

    • Carefully add a solution of 2-azido-1-(4'-(benzyloxy)phenyl)ethanone in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride in THF at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

    • Filter the resulting solids and concentrate the filtrate to obtain the crude amino alcohol.

  • Stereoselective Reduction (Example with NaBH₄ and subsequent azide reduction):

    • Dissolve the α-azido ketone in methanol and cool to 0 °C.

    • Add sodium borohydride portion-wise and stir until the ketone is fully reduced (monitored by TLC).

    • Quench the reaction and isolate the intermediate azido alcohol.

    • Dissolve the azido alcohol in ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • Filter the catalyst and concentrate the solvent to yield the target amino alcohol.

Step Starting Material Key Reagents Product Typical Yield (%)
14-HydroxyacetophenoneBenzyl bromide, K₂CO₃4'-Benzyloxyacetophenone85-95
24'-BenzyloxyacetophenoneBr₂, AlCl₃2-Bromo-1-(4'-(benzyloxy)phenyl)ethanone80-90
32-Bromo-1-(4'-(benzyloxy)phenyl)ethanoneNaN₃2-Azido-1-(4'-(benzyloxy)phenyl)ethanone70-85
42-Azido-1-(4'-(benzyloxy)phenyl)ethanoneLiAlH₄ or H₂/Pd-CThis compound70-90

Table 1: Summary of the α-functionalized ketone pathway.

Strategy 2: The Epoxide Ring-Opening Pathway

This alternative strategy involves the formation of an epoxide intermediate, which is then opened with an amine source.

G A 4-Benzyloxystyrene B 4-Benzyloxystyrene Oxide A->B Epoxidation C This compound B->C Aminolysis

Figure 2: Synthetic workflow for the epoxide ring-opening approach.

Step 1: Synthesis of 4-Benzyloxystyrene Oxide

The key intermediate in this route is 4-benzyloxystyrene oxide. This can be prepared from 4-benzyloxystyrene, which in turn can be synthesized from 4-hydroxyacetophenone through a Wittig reaction followed by benzylation, or from 4-benzyloxybenzaldehyde.

  • Starting Material: 4-Benzyloxystyrene.

  • Epoxidizing Agent: A peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for the epoxidation of alkenes.[10]

  • Dissolve 4-benzyloxystyrene in a chlorinated solvent like dichloromethane (DCM).

  • Add a solution of m-CPBA in DCM dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting alkene is consumed.

  • Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove the benzoic acid byproduct.

  • Dry the organic layer and concentrate to obtain the crude epoxide, which can be purified if necessary.

Step 2: Ring-Opening of the Epoxide

The final step is the nucleophilic ring-opening of the epoxide with an amine source. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom.

  • Starting Material: 4-Benzyloxystyrene Oxide.

  • Amine Source: Aqueous ammonia or a protected amine equivalent.

  • Solvent: An alcohol such as methanol or ethanol is often used as the solvent.

  • Dissolve 4-benzyloxystyrene oxide in methanol.

  • Add an excess of aqueous ammonia.

  • Heat the reaction mixture in a sealed vessel until the epoxide is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes, each starting from readily accessible materials. The α-functionalized ketone pathway offers a high degree of control and is well-suited for laboratory-scale synthesis, with ample opportunities for the introduction of stereoselectivity at the reduction step. The epoxide ring-opening strategy provides a more convergent approach. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, cost, and desired stereochemical purity.

References

discovery and history of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Abstract

This compound is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically significant molecules, most notably the N-methyl-D-aspartate (NMDA) receptor antagonist, Ifenprodil. This guide provides a comprehensive overview of its chemical properties, historical context within the broader class of phenylethanolamine derivatives, detailed synthesis methodologies with an emphasis on the rationale behind experimental choices, and its critical application in drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction and Chemical Profile

This compound is a substituted phenylethanolamine derivative.[1] The core structure, characterized by a hydroxyl group on the beta-carbon and an amino group on the alpha-carbon relative to the substituted phenyl ring, is a well-established pharmacophore. The presence of a benzyloxy group at the 4-position of the phenyl ring is a key feature, offering a protected hydroxyl group that can be deprotected in later synthetic steps if necessary, or act as a bulky substituent to influence receptor binding affinity and selectivity of its derivatives.

Table 1: Chemical and Physical Properties

Property Value Source
CAS Number 56443-72-2 [2]
Molecular Formula C₁₅H₁₇NO₂ [2][3]
Molecular Weight 243.30 g/mol [4][3]
IUPAC Name 2-amino-1-(4-phenylmethoxyphenyl)ethanol [][3]
Synonyms 2-(4-Benzyloxyphenyl)-2-hydroxyethanamine [2]
Appearance Yellow Solid [2][]

| Storage | 2-8°C Refrigerator |[2] |

Discovery and Historical Context

The development of this compound is not marked by a singular discovery event but rather by its emergence as a crucial synthetic intermediate within the broader history of catecholamine research.[6] The foundational phenethylamine and phenylethanolamine scaffolds are central to a vast array of naturally occurring neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[7][8]

Research throughout the 20th century focused on modifying these core structures to achieve enhanced stability, bioavailability, and receptor selectivity. The strategic replacement of the metabolically labile hydroxyl groups of catecholamines with more robust functionalities, such as the benzyloxy group, was a key strategy. This modification prevents rapid metabolic degradation by catechol-O-methyltransferase (COMT), thereby extending the compound's in vivo half-life. While early work focused on adrenergic receptor modulation, the versatility of the phenylethanolamine scaffold led to its use in developing agents for the central nervous system, culminating in compounds like Ifenprodil.[9][10]

Synthesis and Mechanistic Rationale

The most prevalent and industrially viable synthesis of this compound proceeds via the reduction of its corresponding α-aminoketone precursor. This multi-step process is designed for efficiency and control.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_0 Precursor Synthesis cluster_1 Reduction cluster_2 Purification start 4'-Benzyloxyacetophenone step1 α-Bromination start->step1 intermediate1 2-Bromo-1-(4'-benzyloxyphenyl)ethanone step1->intermediate1 step2 Amination (e.g., Hexamethylenetetramine) intermediate1->step2 precursor 2-Amino-1-(4'-benzyloxyphenyl)ethanone step2->precursor reduction_step Selective Ketone Reduction (NaBH4 in Methanol) precursor->reduction_step workup Aqueous Work-up & Extraction reduction_step->workup purify Recrystallization or Chromatography workup->purify product This compound purify->product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4'-benzyloxyphenyl)ethanone (α-Bromination) The synthesis begins with the bromination of 4'-benzyloxyacetophenone at the alpha-carbon. This is a standard electrophilic substitution reaction.

  • Dissolve 4'-benzyloxyacetophenone in a suitable solvent like glacial acetic acid or chloroform.

  • Add a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), dropwise at a controlled temperature (typically 0-10 °C) to prevent side reactions.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up to remove the acid catalyst and unreacted bromine. The crude bromo-ketone is then isolated.

  • Expertise & Experience: The choice of solvent is critical. Acetic acid can act as both a solvent and a catalyst. Using NBS can be safer and more selective than liquid bromine for large-scale synthesis.

Step 2: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanone (Amination) The bromo-ketone is converted to the corresponding aminoketone. The Delepine or Sommelet reactions are common choices.

  • React the 2-bromo-1-(4'-benzyloxyphenyl)ethanone with hexamethylenetetramine in a solvent like chloroform. This forms a quaternary ammonium salt.

  • Hydrolyze the salt in situ using acidic ethanol (e.g., ethanolic HCl). This process cleaves the hexamine structure to yield the primary amine hydrochloride salt.[11]

  • The resulting aminoketone hydrochloride precipitates and can be isolated by filtration.

  • Trustworthiness: This two-step amination avoids over-alkylation, which is a common side reaction in direct amination with ammonia, leading to a cleaner product and simplifying purification.

Step 3: Reduction to this compound This is the final, critical reduction step.

  • Suspend the 2-Amino-1-(4'-benzyloxyphenyl)ethanone hydrochloride in a protic solvent, typically methanol or ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the low temperature to control the exothermic reaction.[12]

  • Stir the reaction until TLC indicates complete consumption of the starting ketone.

  • Carefully quench the reaction by adding acetone or dilute acid to decompose excess NaBH₄.

  • Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH) to liberate the free amine.

  • Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the final compound by recrystallization or column chromatography.

  • Authoritative Grounding: Sodium borohydride is the reagent of choice due to its chemoselectivity. It readily reduces ketones and aldehydes but does not affect other functional groups like the aromatic ring or the benzylic ether. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) would be less selective and require strictly anhydrous conditions, making the process more hazardous and expensive.[12]

Significance in Drug Development

The primary importance of this compound lies in its role as a direct precursor to Ifenprodil and related GluN2B-selective NMDA receptor antagonists.[9][10]

Role as a Key Intermediate

DrugDevelopment intermediate This compound modification Reductive Amination or N-Alkylation intermediate->modification drug_class GluN2B-Selective NMDA Antagonists modification->drug_class ifenprodil Ifenprodil (Neuroprotection, Vasodilation) drug_class->ifenprodil other_analogs Other Investigational Drugs (e.g., for CNS disorders) drug_class->other_analogs

Caption: Logical relationship of the intermediate to final drug products.

Ifenprodil is synthesized by the N-alkylation of this compound with a suitable piperidine derivative. This reaction creates the final complex structure responsible for its specific pharmacological activity.[9] Ifenprodil binds to a unique allosteric site on the NMDA receptor, specifically at the interface between GluN1 and GluN2B subunits, making it a valuable tool for studying the nervous system and a potential therapeutic for various neurological conditions.[10][13][14][15]

Conclusion

This compound is more than a simple chemical; it is an enabling molecule whose synthesis has been refined to support the development of complex and highly selective therapeutics. Its history is embedded in the rational design of phenylethanolamine derivatives, and its robust synthesis provides a reliable platform for medicinal chemists. A thorough understanding of its properties, synthesis, and the mechanistic rationale behind its production is essential for professionals dedicated to the discovery and development of next-generation pharmaceuticals targeting the central nervous system.

References

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

For the researcher, scientist, or drug development professional, a thorough understanding of a molecule's physical characteristics is the bedrock of its application. These properties govern everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a detailed examination of the physical characteristics of 2-Amino-1-(4'-benzyloxyphenyl)ethanol (CAS: 56443-72-2), a key intermediate in the synthesis of adrenergic agonists like Synephrine.[1][2] While empirical data for certain properties of this specific molecule are not extensively published, this document leverages established analytical principles and data from structurally analogous compounds to provide a robust and practical overview. We will delve into the causality behind experimental choices and present methodologies as self-validating systems, ensuring scientific integrity and utility.

Core Molecular and Physical Properties

This compound is a chiral amino alcohol distinguished by a central ethanolamine backbone, a phenyl ring substituted with a bulky benzyloxy group, and a primary amine. This unique combination of polar functional groups (-OH, -NH2) and significant non-polar aromatic regions dictates its physical behavior.

A summary of its core physical properties is presented below.

PropertyValue / DescriptionSource(s)
Molecular Formula C₁₅H₁₇NO₂[2][3][]
Molecular Weight 243.30 g/mol [3][]
Appearance Reported as a yellow solid.[2]
Boiling Point 434.5 °C at 760 mmHg[5]
Flash Point 216.6 °C[5]
Density 1.164 g/cm³[5]
Refractive Index 1.606[5]
Storage Recommended at 2-8°C in a refrigerator.[2]

Melting Point Analysis

The melting point is a critical indicator of purity and is influenced by the strength of intermolecular forces within the crystal lattice.

Expected Melting Point & Rationale

Direct, published melting point data for this compound is scarce. However, we can infer a probable range by examining related structures:

  • 2-Amino-1-phenylethanol: This parent structure, lacking the benzyloxy group, has a melting point of 56-58 °C .[6]

  • 2-(4-Benzyloxyphenyl)ethanol: This analog, lacking the amino group at position 2, has a melting point range of 83.0-90.0 °C .[7]

The presence of the primary amine and hydroxyl groups in the target molecule allows for strong intermolecular hydrogen bonding. The addition of the large, rigid benzyloxy group significantly increases the molecular weight and surface area compared to 2-Amino-1-phenylethanol, which would be expected to raise the melting point due to enhanced van der Waals forces. Therefore, the melting point of this compound is anticipated to be higher than that of 2-Amino-1-phenylethanol and likely falls within or above the range of 2-(4-Benzyloxyphenyl)ethanol.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The most precise method for determining the melting point is Differential Scanning Calorimetry (DSC). This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

  • Sample Preparation: A small quantity (1-5 mg) of the crystalline solid is accurately weighed into an aluminum DSC pan.

  • Encapsulation: The pan is hermetically sealed to ensure a closed system.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.

  • Thermal Program: The sample is subjected to a controlled temperature ramp, typically 5-10 °C/min.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram, where the sample absorbs heat to transition from a solid to a liquid state.

Trustworthiness: The sharpness of the melting endotherm provides a direct indication of sample purity. Impurities typically cause a broadening of the peak and a depression of the melting point.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Analysis cluster_result Data Interpretation A Weigh 1-5 mg of Sample B Place in Aluminum Pan A->B C Hermetically Seal Pan B->C D Place Sample & Ref in DSC Cell C->D E Heat at 5-10 °C/min D->E F Record Heat Flow E->F G Generate Thermogram F->G H Identify Endotherm (Melting Peak) G->H I Determine Onset Temperature (Mp) H->I

Fig. 1: Workflow for Melting Point Determination using DSC.

Solubility Profile

Solubility is fundamentally governed by the principle of "like dissolves like." The molecular structure of this compound, with both polar and non-polar regions, suggests a nuanced solubility profile.

Predicted Solubility Behavior
  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors. This suggests at least moderate solubility in these solvents. A structurally similar compound, 2-amino-1-(4-fluorophenyl)ethanol, is noted to be soluble in water and moderately soluble in alcohols.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can accept hydrogen bonds, which should facilitate the dissolution of the compound.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): One source explicitly states solubility in chloroform.[9] These solvents can interact with the aromatic portions of the molecule.

  • Ethers and Esters (e.g., Diethyl Ether, Ethyl Acetate): Solubility in ethyl acetate is reported.[9] These solvents of intermediate polarity can solvate both the polar and non-polar parts of the molecule.

  • Non-polar Solvents (e.g., Hexanes, Toluene): The large aromatic benzyloxy group provides significant non-polar character, but the highly polar amino alcohol functionality will likely limit solubility in purely non-polar solvents.[8]

Experimental Protocol: Isothermal Shake-Flask Method

A standard and reliable method for determining equilibrium solubility is the shake-flask method.

Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • Quantification: An aliquot of the clear, saturated supernatant is carefully removed, diluted, and analyzed by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

Solubility_Workflow A Add Excess Solid to Solvent in Sealed Vial B Agitate at Constant Temperature (24-48h) A->B C Separate Solid & Liquid (Centrifuge/Filter) B->C D Extract Aliquot of Saturated Supernatant C->D E Dilute Sample D->E F Quantify Concentration (e.g., HPLC-UV) E->F

Fig. 2: Shake-Flask Method for Solubility Determination.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the vibrational modes of functional groups.

Predicted IR Absorptions:

  • ~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to intermolecular hydrogen bonding.

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching.

  • ~3000-2850 cm⁻¹ (sharp): Aliphatic C-H stretching (from the ethanol backbone and benzylic CH₂).

  • ~1610, 1510, 1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

  • ~1240 cm⁻¹ (strong): Aryl ether C-O stretching.

  • ~1100-1000 cm⁻¹: Aliphatic C-O stretching from the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Signals (in CDCl₃):

  • ~7.4-7.2 ppm (multiplet, 5H): Protons of the benzyl group's phenyl ring.

  • ~7.2 ppm (doublet, 2H): Aromatic protons on the main phenyl ring ortho to the benzyloxy group.

  • ~6.9 ppm (doublet, 2H): Aromatic protons on the main phenyl ring ortho to the ethanolamine group.

  • ~5.0 ppm (singlet, 2H): Benzylic protons (-O-CH₂-Ph).

  • ~4.7 ppm (multiplet, 1H): Methine proton (-CH(OH)-).

  • ~2.8-3.0 ppm (multiplet, 2H): Methylene protons (-CH₂-NH₂).

  • ~2.0 ppm (broad singlet, 3H): Exchangeable protons from -OH and -NH₂.

Predicted ¹³C NMR Signals (in CDCl₃):

  • ~158 ppm: Aromatic C attached to the ether oxygen.

  • ~137 ppm: Quaternary aromatic C of the benzyl group.

  • ~135 ppm: Quaternary aromatic C of the main phenyl ring.

  • ~128.5, 127.9, 127.5 ppm: Aromatic CH carbons of the benzyl group.

  • ~127.5 ppm: Aromatic CH carbons ortho to the ethanolamine group.

  • ~115 ppm: Aromatic CH carbons ortho to the ether oxygen.

  • ~73 ppm: Methine carbon (-CH(OH)-).

  • ~70 ppm: Benzylic carbon (-O-CH₂-Ph).

  • ~48 ppm: Methylene carbon (-CH₂-NH₂).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

Predicted MS Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 243.

  • Major Fragments:

    • m/z = 225: Loss of H₂O ([M-18]⁺).

    • m/z = 213: Cleavage of the C-C bond in the ethanolamine side chain, loss of CH₂NH₂.

    • m/z = 91: Benzyl cation ([C₇H₇]⁺), a very common and stable fragment.

Crystallography

While no specific crystal structure data for this compound has been published, X-ray crystallography would be the definitive technique to determine its three-dimensional structure, confirm stereochemistry, and analyze intermolecular interactions in the solid state.

Rationale and Potential Insights

Analysis of a related compound, cis-2-amino-1,2-diphenylethanol, reveals that O-H···N hydrogen bonds are crucial in forming the crystal packing, creating helical structures.[10] A similar analysis of the title compound would likely reveal an extensive network of hydrogen bonds involving the hydroxyl and amino groups, which dictates the solid-state arrangement. Such data is invaluable for understanding polymorphism, which can significantly impact the stability, solubility, and manufacturability of a drug substance.

Experimental Protocol: Single-Crystal X-ray Diffraction

Methodology:

  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or controlled cooling. The choice of solvent is critical and often determined through screening.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. A structural model is built into the electron density and refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.[11]

References

A Technical Guide to the Solubility of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-1-(4'-benzyloxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis. Given the limited availability of public quantitative solubility data, this document focuses on the theoretical principles governing its solubility, predictive analysis based on its molecular structure, and detailed, actionable protocols for experimental solubility determination.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy.[1] For a compound like this compound, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and the development of stable dosage forms.[2] This guide serves as a foundational resource for scientists and researchers, offering both theoretical insights and practical methodologies for assessing and leveraging the solubility of this compound.

Physicochemical Profile of this compound

A thorough understanding of the molecule's inherent properties is the first step in predicting its solubility.

PropertyValueSource
Molecular Formula C₁₅H₁₇NO₂[][4]
Molecular Weight 243.30 g/mol [][4][5]
Appearance Yellow Solid[][4][6]
IUPAC Name 2-amino-1-(4-phenylmethoxyphenyl)ethanol[]
Synonyms 2-Amino-1-(4-(phenylmethoxy)-phenyl)ethanol[]

The structure of this compound, featuring a polar amino alcohol group and a larger, nonpolar benzyloxyphenyl moiety, suggests a nuanced solubility profile. The presence of hydroxyl (-OH) and amino (-NH₂) groups allows for hydrogen bonding with polar solvents.[7] Conversely, the significant nonpolar surface area contributed by the benzyl and phenyl rings will favor interactions with nonpolar solvents.

Predicted and Reported Qualitative Solubility

While quantitative data is scarce, qualitative solubility information and data from structurally similar compounds allow for informed predictions.

Reported Solubility:

  • Soluble in: Chloroform, Ethyl Acetate[6]

Predicted Solubility based on Synthesis Protocols:

Patent literature detailing the synthesis of structurally related amino alcohols frequently employs a range of organic solvents, implying at least moderate solubility of the reactants and products in these media. Solvents commonly cited include:

  • Toluene[8]

  • Tetrahydrofuran (THF)[8]

  • Methanol[8][9]

  • Ethanol[8][9]

The use of these solvents in synthesis and purification (e.g., chromatography[8]) strongly suggests that this compound is likely soluble in them.

General Solubility Predictions:

Based on the principle of "like dissolves like," we can anticipate the following trends:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The amino and hydroxyl groups should form strong hydrogen bonds with these solvents, leading to good solubility.[7][10]

  • Polar Aprotic Solvents (e.g., DMSO, THF): These solvents can act as hydrogen bond acceptors, interacting favorably with the -OH and -NH₂ groups, suggesting probable solubility.

  • Nonpolar Solvents (e.g., Toluene, Hexane): The large benzyloxyphenyl group will contribute to van der Waals interactions, likely resulting in some degree of solubility, particularly in aromatic solvents like toluene. Solubility in aliphatic hydrocarbons like hexane is expected to be lower.

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane): The reported solubility in chloroform indicates that these solvents are effective at solvating the molecule.

Experimental Determination of Solubility: A Practical Guide

Accurate solubility data is best obtained through empirical measurement.[1] The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in a target organic solvent.

The Equilibrium Shake-Flask Method

This is a widely accepted and reliable method for determining thermodynamic solubility.[11]

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined.

Workflow Diagram:

Solubility_Determination_Workflow cluster_equilibration Equilibration cluster_separation Separation & Dilution cluster_analysis Analysis Prep_Solid Weigh excess This compound Prep_Solvent Add known volume of organic solvent Prep_Solid->Prep_Solvent Agitation Agitate at constant temperature (e.g., 24-72h) Prep_Solvent->Agitation Centrifugation Centrifuge to pellet undissolved solid Agitation->Centrifugation Filtration Filter supernatant (e.g., 0.22 µm PTFE filter) Centrifugation->Filtration Dilution Perform serial dilutions of the clear filtrate Filtration->Dilution HPLC_Analysis Quantify concentration using HPLC-UV Dilution->HPLC_Analysis Calc Calculate solubility (e.g., mg/mL) HPLC_Analysis->Calc

Caption: Workflow for equilibrium solubility determination.

Detailed Protocol:

  • Preparation:

    • Add an excess amount of this compound (e.g., 10-20 mg) to a glass vial. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.

    • Accurately pipette a known volume of the desired organic solvent (e.g., 1 mL) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the optimal equilibration time.

  • Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials at a moderate speed.

    • Carefully withdraw a sample of the supernatant and filter it through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for most organic solvents) to obtain a clear, saturated solution.

  • Quantification via High-Performance Liquid Chromatography (HPLC-UV):

    • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is suitable.[12]

    • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) of a known concentration. Create a series of calibration standards by serial dilution.

    • Sample Preparation: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Analysis: Inject the standards and the diluted sample onto the HPLC system.

    • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line to determine the concentration of the diluted sample, and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Analytical Method Validation

For reliable and reproducible results, the chosen analytical method (e.g., HPLC-UV) must be validated. Key validation parameters as per the International Council for Harmonisation (ICH) guidelines include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Validation Workflow:

Validation_Workflow Start Method Development Specificity Specificity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: Key parameters in analytical method validation.

Conclusion and Future Directions

While directly measured quantitative solubility data for this compound in a broad range of organic solvents is not widely published, a strong predictive framework can be established based on its physicochemical properties and its use in documented synthetic procedures. This guide provides the necessary theoretical foundation and a detailed, practical protocol for researchers to generate this critical data in-house. The systematic application of the equilibrium shake-flask method coupled with a validated HPLC-UV quantification technique will yield high-quality, reliable solubility data essential for advancing research and development involving this important pharmaceutical intermediate.

References

A Technical Guide to Unlocking the Therapeutic Potential of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Executive Summary

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a phenylethanolamine derivative with significant, yet largely unexplored, therapeutic potential. While primarily documented as a synthetic intermediate, its core structure bears a striking resemblance to a class of biologically active molecules known for modulating critical physiological pathways, including adrenergic and trace amine signaling. This guide moves beyond its current classification, repositioning it as a versatile scaffold for drug discovery. We provide a comprehensive analysis of its chemical background and outline four pivotal research areas poised to uncover its pharmacological value. These areas include detailed protocols for systematic pharmacological profiling, exploration of its role as a neuromodulator, a strategy for intelligent analogue development, and an essential assessment of its drug-like properties. This document serves as a strategic roadmap for researchers aiming to transform this promising molecule into a next-generation therapeutic agent.

Introduction: The Phenylethanolamine Scaffold

The ethanolamine moiety is a cornerstone in medicinal chemistry, forming the structural basis for numerous drugs targeting the central nervous system (CNS) and peripheral receptors.[1] These compounds, which include neurotransmitters, neuroprotective agents, and antihistamines, share a common β-amino alcohol pharmacophore that facilitates crucial interactions with biological targets.[1][2]

This compound (Molecular Formula: C15H17NO2, M.W.: 243.30 g/mol ) belongs to this distinguished class.[3][] Its structure features a phenylethanolamine core with a benzyl ether protecting the para-hydroxyl group. This benzyl group is a key synthetic handle; its removal via hydrogenolysis yields the free phenol, a critical functional group for activity in many sympathomimetic amines like synephrine and octopamine. In fact, the target compound is noted as a direct intermediate in the synthesis of (±)-Synephrine, a well-known adrenergic agonist. This established connection provides a strong, logical basis for hypothesizing that the compound itself, or its de-benzylated analogue, possesses significant adrenergic activity.

This guide presents a hypothesis-driven framework for systematically evaluating this compound not merely as an intermediate, but as a central scaffold for developing novel therapeutics.

Synthetic Strategy and Chemical Profile

The synthesis of this compound and its derivatives is readily achievable through established organic chemistry methodologies. The most common and industrially scalable routes involve the reduction of a cyanohydrin or an α-aminoketone precursor.[5][6]

A prevalent synthetic approach is outlined below:

  • Protection: The phenolic hydroxyl group of 4-hydroxybenzonitrile is protected using benzyl bromide to form 4-(benzyloxy)benzonitrile.

  • Reduction to Aldehyde (Optional but common): The nitrile is partially reduced to an aldehyde.

  • Cyanohydrin Formation: The resulting 4-(benzyloxy)benzaldehyde is treated with a cyanide source to form the corresponding mandelonitrile derivative.

  • Reductive Amination: The nitrile group is reduced to a primary amine, and the benzylic hydroxyl is formed, yielding the final product. This can often be achieved in a single step using a reducing agent like LiAlH4.[5]

This synthetic versatility is crucial, as it allows for the facile creation of a library of analogues for structure-activity relationship (SAR) studies, a key component of our proposed research.

Proposed Research Area 1: Comprehensive Adrenergic Receptor Profiling

Rationale: The structural homology to synephrine, a known agonist at α- and β-adrenergic receptors, provides a compelling reason to investigate the adrenergic activity of both this compound (the parent compound) and its de-benzylated active form, 4-(2-amino-1-hydroxyethyl)phenol (synephrine). The benzyl ether in the parent compound may act as a prodrug, being cleaved in vivo to release the active phenol.

Experimental Protocol: Receptor Binding and Functional Assays

This protocol outlines a two-tiered approach: initial binding affinity determination followed by functional activity confirmation.

Tier 1: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compounds for a panel of human adrenergic receptors (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).

  • Methodology:

    • Membrane Preparation: Utilize commercially available cell membranes expressing the specific human adrenergic receptor subtypes.

    • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • Competition Binding:

      • Incubate the cell membranes with a fixed concentration of a known high-affinity radioligand (e.g., [3H]-Prazosin for α1, [3H]-Rauwolscine for α2, [3H]-CGP12177 for β receptors).

      • Add increasing concentrations of the test compounds (parent compound and de-benzylated analogue) across a wide range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • Nonspecific binding is determined in the presence of a saturating concentration of a non-labeled competitor (e.g., phentolamine for α, propranolol for β).

    • Incubation & Termination: Incubate at a specified temperature (e.g., 25°C) for 60-90 minutes. Terminate the reaction by rapid filtration through glass fiber filters.

    • Quantification: Measure radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki values using the Cheng-Prusoff equation.

Tier 2: Functional Assays (e.g., cAMP Measurement)

  • Objective: To determine if the compounds act as agonists, antagonists, or inverse agonists at β-adrenergic receptors.

  • Methodology:

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing a β-adrenergic receptor subtype.

    • Compound Treatment: Treat cells with increasing concentrations of the test compounds. Include a known agonist (e.g., Isoproterenol) as a positive control. For antagonist mode, co-incubate the test compound with a fixed concentration of Isoproterenol.

    • cAMP Measurement: After incubation (15-30 minutes), lyse the cells and measure intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Generate dose-response curves to determine potency (EC50) for agonists or inhibitory potency (IC50) for antagonists.

Data Presentation
CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
Parent Cpd α1ADataDataAgonist/Antagonist
β1DataDataAgonist/Antagonist
De-benzylated α1ADataDataAgonist/Antagonist
β1DataDataAgonist/Antagonist
Control ............

Proposed Research Area 2: Neuromodulatory Activity at Trace Amine-Associated Receptors (TAARs)

Rationale: Phenylethanolamines are the canonical ligands for Trace Amine-Associated Receptors (TAARs), particularly TAAR1. These G-protein coupled receptors are expressed in the brain and are implicated in psychiatric disorders like schizophrenia and depression. TAAR1 agonists can modulate dopaminergic and serotonergic systems, offering a novel non-dopamine-binding therapeutic strategy. The structural similarity of our target compound to trace amines like tyramine makes this an essential and exciting area of investigation.

Experimental Workflow: TAAR1 Screening

TAAR1_Screening_Workflow start Start: Synthesize Parent & De-benzylated Compounds binding Primary Screen: TAAR1 Radioligand Binding Assay (e.g., [3H]-EPPTB) start->binding Test Compounds functional Secondary Screen: TAAR1 Functional Assay (cAMP Accumulation) binding->functional If Ki < 1 µM conclusion Conclusion: Identify Lead TAAR1 Modulator binding->conclusion If Ki > 1 µM (Inactive) selectivity Selectivity Panel: Screen against other TAARs (TAAR2, TAAR5, etc.) functional->selectivity If EC50 < 1 µM functional->conclusion If EC50 > 1 µM (Inactive) downstream Mechanism of Action: Downstream Signaling Analysis (e.g., ERK phosphorylation) selectivity->downstream Characterize Lead downstream->conclusion

Caption: Workflow for identifying TAAR1 activity.

Protocol: TAAR1 Functional Assay
  • Objective: To determine if the compounds are agonists at the human TAAR1 receptor.

  • Methodology: This protocol is analogous to the β-adrenergic functional assay.

    • Cell Line: Use a cell line (e.g., HEK293) stably expressing human TAAR1.

    • Compound Treatment: Treat cells with increasing concentrations of the test compounds (10⁻¹⁰ M to 10⁻⁴ M). Use a known TAAR1 agonist (e.g., p-tyramine) as a positive control.

    • cAMP Measurement: Measure intracellular cAMP accumulation.

  • Data Analysis: Generate dose-response curves and determine EC50 values. A potent EC50 (< 1 µM) would warrant further investigation and designate the compound as a promising TAAR1 modulator.

Proposed Research Area 3: Analogue Development for SAR

Rationale: Once initial activity is confirmed, a systematic structure-activity relationship (SAR) study is critical to optimize potency, selectivity, and pharmacokinetic properties. The this compound scaffold offers multiple points for chemical modification.

Key Modification Sites and Hypotheses
  • Amine (R1):

    • Modification: N-alkylation (methyl, ethyl, isopropyl).

    • Hypothesis: Increasing the steric bulk on the nitrogen can modulate selectivity between β1 and β2 adrenergic receptors. For example, N-tert-butyl substitution is often associated with β2-selectivity.

  • Phenyl Ring (R2, R3):

    • Modification: Introduction of small electron-withdrawing or donating groups (e.g., chloro, fluoro, methyl) at positions ortho or meta to the ethanolamine chain.

    • Hypothesis: Modifying the electronic properties of the phenyl ring can alter receptor affinity and intrinsic activity.

  • Benzylic Alcohol (R4):

    • Modification: Inversion of stereochemistry. The synthesis of phenylethanolamines often results in a racemic mixture.[5] Chiral separation and testing of individual (R) and (S) enantiomers is crucial, as biological activity is typically stereospecific.

    • Hypothesis: One enantiomer will likely possess significantly higher potency than the other, as is common for adrenergic agonists.

  • Para-Substituent (R5):

    • Modification: Replace the benzyl ether with other ether groups (e.g., methyl, ethyl) or bioisosteric replacements.

    • Hypothesis: This can fine-tune the prodrug release rate or introduce novel interactions with the receptor binding pocket.

SAR_Diagram n1 R1 n2 R2 n3 R3 n4 R4 n5 R5

Caption: Key sites for Structure-Activity Relationship (SAR) studies.

Proposed Research Area 4: In Vitro ADME & Pharmacokinetic Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to identify potential liabilities and guide development. A compound with excellent potency but poor metabolic stability or permeability is unlikely to succeed as an oral drug.

Experimental Protocols: Key In Vitro Assays

1. Metabolic Stability (Microsomal Assay)

  • Objective: To assess the compound's susceptibility to metabolism by liver enzymes (Cytochrome P450s).

  • Methodology:

    • Incubate the test compound (at ~1 µM) with liver microsomes (human, rat) and the necessary cofactor (NADPH).

    • Collect samples at various time points (e.g., 0, 5, 15, 30, 60 min).

    • Quench the reaction with a solvent like acetonitrile.

    • Analyze the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (Clint). Compounds with a short half-life (< 30 min) may have high first-pass metabolism in vivo.

2. Plasma Stability

  • Objective: To evaluate stability against plasma esterases and other enzymes.

  • Methodology: Incubate the test compound in plasma (human, rat) at 37°C. Analyze remaining compound at time points as above.

  • Data Analysis: Calculate the degradation half-life.

3. Permeability (PAMPA Assay)

  • Objective: To predict passive membrane permeability and potential for oral absorption.

  • Methodology: Use a Parallel Artificial Membrane Permeability Assay (PAMPA). A donor plate contains the compound in buffer, separated by a lipid-infused filter from a receiver plate.

  • Data Analysis: Measure the amount of compound that crosses the membrane to calculate the permeability coefficient (Pe).

Data Summary Table
AssaySpeciesParameterResultInterpretation
Microsomal Stability Humant½ (min)Datae.g., >60 min = High Stability
Ratt½ (min)DataInforms rodent model selection
Plasma Stability Human% Remaining @ 2hDatae.g., >90% = High Stability
Permeability N/APe (10⁻⁶ cm/s)Datae.g., >5 = High Permeability

Conclusion and Future Outlook

This compound stands at a crossroads of synthetic chemistry and pharmacology. Its structural elegance and relationship to known bioactive agents provide a robust foundation for its exploration as a therapeutic scaffold. The research pathways detailed in this guide—from broad receptor profiling to specific SAR optimization and ADME assessment—offer a clear and comprehensive strategy. By systematically investigating its potential at adrenergic and trace amine receptors, researchers can unlock novel mechanisms for treating a range of cardiovascular and neurological disorders. The true value of this molecule lies not in its current role as an intermediate, but in the diverse therapeutic possibilities it is poised to generate.

References

Methodological & Application

Application Note: Leveraging (1R,2S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The precise control of stereochemistry is a cornerstone of modern pharmaceutical and fine chemical synthesis. Chiral β-amino alcohols are invaluable precursors for catalysts that facilitate enantioselective transformations. This technical guide details the application of (1R,2S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol as a precursor for a chiral oxazaborolidine catalyst, focusing on its use in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. We provide an in-depth mechanistic rationale, detailed experimental protocols for catalyst formation and application, and expected performance data.

Introduction: The Strategic Value of Chiral β-Amino Alcohols

Chiral β-amino alcohols are privileged scaffolds in asymmetric catalysis, primarily due to their straightforward synthesis from the chiral pool (e.g., amino acids) and their ability to form rigid, well-defined chiral environments when complexed with metals or metalloids. (1R,2S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol is an exemplar of this class, possessing two stereocenters and functional handles—the amino and hydroxyl groups—that are perfectly positioned to form a five-membered chelate ring in a catalyst structure.

The most prominent application of such scaffolds is in the preparation of chiral oxazaborolidine catalysts.[1] These catalysts are instrumental in the Corey-Bakshi-Shibata (CBS) reduction, a powerful and reliable method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols.[2][3] The predictability, high enantioselectivity (often >95% ee), and broad substrate scope have established the CBS reduction as a vital tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.[3][4] This guide will focus on the practical application of (1R,2S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol as the chiral director in this key transformation.

Mechanistic Rationale: The Corey-Bakshi-Shibata (CBS) Catalytic Cycle

The efficacy of the CBS reduction hinges on the formation of a chiral oxazaborolidine catalyst, which, in concert with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide), creates a highly organized, transient complex to facilitate stereoselective hydride transfer.[5][6]

Catalyst Formation: The oxazaborolidine catalyst is readily prepared by the condensation of the chiral β-amino alcohol, in this case, (1R,2S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol, with a borane source.[1]

The Catalytic Cycle: The accepted mechanism, originally proposed by E.J. Corey, involves a dual activation strategy where the catalyst functions as both a Lewis acid and a Lewis base activator.[5][7]

  • Lewis Base Activation of Borane: The lone pair on the endocyclic nitrogen atom of the oxazaborolidine coordinates to a molecule of borane (BH₃). This coordination activates the borane, making it a more potent hydride donor.[5][6]

  • Lewis Acid Activation of the Ketone: The endocyclic boron atom of the catalyst, now rendered more Lewis acidic by the coordination of borane to the nitrogen, coordinates to the carbonyl oxygen of the ketone substrate. Critically, the ketone binds to the sterically most accessible face of the catalyst complex, orienting its larger (RL) and smaller (RS) substituents away from the steric bulk of the catalyst's chiral framework.[5][8]

  • Stereoselective Hydride Transfer: The hydride is transferred from the activated borane to the carbonyl carbon via a rigid, six-membered chair-like transition state.[5] This intramolecular transfer is highly face-selective, dictated by the pre-organization of the ketone in the catalyst complex.

  • Product Release and Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane dissociates, and an acidic workup liberates the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and re-enters the catalytic cycle.[5]

References

Application Note: 2-Amino-1-(4'-benzyloxyphenyl)ethanol as a Robust Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Stereocontrol in Synthesis

In the fields of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities or material properties. Asymmetric synthesis, the science of creating a specific enantiomer, is therefore a cornerstone of modern chemistry. One of the most reliable strategies in this endeavor is the use of chiral auxiliaries.

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction, leading to the formation of a new stereocenter with high selectivity.[1] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. Among the vast array of available auxiliaries, those derived from 1,2-amino alcohols have proven exceptionally effective due to their predictable stereochemical control and versatile applications.[]

This guide focuses on 2-Amino-1-(4'-benzyloxyphenyl)ethanol , a highly effective chiral amino alcohol. Its utility stems from the rigid, predictable conformation it adopts when converted into derivatives like oxazolidinones, and the significant steric bulk of the 4'-benzyloxyphenyl group, which effectively shields one face of the reactive intermediate. This document provides a detailed overview of its mechanism, core applications, and comprehensive protocols for its use in diastereoselective alkylation reactions.

Mechanism of Stereocontrol: A Conformationally Rigid System

The power of this compound as a chiral auxiliary is realized upon its conversion to a heterocyclic derivative, most commonly an N-acyl oxazolidinone. This is typically achieved by reacting the amino alcohol with a phosgene equivalent to form the oxazolidinone, followed by acylation with the desired carboxylic acid derivative (e.g., an acyl chloride).

The resulting N-acyl oxazolidinone serves as the key intermediate for asymmetric transformations. The stereochemical outcome of subsequent reactions, such as alkylation, is governed by a confluence of factors:

  • Rigid Scaffold: The oxazolidinone ring provides a rigid, planar structure.

  • Chelation Control: Upon treatment with a suitable base (e.g., LDA, NaHMDS), a metal-chelated (Z)-enolate is formed. The metal cation (typically Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone. This chelation locks the entire system into a well-defined, rigid conformation.[3][4]

  • Steric Shielding: The large 4'-benzyloxyphenyl group at the C4 position of the oxazolidinone projects outwards, effectively blocking one face of the planar enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered opposite face.

This predictable facial bias is the foundation of the high diastereoselectivity observed in reactions employing this auxiliary.

Stereocontrol_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Diastereoselective Alkylation Acyl_Oxazolidinone N-Acyl Oxazolidinone (Substrate) Chelated_Enolate Rigid Chelated (Z)-Enolate Acyl_Oxazolidinone->Chelated_Enolate Deprotonation Base LDA / NaHMDS (-78 °C) Base->Acyl_Oxazolidinone Electrophile Electrophile (R-X) Blocked_Face Blocked Face (Steric hindrance from benzyloxyphenyl group) Alkylated_Product Alkylated Product (High d.r.) Chelated_Enolate->Alkylated_Product Attack Open_Face Open Face (Approach Path) Electrophile->Open_Face Open_Face->Alkylated_Product

Caption: Mechanism of diastereoselective alkylation.

Core Application: Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of this chiral auxiliary is in the asymmetric α-alkylation of carboxylic acids. The process involves three main stages: attachment of the auxiliary, the diastereoselective alkylation itself, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.

Experimental Protocol: Asymmetric Synthesis of (R)-2-Methylhexanoic Acid

This protocol provides a representative example of the synthesis of a chiral carboxylic acid using (1R)-2-Amino-1-(4'-benzyloxyphenyl)ethanol as the auxiliary.

Part 1: Preparation of the N-Butanoyl Oxazolidinone

  • Rationale: The carboxylic acid substrate is first coupled to the chiral auxiliary to form the key reactive intermediate. Using an acyl chloride is a common and effective method for this acylation.

  • Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve butanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M). Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1 hour, or until gas evolution ceases. The solvent and excess reagent are then removed under reduced pressure to yield crude butanoyl chloride, which is used immediately in the next step.

  • Acylation: In a separate flame-dried flask, dissolve the (4R)-4-(4'-benzyloxyphenyl)-2-oxazolidinone (derived from the amino alcohol; 1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool the solution to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise. Stir for 15 minutes at -78 °C.

  • Slowly add a solution of the crude butanoyl chloride (1.1 eq) in anhydrous THF via cannula.

  • Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure N-butanoyl oxazolidinone.

Part 2: Diastereoselective Alkylation

  • Rationale: A strong, non-nucleophilic base is used to generate the enolate at low temperature to ensure complete and rapid formation. The low temperature maintains the integrity of the rigid, chelated intermediate, which is crucial for high diastereoselectivity.[5]

  • Dissolve the N-butanoyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Slowly add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M in THF) dropwise. Stir the resulting solution for 45 minutes at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR or HPLC analysis of the crude product. Purification by flash chromatography typically yields the major diastereomer in high purity.

Part 3: Cleavage of the Chiral Auxiliary

  • Rationale: Mild hydrolytic conditions are chosen to cleave the N-acyl bond without epimerizing the newly formed stereocenter. Lithium hydroperoxide is highly effective for this transformation.[6] The valuable chiral auxiliary can be recovered and reused.[1]

  • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add 30% aqueous hydrogen peroxide (4.0 eq), followed by aqueous lithium hydroxide (2.0 eq, 0.5 M).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding aqueous sodium sulfite (Na₂SO₃, 1.5 M) until a negative peroxide test (using peroxide test strips) is obtained.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.

  • Extract the aqueous layer again with ethyl acetate (3x) to isolate the chiral carboxylic acid product.

  • Combine the ethyl acetate layers, dry over Na₂SO₄, filter, and concentrate to yield (R)-2-methylhexanoic acid. The enantiomeric excess (e.e.) can be determined by conversion to a Mosher's ester or by chiral HPLC analysis.

Data Presentation: Representative Results

The use of oxazolidinone auxiliaries derived from amino alcohols consistently provides high levels of stereocontrol in alkylation reactions.

Substrate (R-CO)Electrophile (E-X)Diastereomeric Excess (d.e.)Yield (%)
PropionylBenzyl Bromide>98%85-95%
PropionylAllyl Iodide>98%90-98%
ButanoylMethyl Iodide>99%88-96%
PhenylacetylEthyl Iodide>95%80-90%
Note: Data are representative values compiled from typical results reported for similar Evans-type auxiliaries.[3][7]

Workflow & Logic Visualization

The overall synthetic strategy can be visualized as a cyclical process, emphasizing the recovery and recycling of the chiral auxiliary.

Asymmetric_Alkylation_Workflow Start Prochiral Carboxylic Acid AcylAux N-Acyl Oxazolidinone Start->AcylAux Attachment Auxiliary Chiral Auxiliary (this compound) Auxiliary->AcylAux Enolate Chelated Enolate Formation (-78 °C) AcylAux->Enolate Alkylation Diastereoselective Alkylation Enolate->Alkylation Add E⁺ Cleavage Auxiliary Cleavage (LiOH / H₂O₂) Alkylation->Cleavage Product Enantiopure Carboxylic Acid Cleavage->Product RecoveredAux Recovered Auxiliary Cleavage->RecoveredAux Recycle RecoveredAux->Auxiliary

Caption: General workflow for asymmetric alkylation.

Conclusion

This compound is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its ability to form rigid, chelated intermediates provides a predictable platform for high-fidelity stereochemical control, particularly in the α-alkylation of carboxylic acids. The protocols described herein demonstrate a robust methodology that delivers chiral products in high yield and with excellent enantiopurity. The straightforward cleavage conditions and the ability to recover the auxiliary make this an efficient and cost-effective strategy for researchers in drug discovery and fine chemical synthesis.

References

application of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in beta-blocker synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Beta-Blocker Synthesis

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound as a pivotal intermediate in the synthesis of beta-adrenergic blocking agents (beta-blockers). We will move beyond simple procedural lists to explore the underlying chemical logic, providing field-proven insights to ensure experimental success and reproducibility.

Introduction: The Strategic Importance of Chiral Precursors in Beta-Blocker Synthesis

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina, and arrhythmia. A defining structural feature of most beta-blockers is a chiral center within the ethanolamine side chain. The pharmacological activity is highly stereospecific; typically, the (S)-enantiomer possesses significantly greater therapeutic potency than the (R)-enantiomer. For instance, (S)-propranolol is approximately 100 times more potent than its (R)-counterpart. This necessitates synthetic strategies that can produce enantiomerically pure compounds.

This compound emerges as a valuable building block in this context. Its utility is twofold:

  • Pre-installed Functionality: It provides the core amino alcohol structure common to this class of drugs.

  • Protecting Group Strategy: The phenolic hydroxyl group is protected by a benzyl (Bn) ether. This is a critical strategic decision, as the free phenol is acidic and can interfere with subsequent N-alkylation steps, which are often performed under basic conditions. The benzyl group is robust enough to withstand these conditions and can be selectively removed in the final synthetic step via catalytic hydrogenation.

This guide will focus on the practical application of this intermediate, using a synthetic pathway analogous to the preparation of potent beta-adrenergic agonists like Salbutamol as a primary example, to illustrate the core chemical transformations.

Core Synthetic Strategy: From Precursor to Active Pharmaceutical Ingredient (API)

The general synthetic approach leverages this compound to introduce the specific N-alkyl substituent required for pharmacological activity, followed by a final deprotection step to yield the target beta-blocker.

G cluster_0 Phase 1: Side Chain Elaboration cluster_1 Phase 2: Deprotection A This compound (Chiral Intermediate) C N-Alkylated Protected Intermediate A->C N-Alkylation / Reductive Amination B Target-Specific Amine (e.g., tert-butylamine for Salbutamol-like structures) B->C D Final Beta-Blocker API (e.g., Salbutamol) C->D Catalytic Hydrogenolysis (Benzyl Group Removal)

Caption: General two-phase synthetic workflow.

Application Protocol 1: N-Alkylation via Reductive Amination

This protocol details the synthesis of an N-substituted intermediate, 2-(tert-Butylamino)-1-(4'-benzyloxyphenyl)ethanol, a direct analogue to the protected precursor for drugs like Salbutamol. Reductive amination is a highly efficient method for forming carbon-nitrogen bonds.

Objective: To introduce the N-tert-butyl group onto the primary amine of the starting material.

Materials and Equipment
Reagent/EquipmentPurpose
This compoundStarting Material
AcetoneCarbonyl source for the tert-butyl group precursor
Sodium triacetoxyborohydride [NaBH(OAc)₃]Mild reducing agent
Dichloromethane (DCM), anhydrousReaction Solvent
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution for workup (quenching)
Magnesium Sulfate (MgSO₄), anhydrousDrying agent
Round-bottom flask, Magnetic stirrerReaction Vessel
TLC plates (Silica gel 60 F₂₅₄)Reaction Monitoring
Rotary EvaporatorSolvent Removal
Step-by-Step Methodology
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Imine Formation: Add acetone (1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes.

    • Senior Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards ketones and aldehydes than sodium borohydride, reducing the likelihood of side reactions. Portion-wise addition helps control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), eluting with a 10:1 DCM:Methanol mixture. The reaction is complete when the starting material spot has been completely consumed (typically 4-6 hours).

  • Workup - Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-alkylated product.

  • Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-alkylated protected intermediate.

Application Protocol 2: Deprotection via Catalytic Hydrogenation

This final step removes the benzyl protecting group to reveal the therapeutically active phenolic hydroxyl group. This transformation is a cornerstone of many synthetic routes in medicinal chemistry.

Objective: To cleave the benzyl ether of the N-alkylated intermediate to yield the final beta-blocker.

Materials and Equipment
Reagent/EquipmentPurpose
N-Alkylated Protected IntermediateStarting Material from Protocol 1
Palladium on Carbon (10% Pd/C)Heterogeneous Catalyst
Methanol (MeOH)Reaction Solvent
Hydrogen Gas (H₂)Reducing Agent
Parr Hydrogenation ApparatusPressurized reaction vessel
Celite®Filtration aid
Buchner Funnel, Filter FlaskFiltration apparatus

Step-by-Step Methodology

G A Charge Reactor: Intermediate + MeOH B Inert Atmosphere: Purge with N₂ or Ar A->B C Add Catalyst: 10% Pd/C (wet) B->C D Pressurize: Introduce H₂ gas (e.g., 40-50 psi) C->D E React: Stir at RT until H₂ uptake ceases D->E F Depressurize & Purge: Vent H₂ and purge with N₂ E->F G Filter through Celite® F->G H Concentrate Filtrate G->H I Isolate Final Product H->I

Caption: Experimental workflow for catalytic hydrogenation.

  • Reaction Setup: Dissolve the N-alkylated protected intermediate (1.0 eq) in methanol (approx. 0.1 M) in the pressure vessel of a Parr hydrogenation apparatus.

  • Inerting the System: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) to remove all oxygen.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol% by weight, often used as a 50% wet paste for safety) to the vessel under a positive pressure of inert gas.

    • Senior Scientist's Note: Dry Pd/C can be pyrophoric and must be handled with extreme care. Using a wet catalyst mitigates this risk. Never add the catalyst in a dry state to a solvent in the presence of air.

  • Hydrogenation: Seal the vessel again, evacuate the inert gas, and introduce hydrogen gas to the desired pressure (typically 35-50 psi).

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is complete when hydrogen uptake ceases (usually 2-4 hours).

  • Workup - Catalyst Removal: Carefully vent the hydrogen gas and purge the vessel with inert gas. The most critical step is the removal of the catalyst. Filter the reaction mixture through a pad of Celite® in a Buchner funnel. Wash the filter cake thoroughly with methanol.

    • Senior Scientist's Note: The Celite pad prevents fine catalyst particles from passing through the filter paper. The filtered catalyst should never be allowed to dry on the filter paper in the open air, as it can ignite the methanol-wetted paper. Quench the filter cake with water immediately after filtration.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the final beta-blocker product, which can be further purified by crystallization.

Summary of Key Transformations and Conditions

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
N-Alkylation Acetone, NaBH(OAc)₃DCM20-254-680-90
Deprotection H₂, 10% Pd/CMethanol20-252-4>95

Conclusion

This compound is a highly effective and strategic intermediate for the synthesis of beta-blockers and related pharmaceutical compounds. The use of a benzyl protecting group allows for clean and high-yielding N-alkylation reactions, while its straightforward removal via catalytic hydrogenation provides a direct route to the final active pharmaceutical ingredient. The protocols detailed herein represent robust and scalable methods, grounded in established principles of modern organic synthesis, providing a reliable framework for researchers in drug discovery and development.

Application Notes and Protocols: Chiral Resolution of Racemic 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development of pharmaceuticals, as individual enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] This document provides a comprehensive guide for the chiral resolution of racemic 2-Amino-1-(4'-benzyloxyphenyl)ethanol, a key intermediate in the synthesis of various chiral drugs. The primary method detailed is diastereomeric salt crystallization, a robust and scalable technique for separating enantiomers.[4][5][6] This guide will delve into the underlying principles, provide detailed experimental protocols, and offer insights into the optimization of this resolution process.

Introduction to Chiral Resolution and this compound

Chirality is a fundamental property of many biologically active molecules. Enantiomers, which are non-superimposable mirror images of each other, often interact differently with the chiral environment of the human body, such as enzymes and receptors.[2][3] Consequently, one enantiomer may be therapeutically active while the other could be inactive or even harmful. This necessitates the production of enantiomerically pure drugs.[1][6]

This compound is a valuable chiral building block in organic synthesis. Its structure incorporates both a basic amino group and a hydroxyl group, making it amenable to various chemical transformations. The presence of a stereocenter at the carbon bearing the hydroxyl group means it exists as a pair of enantiomers. The efficient separation of these enantiomers is crucial for their application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

While several methods exist for obtaining single enantiomers, including asymmetric synthesis and enzymatic resolution, diastereomeric salt crystallization remains a widely used and economically viable method, particularly for large-scale production.[4][5][6] This technique relies on the conversion of the enantiomeric mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization.[7][8]

Principle of Diastereomeric Salt Resolution

The core principle of this method is the reaction of the racemic amine, (±)-2-Amino-1-(4'-benzyloxyphenyl)ethanol, with a single enantiomer of a chiral acid, known as a chiral resolving agent. This acid-base reaction forms two diastereomeric salts with differing solubilities in a given solvent system.[1][7]

The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its separation by filtration. The purified diastereomeric salt is then treated with a base to liberate the desired enantiomerically enriched amine. The chiral resolving agent can often be recovered and reused, adding to the economic feasibility of the process.

The success of this resolution is highly dependent on several factors, including the choice of the resolving agent, the solvent system, the stoichiometry of the reactants, and the crystallization temperature.[4]

Experimental Workflow

The overall process for the chiral resolution of this compound via diastereomeric salt formation can be visualized as follows:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Isolation & Purification racemic_amine Racemic (±)-Amine salt_formation Formation of Diastereomeric Salts racemic_amine->salt_formation chiral_acid Chiral Resolving Agent chiral_acid->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) filtration->more_soluble liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation purified_enantiomer Enantiomerically Enriched Amine liberation->purified_enantiomer

Figure 1: General workflow for chiral resolution via diastereomeric salt crystallization.

Detailed Protocols

Materials and Reagents
ReagentGradeSupplier
(±)-2-Amino-1-(4'-benzyloxyphenyl)ethanol≥98%e.g., BOC Sciences
(+)-Tartaric Acid≥99%, enantiopuree.g., Sigma-Aldrich
(-)-Tartaric Acid≥99%, enantiopuree.g., Sigma-Aldrich
(+)-Dibenzoyl-D-tartaric acid≥98%, enantiopuree.g., TCI Chemicals
(-)-Dibenzoyl-L-tartaric acid≥98%, enantiopuree.g., TCI Chemicals
MethanolAnhydrous, ≥99.8%Various
EthanolAnhydrous, ≥99.5%Various
IsopropanolAnhydrous, ≥99.5%Various
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Various
Dichloromethane (DCM)ACS Reagent, ≥99.5%Various
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent, ≥99%Various
Protocol 1: Screening for an Effective Resolving Agent and Solvent

The initial and most critical step is to identify a suitable chiral resolving agent and solvent system that provides good discrimination in the solubilities of the diastereomeric salts.

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of racemic this compound in a suitable solvent (e.g., 100 mg/mL in methanol).

    • Prepare stock solutions of various chiral resolving agents (e.g., (+)-tartaric acid, (-)-tartaric acid, (+)-dibenzoyl-D-tartaric acid) at an equimolar concentration to the amine stock solution.

  • Screening:

    • In a series of small vials or a multi-well plate, combine a small volume (e.g., 1 mL) of the racemic amine stock solution with an equimolar amount of each chiral resolving agent stock solution.

    • To each vial, add a different solvent or solvent mixture (e.g., methanol, ethanol, isopropanol, methanol/water mixtures).

    • Seal the vials and allow them to stand at room temperature. Observe for the formation of a crystalline precipitate.

    • If no crystals form at room temperature, slowly cool the vials in an ice bath or refrigerator.

    • Isolate any crystals that form by filtration and wash with a small amount of the cold solvent.

    • Liberate the amine from the salt by dissolving the crystals in a minimal amount of dilute aqueous NaOH and extracting with an organic solvent like dichloromethane.

    • Analyze the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC (see Protocol 3).

Protocol 2: Preparative Scale Resolution

Once an effective resolving agent and solvent system are identified, the process can be scaled up.[9] The following is a general procedure assuming (+)-tartaric acid in methanol is a suitable system.

Procedure:

  • Dissolution and Salt Formation:

    • In a reaction vessel, dissolve the racemic this compound (1.0 equivalent) in the chosen solvent (e.g., methanol).

    • In a separate flask, dissolve the chiral resolving agent (e.g., 0.5 to 1.0 equivalent of (+)-tartaric acid) in the same solvent, heating gently if necessary. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric purity of the crystallized salt.[1]

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • To maximize the yield, the mixture can be further cooled in an ice bath or refrigerator for several hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

    • Dry the isolated diastereomeric salt under vacuum.[9]

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in water and add a 1-2 M aqueous solution of a base (e.g., NaOH) until the pH is >11.

    • Extract the liberated free amine into an organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining the enantiomeric purity of the resolved product.[10][11]

Chromatographic Conditions (Example):

ParameterCondition
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.[11]
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 25 °C
Injection Volume 10 µL

Sample Preparation:

  • Racemic Standard: Prepare a 1 mg/mL solution of the starting racemic amine in the mobile phase. This is used to determine the retention times of both enantiomers.

  • Resolved Sample: Prepare a 1 mg/mL solution of the final product in the mobile phase.

Data Analysis:

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No crystal formation - Solution is too dilute.- Inappropriate solvent.- Poor choice of resolving agent.- Concentrate the solution.- Try a different solvent or a mixture of solvents.- Screen other chiral resolving agents.
Oily precipitate forms - The diastereomeric salt is not crystalline under the current conditions.- Try a different solvent system.- Slow down the cooling rate.
Low enantiomeric excess (e.e.) - Incomplete separation of diastereomers.- Co-crystallization of both diastereomers.- Recrystallize the diastereomeric salt.- Optimize the amount of resolving agent (try sub-stoichiometric amounts).- Adjust the crystallization temperature and cooling rate.
Low yield - The desired diastereomeric salt is too soluble.- Loss during filtration and washing.- Use a less polar solvent to decrease solubility.- Lower the crystallization temperature.- Minimize the amount of solvent used for washing the crystals.

Conclusion

The chiral resolution of this compound by diastereomeric salt crystallization is a powerful and adaptable method for obtaining enantiomerically enriched material. The success of this technique hinges on the systematic screening and optimization of the chiral resolving agent and the crystallization solvent. The protocols provided herein offer a robust framework for researchers to develop an efficient and scalable resolution process. Accurate determination of enantiomeric excess by chiral HPLC is essential to validate the success of the resolution.

References

Application Notes & Protocols: Asymmetric Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral 1,2-Amino Alcohols

The vicinal amino alcohol moiety is a privileged structural motif found in numerous natural products and pharmaceutical agents.[1] Specifically, chiral 2-Amino-1-(4'-benzyloxyphenyl)ethanol serves as a critical building block for the synthesis of high-value molecules, most notably as a precursor to long-acting β2-adrenergic agonists used in the treatment of asthma and COPD. The stereochemistry of the hydroxyl-bearing carbon is paramount; typically, the (R)-enantiomer possesses the desired pharmacological activity, while the (S)-enantiomer may be less active or contribute to off-target effects. Consequently, robust and scalable protocols for the stereocontrolled synthesis of this compound are of immense interest to the drug development community.

This document provides an in-depth guide to the principal strategies for the asymmetric synthesis of this compound. We will move beyond simple procedural lists to explore the mechanistic rationale behind these protocols, offering insights that enable researchers to adapt and troubleshoot these powerful synthetic transformations. The methods discussed herein are grounded in established, peer-reviewed literature and represent the industry-standard approaches to obtaining this valuable chiral intermediate in high enantiopurity.

Strategic Overview: Pathways to Enantiopurity

Achieving enantiocontrol in the synthesis of this compound can be approached via two primary strategic paradigms: catalytic asymmetric synthesis from a prochiral precursor and chiral resolution of a racemic mixture. Each strategy has distinct advantages and is selected based on factors such as scale, cost, and available equipment.

G cluster_0 Key Precursor Synthesis cluster_1 Catalytic Asymmetric Synthesis cluster_2 Classical Resolution Pathway ProchiralKetone 2-Amino-4'-benzyloxy- acetophenone AsymmetricReduction Asymmetric Reduction (e.g., CBS, Noyori) ProchiralKetone->AsymmetricReduction RacemicSynthesis Racemic Reduction ProchiralKetone->RacemicSynthesis Target Enantiopure (R)- or (S)- This compound AsymmetricReduction->Target Direct, High Atom Economy RacemicMixture Racemic Amino Alcohol RacemicSynthesis->RacemicMixture Resolution Chiral Resolution (Diastereomeric Salts) RacemicMixture->Resolution Resolution->Target Classical, Lower Theoretical Yield

Figure 1: High-level strategic workflows for synthesizing enantiopure this compound.

Strategy I: Catalytic Asymmetric Reduction of a Prochiral Ketone

The most elegant and atom-economical approach is the direct, enantioselective reduction of the prochiral ketone, 2-amino-4'-benzyloxyacetophenone (or its N-protected analogue). This method constructs the desired stereocenter catalytically, leveraging a small amount of chiral information to generate a large quantity of enantiopure product.[2]

Precursor Synthesis: 2-Amino-4'-benzyloxyacetophenone HCl

The common starting material for this strategy is the hydrochloride salt of the aminoketone. It can be prepared from 4-hydroxyacetophenone via a two-step sequence of benzylation followed by α-amination.

Method A: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and high enantioselectivity in reducing prochiral ketones.[3][4] The reaction employs a chiral oxazaborolidine catalyst, which coordinates to both the borane reducing agent and the ketone substrate, creating a rigid, six-membered transition state that directs hydride delivery to a specific face of the carbonyl.[5][6]

Causality Behind the Method:

  • Catalyst: The catalyst, typically derived from (S)-prolinol, acts as a chiral scaffold. Its Lewis acidic boron atom activates the ketone by coordinating to the carbonyl oxygen.

  • Reductant: Borane (BH₃•THF or BH₃•SMe₂) is the stoichiometric hydride source. It coordinates to the Lewis basic nitrogen atom of the oxazaborolidine, positioning the hydride for a highly organized, intramolecular transfer.[3]

  • Stereoselectivity: The absolute stereochemistry of the product is predictable based on the catalyst's chirality. The bulky substituent on the catalyst (e.g., methyl or butyl) effectively shields one face of the ketone-catalyst complex, forcing the borane to approach from the less hindered side and deliver the hydride with high fidelity.

CBS_Mechanism cluster_0 CBS Catalytic Cycle Ketone Prochiral Ketone (R-CO-R') Complex [Catalyst-BH₃-Ketone] Transition State Ketone->Complex Catalyst Chiral Oxazaborolidine (CBS Catalyst) Catalyst->Complex Coordination Borane BH₃ Borane->Complex Product_Complex Product-Borate Complex Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Hydrolysis

Figure 2: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Protocol 1: CBS Reduction of 2-Amino-4'-benzyloxyacetophenone

ParameterValue/ConditionRationale
Catalyst (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)The (R)-catalyst typically yields the (S)-alcohol. Use (S)-CBS for the (R)-alcohol.
Catalyst Loading 5–10 mol%Sufficient for efficient turnover without excessive cost.
Reductant Borane-tetrahydrofuran complex (BH₃•THF, 1 M)A common, commercially available source of borane.
Stoichiometry ~1.0–1.2 equivalents of BH₃•THFA slight excess ensures complete reduction of the ketone.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent compatible with the borane reagent and catalyst.
Temperature 0 °C to Room TemperatureLower temperatures often enhance enantioselectivity.[6]
Reaction Time 1–4 hoursMonitored by TLC until starting material is consumed.

Step-by-Step Procedure:

  • Setup: To a flame-dried, argon-purged flask, add the 2-amino-4'-benzyloxyacetophenone HCl salt and anhydrous THF. Stir to form a suspension.

  • Neutralization: Add 1.0 equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine. Stir for 15 minutes.

  • Catalyst Addition: Cool the mixture to 0 °C and add the (S)-2-Methyl-CBS-oxazaborolidine solution (10 mol%).

  • Reductant Addition: Slowly add the BH₃•THF solution (1.2 equivalents) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Quenching: Upon completion, cool the reaction back to 0 °C and carefully quench by the dropwise addition of methanol until gas evolution ceases. This step safely destroys excess borane.[6]

  • Workup: Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the enantiomerically pure amino alcohol.[6]

Method B: Noyori Asymmetric Hydrogenation

Developed by Nobel laureate Ryōji Noyori, this method utilizes ruthenium catalysts bearing chiral diphosphine ligands (e.g., BINAP) to achieve highly efficient and enantioselective hydrogenation of ketones, including α-amino ketones.[7][8] The mechanism is believed to involve a metal-ligand bifunctional catalysis where the ruthenium center and the ligand cooperate to activate both H₂ and the ketone substrate.[2]

Causality Behind the Method:

  • Catalyst System: A typical catalyst is RuCl₂[(S)-BINAP]. The C₂-symmetric BINAP ligand creates a well-defined chiral environment around the ruthenium metal center.[7]

  • Activation: The precatalyst is activated under hydrogen pressure to form a ruthenium hydride species, which is the active reducing agent.

  • Substrate Coordination: The amino ketone coordinates to the ruthenium center, often through both the carbonyl oxygen and the amino nitrogen, forming a chelate that directs the stereochemical outcome of the hydride transfer from ruthenium to the carbonyl carbon.

Protocol 2: Noyori Hydrogenation of an N-Acyl Aminoketone

ParameterValue/ConditionRationale
Substrate N-acetyl-2-amino-4'-benzyloxyacetophenoneN-protection is often required to prevent catalyst inhibition and improve solubility.
Catalyst trans-RuCl₂[(S)-xylbinap][(S)-daipen] or similarHighly active catalysts developed specifically for amino ketones.[8]
Catalyst Loading 0.05–1 mol% (S/C ratio 2000:1 to 100:1)Extremely efficient, allowing for very low catalyst loadings.
Solvent Isopropanol or MethanolProtic solvents that participate in the catalytic cycle.
Base t-BuOK or Et₃NActs as a co-catalyst to facilitate the catalytic cycle.
Hydrogen Pressure 8–100 atmHigher pressure increases reaction rate. Requires specialized hydrogenation equipment.
Temperature 25–50 °CRelatively mild conditions.

Step-by-Step Procedure:

  • Setup: In a glovebox, charge a high-pressure reactor vessel with the N-protected aminoketone substrate, the ruthenium catalyst, and the solvent (e.g., isopropanol).

  • Base Addition: Add the base (e.g., t-BuOK).

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line. Purge the vessel with H₂ gas several times before pressurizing to the target pressure (e.g., 8 atm).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) for 12-24 hours.

  • Workup: After the reaction is complete, carefully vent the reactor and purge with nitrogen. Concentrate the reaction mixture in vacuo.

  • Deprotection & Purification: The resulting N-acetyl amino alcohol can be deprotected under acidic or basic conditions. The final product is then purified by crystallization or column chromatography.

Strategy II: Chiral Resolution of Racemic this compound

Chiral resolution is a classical and robust method for separating enantiomers.[9] It involves reacting the racemic amino alcohol with a single enantiomer of a chiral resolving agent to form a mixture of diastereomeric salts. Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization.[10]

Causality Behind the Method:

  • Diastereomer Formation: The basic amine of the racemic amino alcohol reacts with an enantiopure chiral acid (e.g., L-(+)-Mandelic acid) to form two diastereomeric salts: (R)-Amine•(S)-Acid and (S)-Amine•(S)-Acid.

  • Separation: These salts are no longer mirror images and will have different crystal lattice energies and solubilities in a given solvent. By carefully choosing the solvent system, one diastereomer can be selectively precipitated while the other remains in solution.

  • Liberation: After separation, the pure diastereomeric salt is treated with a base to break the ionic bond, liberating the enantiomerically pure amino alcohol and recovering the resolving agent.

Protocol 3: Resolution via Diastereomeric Salt Crystallization

ParameterValue/ConditionRationale
Starting Material Racemic this compoundPrepared by a simple, non-asymmetric reduction (e.g., with NaBH₄) of the precursor ketone.
Resolving Agent L-(+)-Mandelic Acid or D-(-)-Tartaric AcidReadily available, inexpensive, and effective chiral acids.
Stoichiometry ~0.5 equivalents of resolving agentUsing a substoichiometric amount ensures that only the desired salt precipitates, maximizing the purity of the first crop.
Solvent Methanol, Ethanol, or mixtures with waterThe choice of solvent is critical and must be optimized to achieve differential solubility of the diastereomeric salts.
Temperature Hot dissolution followed by slow coolingPromotes the formation of well-ordered, pure crystals.

Step-by-Step Procedure:

  • Salt Formation: Dissolve the racemic amino alcohol in a suitable solvent (e.g., methanol) with gentle heating. In a separate flask, dissolve 0.5 equivalents of L-(+)-Mandelic acid in the same solvent.

  • Mixing: Add the mandelic acid solution to the amino alcohol solution. A precipitate may form immediately.

  • Crystallization: Heat the mixture to reflux to obtain a clear solution, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This solid is the enriched diastereomeric salt (e.g., the L-mandelate salt of the (R)-amino alcohol).[11]

  • Liberation of Free Base: Suspend the filtered salt in a mixture of water and ethyl acetate. Add an aqueous base (e.g., 2 M NaOH) and stir until all solids dissolve.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched amino alcohol.

  • Purity Check: The enantiomeric excess (ee) of the product should be determined. The crystallization process can be repeated to further enhance optical purity.

Analysis of Enantiomeric Purity

Determining the success of an asymmetric synthesis requires accurate measurement of the enantiomeric excess (ee).

Table of Analytical Techniques:

MethodPrincipleNotes
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to different retention times.The most common and accurate method. Requires method development to find the right column and mobile phase.
Chiral SFC Supercritical Fluid Chromatography offers faster separations and is considered a green alternative to HPLC.Similar principle to HPLC but uses supercritical CO₂ as the mobile phase.
¹H NMR with Chiral Shift Reagent A chiral lanthanide shift reagent is added to the NMR sample, forming diastereomeric complexes that have chemically distinct (and thus separated) proton signals for each enantiomer.A rapid method for determining ee, but peak overlap can be an issue.
¹H or ¹⁹F NMR of Diastereomeric Derivatives The chiral alcohol is reacted with an enantiopure chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters. The signals for specific protons (or fluorine atoms) in the diastereomers are non-equivalent and can be integrated.[12]A highly reliable NMR method. Requires the sample to be derivatized.

Conclusion

The asymmetric synthesis of this compound is a well-established field offering multiple reliable pathways to the desired enantiopure product. For high efficiency, atom economy, and scalability, catalytic asymmetric reduction via Noyori hydrogenation or CBS reduction is the preferred industrial strategy. These methods directly generate the desired stereocenter with high fidelity and minimal waste. For laboratory-scale synthesis or when specialized hydrogenation equipment is unavailable, chiral resolution remains a viable and robust alternative, albeit with a maximum theoretical yield of 50% unless the undesired enantiomer is racemized and recycled. The choice of protocol ultimately depends on the specific constraints and goals of the research or development program. Rigorous analysis of enantiomeric excess is critical to validate the outcome of any chosen method.

References

Application Notes & Protocols: The Strategic Use of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically active β-amino alcohols are foundational building blocks in modern organic and medicinal chemistry.[1][2] Their prevalence in pharmaceuticals, natural products, and as precursors to chiral ligands underscores the critical need for robust methods to access them in enantiomerically pure form.[2][3] This document provides a detailed technical guide on the application of 2-Amino-1-(4'-benzyloxyphenyl)ethanol, a versatile chiral synthon, in the preparation of optically active compounds. We will explore its utility through two primary strategies: its direct use as a classical resolving agent for racemic acids and its role as a precursor to highly effective catalysts for asymmetric reductions. The protocols herein are designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven methodologies for leveraging this valuable chiral molecule.

Foundational Principles: The Versatility of a Chiral β-Amino Alcohol

This compound possesses a unique constellation of functional groups that are key to its utility:

  • A Stereogenic Center: The carbon bearing the hydroxyl group is a chiral center, making the molecule itself optically active. This inherent chirality is the basis for its role in asymmetric transformations.

  • A Primary Amine: This basic group provides a reactive handle for forming diastereomeric salts with chiral acids, the cornerstone of classical resolution.[4][5]

  • A 1,2-Amino Alcohol Motif: This structural element is a privileged scaffold for forming potent chiral ligands and catalysts, most notably oxazaborolidines for asymmetric carbonyl reduction.[6][7]

  • A Benzyl-Protected Phenol: The benzyloxy group serves as a robust protecting group for a phenol, a common pharmacophore in many active pharmaceutical ingredients (APIs), particularly β-blockers.[8] This group can be readily removed via hydrogenolysis in later synthetic stages.

These features make this compound not just a simple chiral building block, but a strategic tool for controlling stereochemistry.

Application I: Chiral Resolution of Racemic Carboxylic Acids

One of the most direct applications of an optically pure amine is in the separation of enantiomers of a racemic carboxylic acid. This classical but powerful technique relies on the differential properties of diastereomers.

Causality of Resolution: When a racemic acid (a 1:1 mixture of R and S enantiomers) is reacted with a single enantiomer of this compound—for instance, the (R)-enantiomer—two diastereomeric salts are formed: (R-acid, R-amine) and (S-acid, R-amine). Unlike enantiomers, which have identical physical properties, diastereomers possess distinct properties, including solubility. This difference can be exploited to separate them, typically through fractional crystallization.[4]

Workflow for Chiral Resolution

The logical flow of a chiral resolution experiment is a cycle of salt formation, separation, and liberation of the now-enantiopure components.

G cluster_0 Salt Formation cluster_1 Separation cluster_2 Liberation & Recovery racemic_acid Racemic Acid (R/S Mixture) diastereomeric_salts Diastereomeric Salts (R,R) and (S,R) racemic_acid->diastereomeric_salts chiral_amine (R)-2-Amino-1- (4'-benzyloxyphenyl)ethanol chiral_amine->diastereomeric_salts crystallization Fractional Crystallization (Exploits Solubility Difference) diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., R,R) crystallization->less_soluble more_soluble More Soluble Salt (e.g., S,R) in Solution crystallization->more_soluble acidification_R Acidification (e.g., HCl) less_soluble->acidification_R acidification_S Acidification (e.g., HCl) more_soluble->acidification_S pure_acid Enantiopure Acid (R-Enantiomer) acidification_R->pure_acid recovered_amine Recovered Chiral Amine (R-Enantiomer) acidification_R->recovered_amine pure_acid_S Enantiopure Acid (S-Enantiomer) acidification_S->pure_acid_S recovered_amine_S Recovered Chiral Amine (R-Enantiomer) acidification_S->recovered_amine_S

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Enantiomeric Resolution of Racemic Mandelic Acid

This protocol provides a representative procedure. The choice of solvent and crystallization conditions are critical and often require empirical optimization for different substrates.

Materials:

  • Racemic Mandelic Acid

  • (R)- or (S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol (0.5 equivalents)

  • Ethanol (absolute)

  • 2M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mandelic acid in 100 mL of warm absolute ethanol. In a separate flask, dissolve 7.9 g (0.5 eq) of (R)-2-Amino-1-(4'-benzyloxyphenyl)ethanol in 50 mL of warm absolute ethanol.

  • Crystallization: Add the amine solution to the acid solution with gentle swirling. Stopper the flask and allow it to cool slowly to room temperature. Fine, needle-like crystals should begin to form. For optimal crystal growth and purity, avoid rapid cooling. Let the flask stand undisturbed at 4 °C overnight.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystalline cake with a small amount of cold ethanol (2 x 10 mL) to remove the mother liquor containing the more soluble diastereomer. Dry the crystals.

  • Liberation of Enantiopure Acid: Transfer the dried crystals to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate. Add 2M HCl dropwise with shaking until the aqueous layer is acidic (pH ~1-2). The crystals will dissolve, and the liberated mandelic acid will move into the ethyl acetate layer.

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with an additional 2 x 25 mL of ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.

  • Recovery of Chiral Amine: The initial acidic aqueous layer contains the protonated chiral amine. Recover it by basifying the solution to pH ~11-12 with 2M NaOH and extracting with ethyl acetate (3 x 30 mL). Dry the combined organic extracts over MgSO₄ and concentrate to recover the resolving agent for reuse.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered mandelic acid using chiral HPLC or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

ParameterObservation
Resolving Agent(R)-2-Amino-1-(4'-benzyloxyphenyl)ethanol
Less Soluble SaltDiastereomer of (R)-Mandelic Acid
Yield of Dried Salt~6.5 g (Varies with efficiency)
Recovered Acid(R)-Mandelic Acid
Typical ee%>95% after one crystallization

Application II: Precursor for Catalysts in Asymmetric Reduction

The 1,2-amino alcohol structure is ideal for creating chiral catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[6][9] The most prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which uses an oxazaborolidine catalyst formed in situ from a chiral amino alcohol and a borane source.[7]

Mechanism of Catalysis: The amino alcohol reacts with borane (e.g., BH₃·SMe₂) to form a five-membered oxazaborolidine ring. In the catalytic cycle, the ketone's carbonyl oxygen coordinates to the Lewis acidic boron atom of this catalyst. This pre-organization rigidly holds the ketone in a specific orientation. A stoichiometric borane reducing agent is then directed to deliver a hydride to one specific face (re or si) of the carbonyl, leading to the formation of one enantiomer of the alcohol with high selectivity.[7][10]

Catalytic Cycle for CBS Reduction

G catalyst Oxazaborolidine Catalyst complex Catalyst-Ketone Complex catalyst->complex Coordination ketone Prochiral Ketone (R-CO-R') ketone->complex transition_state Six-Membered Transition State complex->transition_state borane Borane (BH3) (Hydride Source) borane->transition_state Hydride Delivery product_complex Product-Catalyst Complex transition_state->product_complex product_complex->catalyst Regeneration alcohol Chiral Alcohol (R-CH(OH)-R') product_complex->alcohol Release

Caption: Simplified catalytic cycle of the CBS reduction.

Protocol 2: Asymmetric Reduction of Acetophenone

This protocol details the in situ generation of the catalyst and its use in a benchmark reduction. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Materials:

  • (S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂, ~2.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Catalyst Formation: To the flask, add 243 mg (1.0 mmol, 10 mol%) of (S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol and dissolve it in 20 mL of anhydrous THF. Cool the solution to 0 °C. Slowly add 0.6 mL (1.2 mmol) of BH₃·SMe₂ solution dropwise. A vigorous evolution of hydrogen gas will be observed. After the addition is complete, warm the solution to room temperature and stir for 1 hour to ensure complete formation of the oxazaborolidine catalyst.

  • Reduction Reaction: Cool the catalyst solution to 0 °C. In a separate flask, prepare a solution of 1.20 g (10.0 mmol) of acetophenone in 10 mL of anhydrous THF. Add 6.0 mL (12.0 mmol) of the BH₃·SMe₂ solution to the catalyst mixture, followed by the slow, dropwise addition of the acetophenone solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by the very slow, dropwise addition of 5 mL of methanol at 0 °C (Caution: vigorous gas evolution).

  • Workup: Allow the mixture to warm to room temperature and stir for 30 minutes. Remove the solvents under reduced pressure. To the residue, add 30 mL of 1M HCl and stir for another 30 minutes. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield optically active 1-phenylethanol. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

SubstrateCatalyst LoadingYield (%)ee%Product Configuration
Acetophenone10 mol%>95%>97%(R)
Propiophenone10 mol%>95%>96%(R)
2-Chloroacetophenone10 mol%>90%>98%(S)[7]

(Note: The product configuration depends on the enantiomer of the amino alcohol used. The (S)-amino alcohol typically yields the (R)-alcohol for simple alkyl aryl ketones, but substrate-dependent exceptions exist).

Concluding Remarks

This compound is a powerful and versatile tool in the asymmetric synthesis toolkit. Its application in classical resolution provides a straightforward path to enantiopure carboxylic acids, while its use as a precursor for highly efficient CBS reduction catalysts enables access to a wide range of valuable chiral secondary alcohols. The protocols and principles outlined in this guide demonstrate its strategic importance, providing reliable and reproducible methods for achieving high levels of stereochemical control in both academic and industrial research settings.

References

Catalytic Applications of 2-Amino-1-(4'-benzyloxyphenyl)ethanol Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chiral β-Amino Alcohols in Asymmetric Catalysis

Chiral β-amino alcohols are a cornerstone class of ligands in modern asymmetric catalysis. Their prevalence stems from their modular nature, straightforward synthesis from the chiral pool (e.g., amino acids), and the presence of two vicinal heteroatoms—a nitrogen and an oxygen—which can effectively chelate to a metal center. This chelation forms a rigid, chiral environment around the metal, enabling high stereocontrol in a variety of chemical transformations. These motifs are found in numerous drugs and are pivotal precursors for other important chiral ligands.[1][2]

While direct catalytic applications of metal complexes derived specifically from 2-Amino-1-(4'-benzyloxyphenyl)ethanol are not extensively documented in peer-reviewed literature, its structural similarity to widely studied chiral β-amino alcohols, such as 2-amino-1-phenylethanol, allows for a confident extrapolation of its potential in several key asymmetric reactions.[3][4][5] This guide will, therefore, focus on the primary catalytic applications of this class of ligands, providing detailed protocols and mechanistic insights relevant to researchers in synthetic chemistry and drug development. The primary applications we will explore are asymmetric transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes.

Application 1: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation is a powerful and practical method for the synthesis of enantiomerically enriched secondary alcohols from prochiral ketones.[6] This reaction typically employs a stable and readily available hydrogen source, such as isopropanol or a formate salt, in place of high-pressure molecular hydrogen. Ruthenium(II), Rhodium(III), and Iridium(III) complexes are commonly used as catalysts, with chiral β-amino alcohols serving as the essential ligands to induce enantioselectivity.[7]

Mechanistic Rationale

The catalytic cycle for Ru(II)-catalyzed ATH with a β-amino alcohol ligand generally involves the formation of a metal-hydride species. The amino alcohol acts as a bidentate ligand, coordinating to the ruthenium center through both the nitrogen and oxygen atoms after deprotonation of the hydroxyl group. This creates a chiral pocket around the metal. The hydrogen is transferred from the hydrogen donor (e.g., isopropanol) to the metal, forming the active ruthenium-hydride catalyst. The ketone substrate then coordinates to this chiral complex and undergoes migratory insertion of the hydride to one of its enantiotopic faces, leading to the formation of the chiral alcohol. The choice of ligand and reaction conditions, particularly pH, can significantly influence both the rate and the enantioselectivity of the reaction.[7]

ATH_Mechanism cluster_cycle Catalytic Cycle precatalyst [Ru(II)]-AminoAlcohol Precatalyst active_catalyst [Ru(H)]-AminoAlcohol (Active Catalyst) precatalyst->active_catalyst H-source (e.g., iPrOH) ketone_complex Ketone Coordination Complex active_catalyst->ketone_complex Ketone (R-CO-R') product_complex Chiral Alcohol Product Complex ketone_complex->product_complex Hydride Transfer product_complex->active_catalyst Product Release alcohol Chiral Alcohol product_complex->alcohol Protonation ketone Prochiral Ketone

Figure 1: A simplified workflow for the Ru(II)-catalyzed Asymmetric Transfer Hydrogenation of a prochiral ketone.

Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative procedure for the ATH of a prochiral ketone using an in situ prepared catalyst from a Ru(II) precursor and a chiral β-amino alcohol ligand like this compound.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1R,2S)-(-)-2-Amino-1-(4'-benzyloxyphenyl)ethanol (or other chiral amino alcohol)

  • Acetophenone

  • Sodium formate (HCOONa)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and standard glassware

Procedure:

  • Catalyst Preparation:

    • In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the chiral amino alcohol (0.011 mmol, 2.2 mol%).

    • Add 5 mL of degassed water.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous. This pre-formation of the catalyst is crucial for achieving high enantioselectivity.

  • Reaction Setup:

    • To the catalyst solution, add sodium formate (1.0 mmol) and acetophenone (0.5 mmol).

    • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 40 °C).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots and analyzing them by GC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Expected Performance:

The performance of chiral amino alcohol ligands in ATH is highly dependent on their specific structure. Below is a table summarizing typical results for related ligands in the ATH of acetophenone.

Ligand StructureMetalH-SourceConversion (%)ee (%)Reference
Terpene-based β-amino alcoholsRuiPrOH/KOH>95up to 71[8]
(S,S)-TsDPENRuFA:TEA>90up to 95[6]
Proline-derived amino amidesRuH₂O/HCOONa~90~80[9]

Application 2: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents, particularly diethylzinc (Et₂Zn), to aldehydes is a classic and reliable method for synthesizing chiral secondary alcohols.[10] Chiral β-amino alcohols are among the most effective ligands for this transformation. The ligand accelerates the reaction and controls the stereochemical outcome.

Mechanistic Rationale

The reaction mechanism is believed to involve the formation of a dimeric zinc complex. The chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde substrate. The chiral ligand creates a well-defined steric environment that directs the transfer of an ethyl group from the zinc to one of the two enantiotopic faces of the aldehyde carbonyl. The rigidity of the resulting six-membered transition state is key to the high enantioselectivity observed.

Diethylzinc_Addition cluster_workflow Experimental Workflow start Mix Chiral Amino Alcohol with Et₂Zn in Toluene aldehyde_add Add Aldehyde at 0 °C start->aldehyde_add reaction Stir at Room Temperature aldehyde_add->reaction quench Quench with aq. HCl reaction->quench workup Aqueous Workup & Extraction quench->workup purification Column Chromatography workup->purification analysis Determine Yield and ee% purification->analysis

Figure 2: General experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.

Protocol: Enantioselective Ethylation of Benzaldehyde

This protocol describes a typical procedure for the addition of diethylzinc to benzaldehyde, catalyzed by a chiral β-amino alcohol.

Materials:

  • (1R,2S)-(-)-2-Amino-1-(4'-benzyloxyphenyl)ethanol (or other chiral amino alcohol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert atmosphere (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Catalyst Formation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add the chiral amino alcohol (0.02 mmol, 2 mol%).

    • Add 5 mL of anhydrous toluene and cool the solution to 0 °C.

    • Slowly add diethylzinc (2.2 mmol, 2.2 eq) to the solution. Caution: Diethylzinc is pyrophoric.

    • Stir the mixture at 0 °C for 30 minutes.

  • Reaction:

    • Slowly add benzaldehyde (1.0 mmol, 1.0 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for the required time (typically 12-24 hours).

  • Reaction Monitoring:

    • Monitor the reaction by TLC until the benzaldehyde is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of 1 M HCl (5 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography to yield the chiral 1-phenyl-1-propanol.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Expected Performance:

The enantioselectivity of this reaction is highly sensitive to the structure of the amino alcohol ligand. Optimized ligands can achieve excellent results.

Ligand TypeAldehydeYield (%)ee (%)Reference
Optimized Amino AlcoholBenzaldehyde~9995[10]
Terpene-derived Amino AlcoholBenzaldehydeGoodModerate to High[8]

Conclusion

Metal complexes of chiral β-amino alcohols, including this compound, are versatile and effective catalysts for key asymmetric transformations. Their application in asymmetric transfer hydrogenation and the enantioselective addition of organozinc reagents provides reliable access to valuable chiral secondary alcohols, which are crucial building blocks in the pharmaceutical and fine chemical industries. The protocols provided herein serve as a starting point for researchers to explore the catalytic potential of this important class of ligands. Further optimization of reaction conditions and ligand structure can lead to even higher efficiency and selectivity.

References

Application Note & Protocols: Experimental Setups for Reactions with 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Amino Alcohol Building Block

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a bifunctional organic molecule featuring a primary amine and a secondary benzylic alcohol.[1] Its structure, containing a chiral center at the carbinol carbon, makes it a valuable intermediate in pharmaceutical and fine chemical synthesis. The presence of the benzyl ether provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed in later synthetic steps.

This molecule serves primarily as:

  • An intermediate in the synthesis of adrenergic agonists, such as Synephrine.[2]

  • A precursor for developing chiral auxiliaries, which are instrumental in controlling stereochemistry in asymmetric synthesis.[3][4]

  • A scaffold for building more complex molecules through selective functionalization of its amino and hydroxyl groups.

This document provides detailed protocols for two fundamental transformations of this compound—N-acylation and selective oxidation—and discusses its application in asymmetric synthesis. It is intended for researchers and professionals in chemical and drug development.

Physicochemical Properties
Molecular Formula C₁₅H₁₇NO₂[]
Molecular Weight 243.30 g/mol []
Appearance White to Yellow Solid[2][]
Melting Point 85 - 87 °C[6]
Storage 2-8°C, Keep containers tightly closed in a dry, cool place[2][6]

Critical Safety, Handling, and Storage Protocols

Proper handling is essential to ensure laboratory safety. While comprehensive toxicological data is not fully available, good laboratory practices must be strictly followed.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[6]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6]

    • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[6]

    • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting.[7][8]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[7]

  • Storage: Store in a tightly sealed container in a refrigerator (2-8°C) to maintain stability and prevent degradation.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]

Core Synthetic Applications & Detailed Protocols

The dual functionality of this compound allows for a range of selective chemical modifications. Below are detailed protocols for two common and highly useful reactions.

Protocol: Selective N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into an amide. This is often a necessary step for protecting the amine, modifying the molecule's biological activity, or preparing it for use as a chiral auxiliary. The hydroxyl group's lower nucleophilicity allows for high selectivity under controlled conditions. This procedure uses acetic anhydride as the acylating agent and triethylamine as a non-nucleophilic base to neutralize the acid byproduct.

N_Acylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Execution cluster_workup Workup & Isolation Reagent Dissolve Amino Alcohol in Dichloromethane (DCM) Cool Cool solution to 0°C (Ice Bath) Reagent->Cool Add_Base Add Triethylamine (TEA) Cool->Add_Base Add_Anhydride Add Acetic Anhydride (dropwise) Add_Base->Add_Anhydride Stir Stir at 0°C, then warm to Room Temp Add_Anhydride->Stir Monitor Monitor via TLC Stir->Monitor Quench Quench with H₂O Monitor->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify via Chromatography Evaporate->Purify

Experimental Details:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound243.301.00 g4.111.0
Acetic Anhydride102.090.46 mL4.931.2
Triethylamine (TEA)101.190.86 mL6.171.5
Dichloromethane (DCM)-20 mL--

Step-by-Step Protocol:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.11 mmol).

  • Dissolution: Add 20 mL of dichloromethane (DCM) and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

  • Base Addition: Add triethylamine (0.86 mL, 6.17 mmol) to the cooled solution.

  • Acylation: Slowly add acetic anhydride (0.46 mL, 4.93 mmol) dropwise over 5 minutes. The dropwise addition is crucial to control the exothermic reaction.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is 50:50 Ethyl Acetate:Hexane.

  • Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude N-acetylated product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel to obtain the pure product.

Protocol: Selective Oxidation of the Secondary Alcohol

Oxidizing the secondary alcohol to a ketone yields an α-amino ketone, another valuable synthetic intermediate. A significant challenge in the oxidation of amino alcohols is the potential for side reactions involving the amino group.[10] The use of a mild and selective oxidizing agent like activated manganese (IV) oxide (MnO₂) is ideal for this transformation, as it preferentially oxidizes allylic and benzylic alcohols under neutral conditions, leaving the amino group intact.[11]

Oxidation_Workflow cluster_reaction Reaction Setup cluster_execution Reaction & Monitoring cluster_isolation Product Isolation Start Suspend Amino Alcohol in Chloroform (CHCl₃) Add_Oxidant Add Activated MnO₂ (in excess) Start->Add_Oxidant Reflux Heat to Reflux (e.g., ~60°C) Add_Oxidant->Reflux Monitor Monitor via TLC (hourly) Reflux->Monitor Cool Cool to Room Temp Monitor->Cool Reaction Complete Filter Filter through Celite® to remove MnO₂ Cool->Filter Wash Wash Celite® pad with excess CHCl₃ Filter->Wash Evaporate Evaporate Solvent Wash->Evaporate Product Obtain Crude Ketone (Purify if necessary) Evaporate->Product

Experimental Details:

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
This compound243.301.00 g4.111.0
Activated Manganese (IV) Oxide (MnO₂)86.943.57 g41.110.0
Chloroform (CHCl₃)-40 mL--

Step-by-Step Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend this compound (1.00 g, 4.11 mmol) in 40 mL of chloroform.

  • Oxidant Addition: Add activated MnO₂ (3.57 g, 41.1 mmol). A large excess is used to drive the heterogeneous reaction to completion. The quality of the MnO₂ is critical for reaction success.

  • Reaction: Heat the suspension to reflux (approximately 60-65°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC. The reaction can be slow; allow 6-24 hours for completion. If the reaction stalls, more MnO₂ may be added.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Isolation: Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with several portions of chloroform or DCM to ensure complete recovery of the product.

  • Final Product: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude α-amino ketone, which can be purified further by recrystallization or column chromatography if needed.

Application as a Chiral Auxiliary Precursor

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide a reaction to form one enantiomer over another.[3] After the stereoselective step, the auxiliary is cleaved and can often be recovered.[4] The enantiomerically pure forms of this compound are excellent candidates for this role after conversion into derivatives like N-acyl oxazolidinones, similar to the famous Evans auxiliaries.[12]

Conceptual Workflow:

  • Resolution: The racemic amino alcohol must first be separated into its (R) and (S) enantiomers. This can be achieved through diastereomeric salt formation with a chiral acid (e.g., tartaric acid) followed by fractional crystallization.[13]

  • Auxiliary Formation: The enantiopure amino alcohol is then converted into a rigid cyclic structure, typically through reaction with phosgene or a similar reagent to form an oxazolidinone.

  • Asymmetric Reaction: The auxiliary is N-acylated, and the resulting imide is used in a stereoselective reaction, such as an enolate alkylation or an aldol reaction. The steric bulk of the auxiliary directs the incoming reagent to one face of the enolate, leading to a high diastereomeric excess.

  • Cleavage: The desired chiral product is cleaved from the auxiliary, which can then be recycled.

Chiral_Auxiliary_Concept Racemate Racemic (R/S) Amino Alcohol Resolution Chiral Resolution (e.g., Tartaric Acid) Racemate->Resolution Enantiomer Enantiopure (S) Amino Alcohol Resolution->Enantiomer Auxiliary Form Chiral Auxiliary (e.g., Oxazolidinone) Enantiomer->Auxiliary Asymmetric Asymmetric Synthesis (e.g., Aldol Reaction) Auxiliary->Asymmetric Diastereomer Single Diastereomer Product Asymmetric->Diastereomer Cleavage Cleave Auxiliary Diastereomer->Cleavage Cleavage->Auxiliary Recycle FinalProduct Enantiopure Final Product Cleavage->FinalProduct

Purification and Analytical Characterization

Rigorous purification and characterization are paramount to validating experimental outcomes.

Purification Techniques
  • Flash Column Chromatography: This is the primary method for purifying the products of the reactions described. A silica gel stationary phase is typically used. The mobile phase (eluent) is a mixture of non-polar (e.g., Hexane or Heptane) and polar (e.g., Ethyl Acetate) solvents. The polarity is adjusted to achieve good separation between the product and any impurities.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexane) can be an effective method for achieving high purity.

Analytical Methods

A combination of chromatographic and spectroscopic methods should be employed for analysis.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the starting material and products, and for tracking reaction progress.[15]

    • Typical Conditions (Reverse Phase):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both with 0.1% Trifluoroacetic Acid (TFA)

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm and 280 nm

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the identity of the product.

    • ¹H NMR: Protons on the aromatic rings, the benzylic CH₂, the CH-OH, and the CH₂-NH₂ groups will give characteristic signals. Upon acylation or oxidation, predictable shifts in the signals adjacent to the reaction center will be observed. For example, upon oxidation of the alcohol, the CH-OH proton signal will disappear.

    • ¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule, confirming the carbon skeleton.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray Ionization (ESI) is a common technique for this type of molecule.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of 2-Amino-1-(4'-benzyloxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile amino alcohol intermediate.[1] Achieving high chemical and enantiomeric purity is often a critical challenge. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific issues you may encounter during your purification workflows.

Part 1: Initial Assessment and Purification Strategy

The first step in any purification process is to understand the composition of your crude material. A small sample should be analyzed by methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the main impurities and estimate their levels. This initial analysis will guide the selection of the most effective purification strategy.

FAQ: What is the best initial approach to purify crude this compound?

The optimal approach depends on the impurity profile and the desired final purity.

  • For High-Purity (>95%) Crude Material: If your primary impurities are non-polar starting materials or minor by-products, recrystallization is often the most efficient and scalable first step.

  • For Complex Mixtures or Similar-Polarity Impurities: If the crude material contains multiple by-products with polarities similar to the desired compound, column chromatography is necessary. A particularly challenging impurity can be the positional isomer, 1-amino-2-(4'-benzyloxyphenyl)ethanol, which may be difficult to remove by recrystallization alone.[2][3]

  • For Racemic Mixtures Requiring Enantiopure Product: If you have a racemic mixture and need a single enantiomer, a chiral resolution step is required. This is typically performed after an initial purification by recrystallization or chromatography to remove gross impurities.

The following decision tree provides a visual guide for selecting an appropriate purification workflow.

Purification_Strategy cluster_0 Purification Workflow Decision Guide start Analyze Crude Material (TLC, HPLC, NMR) impurity_check What is the main issue? start->impurity_check gross_impurities Gross Impurities (>5-10%) impurity_check->gross_impurities High Impurity Load achiral_purity Achiral Purity OK, Need Single Enantiomer impurity_check->achiral_purity Racemic Mixture complex_mixture Complex Mixture or Isomeric Impurities impurity_check->complex_mixture Difficult Separation recrystallize Recrystallization gross_impurities->recrystallize resolution Chiral Resolution achiral_purity->resolution chromatography Column Chromatography complex_mixture->chromatography purity_check_1 Purity > 98%? recrystallize->purity_check_1 purity_check_2 Purity > 98%? chromatography->purity_check_2 final_product Final Product resolution->final_product purity_check_1->chromatography No purity_check_1->final_product Yes purity_check_2->resolution No, but racemic purity_check_2->final_product Yes

Caption: Decision guide for selecting a purification method.

Part 2: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.

FAQ: My compound has "oiled out" or won't crystallize from solution. What should I do?

This is a common issue, especially when the concentration of impurities is high or the cooling process is too rapid.

  • Expertise & Experience: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing it to separate as a liquid phase instead of forming crystals.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent and re-heat until everything is dissolved again.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help. Do not move it directly to an ice bath.

    • Induce Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

    • Change Solvent System: Your compound may be too soluble in the chosen solvent. Consider a solvent system where the compound has high solubility when hot and very low solubility when cold.

Detailed Protocol: Recrystallization from an Ethanol/Water System

This protocol provides a general guideline. The optimal solvent ratios and temperatures should be determined empirically for your specific crude material.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Induce Precipitation: While the ethanol solution is still hot, slowly add warm water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to just re-dissolve the cloudiness, creating a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath or refrigerator (2-8°C) to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation: Solvent Selection Guide for Recrystallization

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticGood starting point; often used in combination with water or a non-polar co-solvent like hexanes.[4]
Methanol 65Polar ProticSimilar to ethanol but may result in higher solubility at room temperature, potentially lowering yield.[5]
Isopropanol 82Polar ProticLess polar than ethanol; good for compounds with intermediate polarity.
Ethyl Acetate 77Polar AproticA common solvent, can be paired with hexanes to create a good solvent system.
Toluene 111Non-polarUseful for removing non-polar impurities; the target compound has limited solubility.
Part 3: Troubleshooting Column Chromatography

Column chromatography is essential for separating compounds with similar polarities. For amino alcohols, specific challenges can arise due to the basic nature of the amine group.

FAQ: My compound is streaking or tailing on the silica gel column. How can I fix this?
  • Expertise & Experience: Tailing is caused by the strong, non-ideal interaction between the basic amine group of your compound and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and broad peaks.

  • The Solution: To prevent this, add a small amount of a competing base to your mobile phase (eluent). This base will interact with the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • Recommended Additive: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to your eluent. For example, a mobile phase could be Dichloromethane:Methanol:Triethylamine (95:4:1).

The diagram below illustrates this principle.

Chromatography_Tailing cluster_0 Without Basic Additive cluster_1 With Triethylamine (TEA) Additive silica1 Silica Surface Si-OH Si-OH compound1 Amine (R-NH2) compound1->silica1:f1 Strong, Irreversible Binding (Tailing) silica2 Silica Surface Si-OH...TEA Si-OH...TEA compound2 Amine (R-NH2) compound2->silica2:f0 Weak, Reversible Interaction (Good Elution) tea TEA tea->silica2:f1 TEA blocks acidic sites

Caption: How a basic additive prevents column tailing.

Part 4: Chiral Resolution and Enantiomeric Purity

Since this compound is a chiral molecule, separating the racemic mixture into its individual enantiomers is often required for pharmaceutical applications.

FAQ: How can I separate the enantiomers of the racemic compound?

There are two primary methods for chiral resolution:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid, such as D- or L-tartaric acid.[2] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. The desired enantiomer of the amine is then recovered by treating the purified salt with a base.

  • Chiral Chromatography: This is an analytical (HPLC) or preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers.[6] This method can provide very high enantiomeric purity and is often used to analyze the success of a diastereomeric resolution.[7]

Detailed Protocol: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol uses (+)-Tartaric acid as the resolving agent. The choice of L- or D-tartaric acid will determine which enantiomer crystallizes preferentially.

  • Preparation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., hot methanol or ethanol).

  • Resolving Agent Addition: In a separate flask, dissolve 0.5 equivalents of (+)-Tartaric acid in the same hot solvent. Slowly add the tartaric acid solution to the amine solution with stirring. Note: Using 0.5 equivalents ensures that only one diastereomeric salt can fully form and precipitate, which often improves the efficiency of the resolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. The salt of one diastereomer should preferentially crystallize. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration. Wash them with a small amount of the cold solvent. This is your Diastereomeric Salt A .

  • Liberation of Free Base: Dissolve the collected salt in water and adjust the pH to >10 with an aqueous base (e.g., NaOH). This will deprotonate the amine and dissolve the tartrate salt.

  • Extraction: Extract the free amine into an organic solvent like ethyl acetate or dichloromethane.

  • Analysis: Dry the organic layer, concentrate it, and analyze the enantiomeric excess (e.e.) of the resulting product using chiral HPLC.

  • Recovery of Other Enantiomer: The other enantiomer remains in the mother liquor from step 4. It can be recovered by concentrating the filtrate and following steps 5-7.

Part 5: Common Impurities and Final Purity Analysis

A thorough understanding of potential impurities is key to developing a robust purification strategy.

Data Presentation: Common Impurities and Removal Strategies
ImpurityLikely OriginRecommended Removal Method
4'-Benzyloxy-α-aminoacetophenone Incomplete reduction of ketone precursorColumn chromatography. The ketone is less polar than the amino alcohol.
1-Amino-2-(4'-benzyloxyphenyl)ethanol Positional isomer from synthesis[2][3]Difficult to remove by recrystallization. Requires careful column chromatography.
Benzyl Alcohol / Benzaldehyde Debenzylation side reactionVolatile. Can often be removed under high vacuum or by column chromatography.
Starting Materials Unreacted reagentsRecrystallization or column chromatography, depending on polarity.
Residual Solvents From reaction or previous purification stepsDrying under high vacuum. Must comply with regulatory limits such as ICH Q3C guidelines.[8]
FAQ: How do I confirm the final purity of my product?

A combination of techniques is required to establish the purity of the final product authoritatively.

  • Chemical Purity: Use HPLC with a suitable detector (e.g., UV at 220 nm) to determine the area percentage. A purity of >99% is often required. NMR spectroscopy (¹H and ¹³C) should also be used to confirm the structure and absence of detectable impurities.

  • Enantiomeric Purity: Use chiral HPLC to determine the enantiomeric excess (e.e.). An e.e. of >99% is typically the goal for pharmaceutical applications.

  • Residual Solvents: Gas Chromatography (GC) is the standard method for quantifying residual solvents to ensure they are below ICH-mandated limits.[8]

References

Technical Support Center: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol. This molecule is a valuable intermediate in the development of various pharmaceutical agents, and achieving high purity is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify potential byproducts, and ensure the integrity of their synthesis. We will delve into the causality behind common synthetic challenges, providing field-proven insights and actionable protocols.

Common Synthetic Pathway Overview

A prevalent and effective route to synthesizing this compound (the target compound ) involves the reduction of an α-azido ketone precursor, 2-azido-1-(4-(benzyloxy)phenyl)ethan-1-one. This pathway is favored for its reliable introduction of the amine and alcohol functionalities with the correct connectivity.

The general transformation is as follows:

  • Azidation: An α-halo ketone, such as 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one, is reacted with an azide source (e.g., sodium azide) to form the α-azido ketone.

  • Reduction: The α-azido ketone is then reduced. This is the critical step where both the azide and ketone functionalities are reduced to the corresponding amine and alcohol. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in a protic solvent, often followed by a workup or a second reduction step for the azide, such as catalytic hydrogenation.

It is during this reduction step that most significant byproducts are formed.

Reaction and Byproduct Formation Pathway

The following diagram illustrates the primary synthesis route and the branching points that lead to common impurities.

G start 2-Bromo-1-(4-(benzyloxy)phenyl)ethan-1-one azido_ketone 2-Azido-1-(4-(benzyloxy)phenyl)ethan-1-one (Precursor) start->azido_ketone NaN₃ target This compound (Target Compound) azido_ketone->target Reduction (e.g., NaBH₄, then H₂/Pd-C) azido_alcohol Impurity A: 2-Azido-1-(4-(benzyloxy)phenyl)ethanol (Azido Alcohol) azido_ketone->azido_alcohol Incomplete Azide Reduction (Ketone reduced first) amino_ketone Impurity B: 2-Amino-1-(4-(benzyloxy)phenyl)ethan-1-one (Amino Ketone) azido_ketone->amino_ketone Incomplete Ketone Reduction (Azide reduced first) debenzylated Impurity C: 2-Amino-1-(4-hydroxyphenyl)ethanol (Debenzylated Product) target->debenzylated Over-reduction/ Harsh Hydrogenolysis pyrazine Impurity D: Pyrazine Dimer (Condensation Product) amino_ketone->pyrazine Dimerization & Oxidation

Caption: Synthetic pathway and common byproduct formation.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis and purification of this compound.

Question 1: My TLC/HPLC shows a major spot that is less polar than my product, and my mass spectrum has a peak at M+14. What is it?

Answer: You are likely observing Impurity A: 2-Azido-1-(4-(benzyloxy)phenyl)ethanol (Azido Alcohol) .

  • Causality: This byproduct forms when the ketone is selectively reduced while the azide group remains intact. This can happen if the reducing conditions are not sufficient to reduce both functional groups. For example, using only sodium borohydride (NaBH₄) at low temperatures might preferentially reduce the ketone over the azide. The azide group (-N₃) is less polar than the primary amine (-NH₂), resulting in a higher Rf value on TLC and a shorter retention time in reverse-phase HPLC. The mass difference corresponds to the replacement of -NH₂ (16 amu) with -N₃ (42 amu), a net difference of +26, but the loss of H2 (2 amu) from the reduction of the azide to the amine means the mass difference observed is often for the azido ketone vs the amino ketone. However, compared to the final amino alcohol product, the azido alcohol is M+14 (N2-H2).

  • Identification:

    • TLC: The spot will be less polar (higher Rf) than the final amino alcohol product.

    • Mass Spec (ESI+): Look for a peak corresponding to [M+H]+ for C₁₅H₁₅N₃O₂ (m/z ≈ 286.1). The target product's [M+H]+ is at m/z ≈ 244.1.

    • IR Spectroscopy: A strong, sharp absorption band around 2100 cm-1 is characteristic of the azide functional group. This peak will be absent in the desired product.

  • Solution: Ensure complete reduction of the azide. If you are using a two-step reduction, ensure the second step (e.g., catalytic hydrogenation with H₂/Pd-C or Staudinger reduction) goes to completion.[1][2] Monitor the reaction by TLC or LC-MS until the azido alcohol intermediate is fully consumed.

Question 2: I have an impurity that is more polar than my starting material but less polar than my final product. What could it be?

Answer: This is likely Impurity B: 2-Amino-1-(4-(benzyloxy)phenyl)ethan-1-one (Amino Ketone) .

  • Causality: This impurity arises from the selective reduction of the azide group while the ketone remains. This is a common issue, as the α-amino ketone product is known to be unstable and can undergo self-condensation to form pyrazine dimers (Impurity D).[2][3] This side reaction is particularly problematic under basic or neutral conditions. The presence of the ketone makes it less polar than the final amino alcohol product.

  • Identification:

    • Mass Spec (ESI+): Look for a peak corresponding to [M+H]+ for C₁₅H₁₅NO₂ (m/z ≈ 242.1).

    • ¹H NMR: The characteristic signal for the benzylic proton next to the alcohol in the final product (a triplet or dd around 4.8 ppm) will be absent. Instead, you will see a singlet for the -CH₂-NH₂ group adjacent to a carbonyl, typically around 4.2 ppm.

  • Solution:

    • Control Reduction: Use a reducing agent that reliably reduces both functionalities. A combination of NaBH₄ followed by a separate azide reduction is common. Alternatively, some protocols use catalytic hydrogenation to reduce both groups simultaneously, though this can risk debenzylation.

    • Immediate Protection/Conversion: A robust strategy is to reduce the azide first and then immediately protect the resulting amine (e.g., as a Boc-carbamate) before reducing the ketone.[2] This prevents the problematic dimerization side reaction.

Question 3: My reaction seems to work, but I'm getting a significant amount of a very polar byproduct. My mass spec shows a peak at m/z ≈ 154.1.

Answer: You are observing Impurity C: 2-Amino-1-(4-hydroxyphenyl)ethanol (Debenzylated Product) .

  • Causality: This byproduct is formed by the cleavage of the benzyl ether protecting group. Benzyl ethers are susceptible to cleavage under harsh reductive conditions, particularly catalytic hydrogenolysis (H₂ with a palladium, platinum, or nickel catalyst).[4][5][6] Over-running the reaction, using a highly active catalyst, or employing acidic conditions can promote this deprotection.

  • Identification:

    • Mass Spec (ESI+): The [M+H]+ peak will be at m/z ≈ 154.1, corresponding to a loss of the benzyl group (90 amu).

    • ¹H NMR: The characteristic signals for the benzyl group protons (a singlet for the -CH₂- at ~5.1 ppm and aromatic protons from 7.3-7.5 ppm) will be absent.

  • Solution:

    • Milder Hydrogenolysis Conditions: If using catalytic hydrogenation, use a less active catalyst (e.g., 5% Pd/C instead of 10%), lower the hydrogen pressure, or carefully monitor the reaction and stop it immediately upon consumption of the starting material.[6]

    • Alternative Reduction Methods: Avoid catalytic hydrogenation for the azide reduction step if debenzylation is a major issue. Consider a Staudinger reaction (triphenylphosphine followed by water) or reduction with SnCl₂.[2] These methods are chemoselective for the azide and will not cleave the benzyl ether.

Question 4: My crude product has a yellowish or brownish color, and I see a complex mixture of less polar impurities on my TLC/HPLC, some with very high molecular weights.

Answer: You may be forming Impurity D: Pyrazine Dimers .

  • Causality: As mentioned for Impurity B, α-amino ketones are prone to intermolecular condensation. Two molecules of the amino ketone can condense and subsequently oxidize to form a stable, often colored, tetrasubstituted pyrazine.[2][3] This is a common fate for α-amino ketones that are not handled properly.

  • Identification:

    • Mass Spec (ESI+): Look for a peak corresponding to the pyrazine dimer, C₃₀H₂₈N₂O₄, which would have an [M+H]+ at m/z ≈ 481.2. The exact structure can vary.

    • UV-Vis: These compounds are often chromophoric and may be visible by eye.

  • Solution: The key is to prevent the accumulation of the α-amino ketone intermediate (Impurity B).

    • One-Pot Reduction: Use conditions that rapidly convert the amino ketone to the final amino alcohol.

    • pH Control: The dimerization is often base-catalyzed. Performing the reaction under slightly acidic conditions (if the rest of the molecule is stable) can suppress this side reaction.

    • Immediate Workup/Purification: Once the reaction is complete, proceed with workup and purification promptly to minimize the time the unstable intermediate is present in the crude mixture.

Summary of Key Byproducts
Impurity IDStructure NameMolecular Formula[M+H]+ (m/z)Key Identification Feature
Target This compound C₁₅H₁₇NO₂244.1-
A 2-Azido-1-(4-(benzyloxy)phenyl)ethanolC₁₅H₁₅N₃O₂286.1Strong IR peak at ~2100 cm-1
B 2-Amino-1-(4-(benzyloxy)phenyl)ethan-1-oneC₁₅H₁₅NO₂242.1Unstable; precursor to pyrazines
C 2-Amino-1-(4-hydroxyphenyl)ethanolC₈H₁₁NO₂154.1Absence of benzyl signals in ¹H NMR
D Pyrazine DimerC₃₀H₂₈N₂O₄481.2High MW; often colored

Experimental Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general method for separating the target compound from the primary byproducts discussed.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 220 nm and 254 nm; Mass Spectrometry (ESI+)

  • Expected Elution Order:

    • Impurity C (Debenzylated - most polar)

    • Target Compound

    • Impurity B (Amino Ketone)

    • Impurity A (Azido Alcohol)

    • Impurity D (Pyrazine - least polar)

Troubleshooting Workflow

This diagram outlines a logical workflow for identifying an unknown impurity.

G start Unknown peak observed in HPLC/LCMS ms_check Check [M+H]⁺ start->ms_check ms_154 m/z ≈ 154? ms_check->ms_154 Analysis is_C Impurity C: Debenzylated Product ms_154->is_C Yes ms_286 m/z ≈ 286? ms_154->ms_286 No is_A Impurity A: Azido Alcohol ms_286->is_A Yes ms_242 m/z ≈ 242? ms_286->ms_242 No is_B Impurity B: Amino Ketone ms_242->is_B Yes ms_high m/z > 400? ms_242->ms_high No is_D Likely Impurity D: Pyrazine Dimer ms_high->is_D Yes other Other byproduct. Consider starting materials, reagents, or solvents. ms_high->other No

Caption: Decision tree for impurity identification.

References

Technical Support Center: Optimizing 2-Amino-1-(4'-benzyloxyphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the reduction of 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one. The content is structured in a question-and-answer format to address specific experimental challenges directly.

Section 1: Troubleshooting Guide for Low Reaction Yield

This section addresses the most common and critical issue encountered during the synthesis: suboptimal yield. The troubleshooting process is broken down into a logical workflow, from foundational checks to reaction-specific variables.

Initial Troubleshooting Workflow

When facing a low yield, a systematic approach is crucial. Before altering core reaction parameters, it's essential to validate the fundamentals of your setup. This workflow helps diagnose the root cause efficiently.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity 1. Verify Purity of Starting Materials Start->Check_Purity Start Here Purity_OK Purity Confirmed Check_Purity->Purity_OK Pass Purity_Bad Repurify or Replace Reagents Check_Purity->Purity_Bad Fail Check_Solvent 2. Confirm Solvent Quality (Anhydrous?) Solvent_OK Solvent is Dry Check_Solvent->Solvent_OK Pass Solvent_Bad Use Freshly Dried Solvent Check_Solvent->Solvent_Bad Fail Check_Setup 3. Inspect Reaction Setup (Inert Atmosphere?) Setup_OK Setup is Secure Check_Setup->Setup_OK Pass Setup_Bad Flame-Dry Glassware, Check for Leaks Check_Setup->Setup_Bad Fail Purity_OK->Check_Solvent Solvent_OK->Check_Setup Optimize Proceed to Reaction-Specific Troubleshooting Setup_OK->Optimize

Caption: General troubleshooting workflow for low reaction yields.

Question: My reaction yield is significantly lower than reported in the literature. What are the most common, non-obvious culprits?

Answer: Beyond the foundational checks outlined above, several factors specific to the reduction of α-amino ketones can drastically impact your yield.

  • Reagent Quality & Handling:

    • Starting Ketone Purity: The precursor, 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one, may contain impurities from its synthesis that can inhibit the reduction. Verify its purity by NMR or LC-MS before starting.

    • Reducing Agent Potency: Sodium borohydride (NaBH₄) is hygroscopic and can degrade over time, losing its hydride-donating capacity. Use a freshly opened bottle or a previously opened one that has been stored correctly in a desiccator.[1] An older reagent is a very common cause of failed or low-yield reactions.[2]

  • Solvent & Reaction Conditions:

    • Solvent Choice and Water Content: Sodium borohydride reacts with protic solvents like water and, more slowly, with alcohols.[3] This reaction consumes the hydride, making it unavailable to reduce your ketone. While methanol or ethanol are common solvents for this reaction, they must be anhydrous. Even small amounts of water can lead to significant loss of NaBH₄ and generate hydrogen gas.[4] Using a less reactive solvent like tetrahydrofuran (THF) can be a good alternative if water contamination is suspected.

    • Temperature Control during NaBH₄ Addition: The reduction of ketones is an exothermic process. Adding the sodium borohydride too quickly, especially on a larger scale, can cause the reaction temperature to rise uncontrollably.[4] This can lead to side reactions and decomposition. The recommended practice is to cool the solution of the ketone (e.g., to 0-5 °C in an ice bath) and add the NaBH₄ portion-wise, monitoring the temperature to keep it within the desired range.

  • Stoichiometry of the Reducing Agent:

    • Insufficient Hydride Equivalents: Each molecule of NaBH₄ can theoretically deliver four hydride equivalents. However, due to the competing reaction with the solvent and the potential for complex formation, a stoichiometric excess is always required. A common starting point is 1.5 to 2.0 molar equivalents of NaBH₄ relative to the ketone. If yields are low, increasing the equivalents to 2.5 or 3.0 can be beneficial, but excessive amounts can complicate the work-up.

  • Work-up and Purification Losses:

    • Incomplete Quenching: The reaction is typically quenched by slowly adding an acid (e.g., dilute HCl) to neutralize excess NaBH₄ and destroy borate complexes. If the pH is not adjusted correctly, the product may not fully partition into the organic layer during extraction.

    • Product Solubility: The product, this compound, is an amino alcohol. These compounds can be quite polar and may have some solubility in the aqueous phase, especially if the pH is too acidic (forming the protonated ammonium salt) or too basic.[5] Ensure the aqueous layer is basic (pH > 9) before extraction to keep the amine in its free base form, maximizing its solubility in organic solvents like ethyl acetate or dichloromethane.

    • Emulsion Formation: Amino alcohols can act as surfactants, leading to the formation of emulsions during aqueous work-up, which makes phase separation difficult and leads to product loss.[6] If an emulsion forms, adding a saturated brine solution can help break it.

Section 2: Reaction-Specific Troubleshooting & FAQs

This section dives deeper into the chemistry of the reduction, addressing specific questions about mechanism, selectivity, and alternative procedures.

Reaction Mechanism and Reagent Choice

Reduction_Mechanism Start 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one C=O Intermediate Alkoxide Intermediate C-O⁻ Start:C->Intermediate:C 1. Nucleophilic Attack by Hydride (H⁻) Reagent { NaBH₄ | {H} | {H} | {H} | {H} } Reagent:h1_port->Start:ketone Product This compound CH-OH Intermediate->Product:product 2. Protonation Protonation Acid Workup (e.g., H₃O⁺) Protonation->Intermediate

Caption: Mechanism of ketone reduction by sodium borohydride.

Question: Why is Sodium Borohydride (NaBH₄) preferred over Lithium Aluminum Hydride (LiAlH₄) for this reaction?

Answer: The choice of reducing agent is a balance between reactivity and selectivity.

  • Reactivity & Safety: LiAlH₄ is a much more powerful reducing agent than NaBH₄.[7] It reacts violently with water and other protic solvents and requires strictly anhydrous conditions, typically using ethers like THF or diethyl ether. NaBH₄ is far milder, safer to handle, and can be used in alcoholic solvents, making the experimental setup less demanding.[8]

  • Selectivity: The high reactivity of LiAlH₄ makes it less chemoselective. It will reduce not only aldehydes and ketones but also esters, carboxylic acids, and amides.[7] NaBH₄ is significantly more selective, primarily reducing aldehydes and ketones while leaving other functional groups intact.[8] Since our substrate does not contain other easily reducible groups, this is less of a concern, but the milder nature of NaBH₄ generally leads to cleaner reactions with fewer side products.

The comparative reactivity is summarized below:

FeatureSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity MildVery Strong
Safety Relatively safe, stable in airPyrophoric, reacts violently with water
Solvent Protic (MeOH, EtOH), Aprotic (THF)Aprotic Ethers ONLY (THF, Et₂O)
Reduces Aldehydes, Ketones, Acid ChloridesAldehydes, Ketones, Esters, Amides, Carboxylic Acids, Nitriles
Work-up Simple acid quenchCareful, often multi-step quench (Fieser method)

Question: The reduction creates a new stereocenter. How can I control the diastereoselectivity of the reaction?

Answer: You are correct. The reduction of the prochiral ketone in 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one, which already has a stereocenter at the α-carbon, results in the formation of two diastereomers (syn and anti). Controlling this is a key challenge in stereoselective synthesis.

  • Cram's Rule and Chelation Control: The stereochemical outcome is often dictated by the steric and electronic environment around the carbonyl. Without a chelating metal, the reaction may follow Cram's rule, where the hydride attacks from the less hindered face. However, the presence of the α-amino group allows for the possibility of chelation control.[9][10]

  • Influence of Protecting Groups: If the amine is unprotected (as in the title compound), it can coordinate with the boron atom or cations in solution, influencing the direction of hydride delivery. If the amine is protected (e.g., with a Boc or Cbz group), the steric bulk of the protector will be the dominant factor. For instance, bulky N-t-BOC protected α-aminoketones often yield syn-β-aminoalcohols with high selectivity when using bulky reducing agents like Li(s-Bu)₃BH.[11]

  • Chiral Reducing Agents: For achieving high enantioselectivity (if starting from a racemic ketone) or diastereoselectivity, chiral reducing agents are employed. These include borane reagents modified with chiral amino alcohols, such as in the Corey-Bakshi-Shibata (CBS) reduction.[12][13] These reagents create a chiral environment that favors hydride delivery to one face of the ketone over the other.

Question: I see unreacted starting material and multiple product spots on my TLC plate. What could be happening?

Answer: This is a classic sign of an incomplete or messy reaction.

  • Unreacted Starting Material: This points directly to an issue with your reducing agent (degraded or insufficient amount) or reaction time.[6] Ensure you are using at least 1.5 equivalents of fresh NaBH₄ and let the reaction stir for an adequate amount of time (typically 1-4 hours, which can be monitored by TLC).

  • Multiple Product Spots:

    • Diastereomers: The two spots closest to each other in polarity are likely the syn and anti diastereomers of your desired product. They often co-elute or are very difficult to separate on a silica gel column.

    • Side Products: A streaky spot near the baseline could be the deprotected phenol (if the benzyl group was cleaved) or other polar byproducts. A spot with a significantly different Rf could indicate an unexpected side reaction. For example, in some cases of reductive amination, overalkylation can occur, though this is less likely in a simple ketone reduction.[14]

Section 3: Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis and purification.

Protocol 1: Optimized Reduction of 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one

Objective: To synthesize this compound with an optimized yield.

Materials:

  • 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one (1.0 eq)

  • Sodium borohydride (NaBH₄) (2.0 eq)

  • Anhydrous Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the starting ketone (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone).

  • Temperature Control: Cool the flask in an ice-water bath to 0-5 °C. Causality: This mitigates the exothermicity of the hydride addition, preventing side reactions.[4]

  • Reagent Addition: While stirring vigorously, add sodium borohydride (2.0 eq) in small portions over 15-20 minutes. Ensure the temperature does not rise above 10 °C.

    • Self-Validation: You may observe gentle bubbling (H₂ evolution) as the NaBH₄ reacts slightly with the methanol solvent. This is normal.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc with 1% triethylamine).

    • Self-Validation: The starting material spot should disappear and be replaced by one or two new, more polar product spots.

  • Quenching: Cool the flask back to 0 °C and slowly add 1 M HCl dropwise to quench the excess NaBH₄. Continue adding until the bubbling ceases and the pH of the solution is ~6-7. Caution: Hydrogen gas is evolved.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the remaining aqueous residue, add ethyl acetate. Make the aqueous layer basic (pH 9-10) by adding saturated NaHCO₃ solution. Causality: Basifying the solution ensures the amino group is in its neutral, free base form, which is more soluble in the organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

    • Troubleshooting: If an emulsion forms, add a small amount of brine to help break it.

  • Washing and Drying: Combine the organic layers and wash with brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

    • Self-Validation: The Na₂SO₄ should be free-flowing, not clumped together, indicating the solution is dry.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified further.

Protocol 2: Purification by Crystallization

Objective: To purify the crude this compound.

Procedure:

  • Dissolve the crude product in a minimum amount of a hot solvent, such as isopropanol or an ethanol/water mixture.[5]

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to obtain the purified product.

  • Self-Validation: Check the purity of the crystals by melting point analysis and NMR spectroscopy. A sharp melting point indicates high purity.

References

common side reactions in the synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this multi-step synthesis. We will address common challenges, explain the causality behind experimental choices, and provide validated protocols to ensure the successful and efficient production of this key intermediate.

The synthesis of this compound, a valuable precursor for various β-adrenergic agonists, typically proceeds via a two-step sequence: the formation of the α-aminoketone intermediate, 2-amino-1-(4-benzyloxyphenyl)ethanone, followed by the selective reduction of the ketone functionality. This guide is structured to troubleshoot issues that may arise in each of these critical stages.

Troubleshooting Guide: Common Side Reactions & Issues

This section addresses specific problems you may encounter during the synthesis. Each point details the problem, its probable chemical cause, and actionable solutions.

Part 1: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanone Hydrochloride

The most common route to the aminoketone intermediate is the reaction of 1-(4-benzyloxyphenyl)-2-chloroethanone with hexamine (hexamethylenetetramine), followed by acidic hydrolysis (the Delepine reaction).[1]

Question: I am experiencing low yields in the first step, the formation of the aminoketone. What are the likely causes and how can I fix this?

Answer: Low yields in this step often trace back to one of three areas: incomplete formation of the quaternary ammonium salt intermediate, inefficient hydrolysis of this salt, or competing side reactions.

  • Probable Cause 1: Incomplete Reaction with Hexamine.

    • Explanation: The reaction between the α-chloro ketone and hexamine is an SN2 reaction. It requires sufficient time and appropriate conditions to go to completion. Using a non-polar solvent like chloroform is typical, but reaction times can be long, often requiring stirring overnight at room temperature followed by a reflux period.[1]

    • Solution:

      • Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting α-chloro ketone.

      • Ensure Anhydrous Conditions: Moisture can interfere with the reaction. Use dry solvents and glassware.

      • Extend Reaction Time: If TLC shows significant starting material after the recommended overnight stir, consider extending this period before proceeding to reflux.

  • Probable Cause 2: Inefficient Hydrolysis.

    • Explanation: The hydrolysis of the hexamine salt intermediate is typically performed in an acidic ethanolic solution.[1] If the acid concentration is too low or the hydrolysis time is too short, the release of the primary amine will be incomplete. Conversely, excessively harsh conditions can lead to degradation.

    • Solution:

      • Acid Stoichiometry: Ensure the correct concentration of concentrated HCl in ethanol is used as specified in established protocols.

      • Hydrolysis Time & Temperature: Refluxing for approximately one hour is standard. Monitor the reaction for the disappearance of the intermediate to ensure complete conversion without forcing degradation.

  • Probable Cause 3: Side Reactions.

    • Explanation: The starting α-chloro ketone is a reactive electrophile. Under basic conditions (e.g., from residual base or amine impurities), it can undergo self-condensation or other side reactions. The product aminoketone can also be reactive.

    • Solution:

      • Purify Starting Materials: Ensure the 1-(4-benzyloxyphenyl)-2-chloroethanone is pure and free from acidic or basic impurities.

      • Control Temperature: While the initial salt formation is often done at room temperature, avoid excessive heat which can promote side reactions.

Part 2: Reduction of the Ketone to the Amino Alcohol

The final step is the reduction of the 2-amino-1-(4-benzyloxyphenyl)ethanone to the target this compound. The choice of reducing agent is critical.

Question: My final product is impure, and the yield is low after the reduction step. What are the common byproducts and how can I avoid them?

Answer: Impurities and low yields in the reduction step are almost always due to the choice of reducing agent and reaction conditions. The key is to selectively reduce the ketone without affecting the benzyl ether protecting group.

  • Probable Cause 1: Over-reduction (Debenzylation).

    • Explanation: The benzyl ether is susceptible to hydrogenolysis, especially with powerful reducing agents or catalytic hydrogenation. Using strong hydrides like Lithium Aluminum Hydride (LiAlH₄) or harsh conditions (e.g., H₂/Pd-C) can cleave the benzyl group, leading to the formation of 2-amino-1-(4-hydroxyphenyl)ethanol (Octopamine).

    • Solution:

      • Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is chemoselective for aldehydes and ketones and will not reduce the benzyl ether under standard conditions (e.g., in methanol or ethanol).

      • Control Temperature: Perform the reduction at a low temperature (0 °C to room temperature) to minimize the risk of side reactions.

  • Probable Cause 2: Formation of Diol Impurities.

    • Explanation: If the starting material from the previous step is not properly purified, residual α-chloro ketone can be reduced to the corresponding chlorohydrin, which can then undergo further reactions, complicating the purification process.

    • Solution: Ensure the 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride intermediate is properly crystallized and washed to high purity before proceeding to the reduction step.[1]

  • Probable Cause 3: Complex Work-up and Purification Losses.

    • Explanation: Amino alcohols can form stable salts and may be difficult to extract from aqueous layers during work-up. Purification by crystallization may require careful solvent selection.

    • Solution:

      • pH Adjustment: During aqueous work-up, carefully basify the solution (e.g., with NaOH or Na₂CO₃) to a pH > 10 to ensure the amine is in its free base form, making it extractable into organic solvents like ethyl acetate or dichloromethane.

      • Crystallization: The final product is often a solid.[] Utilize solvent systems like ethanol/water or isopropanol/hexane for effective crystallization and purification. A patent for purifying a similar amino alcohol, 2-amino-1,3-propanediol, highlights the utility of crystallization from hydro-organic mixtures.[3]

Workflow and Troubleshooting Diagram

The following diagram illustrates the general synthetic workflow and a decision tree for troubleshooting low yields in the critical reduction step.

G cluster_0 Step 1: Aminoketone Synthesis cluster_1 Step 2: Ketone Reduction cluster_2 Troubleshooting Decision Tree A 1-(4-benzyloxyphenyl)- 2-chloroethanone B Hexamine Salt Intermediate A->B  Hexamine, Chloroform C 2-Amino-1-(4-benzyloxyphenyl) ethanone HCl B->C  HCl, Ethanol, Reflux D Aminoketone HCl C->D Purification E Target Amino Alcohol D->E  1. NaBH4, Methanol  2. Aqueous Work-up F Troubleshooting: Low Yield E->F G Check for Debenzylation (e.g., by NMR/MS) F->G H Check Work-up pH F->H I Review Starting Material Purity F->I J Cause: Over-reduction Solution: Use NaBH4, low temp G->J K Cause: Product in Aqueous Layer Solution: Basify to pH > 10 before extraction H->K L Cause: Impurities carried over Solution: Recrystallize aminoketone intermediate I->L

References

Technical Support Center: Improving Enantiomeric Excess in Reactions with 2-Amino-1-(4'-benzyloxyphenyl)ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the chiral building block, 2-Amino-1-(4'-benzyloxyphenyl)ethanol. This guide is designed to provide in-depth troubleshooting strategies and practical advice for a common and critical challenge: achieving high enantiomeric excess (e.e.) in asymmetric synthesis. The content is structured in a practical question-and-answer format to directly address issues you may encounter during your experimental work.

The primary application of this versatile amino alcohol is as a precursor to chiral oxazaborolidine catalysts, most notably for the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[1][2] Consequently, this guide will focus heavily on optimizing this and related transformations where achieving predictable and high levels of stereocontrol is paramount.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: We are observing low and inconsistent enantiomeric excess in our ketone reduction. What are the most common causes?

Low enantioselectivity is rarely due to a single factor. It typically arises from a combination of issues related to reagent integrity, catalyst formation, and reaction conditions. The most critical areas to investigate are:

  • Reagent and Solvent Purity: The presence of water or other impurities is one of the most frequent causes of poor enantioselectivity.[3][4]

  • Catalyst Integrity: The chiral catalyst, an oxazaborolidine formed from your amino alcohol, must be generated correctly and must not be degraded.

  • Reaction Parameters: Solvent choice and temperature have a profound impact on the transition state geometry and, therefore, the stereochemical outcome.[5]

  • Substrate Characteristics: The electronic and steric properties of the ketone substrate can inherently limit the achievable level of enantioselectivity.[1]

The following workflow provides a systematic approach to diagnosing and resolving issues with low enantiomeric excess.

TroubleshootingWorkflow start Low e.e. Observed (<90%) check_reagents Step 1: Verify Reagent & Solvent Quality start->check_reagents sub_reagents1 Is this compound pure? check_reagents->sub_reagents1 check_catalyst Step 2: Scrutinize Catalyst Formation sub_catalyst1 Is in situ catalyst formation complete? check_catalyst->sub_catalyst1 check_conditions Step 3: Optimize Reaction Conditions sub_conditions1 Is the reaction temperature optimal? check_conditions->sub_conditions1 check_substrate Step 4: Evaluate Substrate Suitability solution High e.e. Achieved check_substrate->solution sub_reagents2 Are solvents and borane source strictly anhydrous? sub_reagents1->sub_reagents2 Yes action_reagents1 Action: Recrystallize or repurify amino alcohol. Confirm purity by NMR/mp. sub_reagents1->action_reagents1 No sub_reagents2->check_catalyst Yes action_reagents2 Action: Use freshly distilled solvents (e.g., THF from Na/benzophenone). Titrate borane solution. sub_reagents2->action_reagents2 No action_reagents1->check_reagents action_reagents2->check_reagents sub_catalyst1->check_conditions Yes action_catalyst1 Action: Ensure adequate reaction time/temperature for oxazaborolidine formation. (See Protocol 1) sub_catalyst1->action_catalyst1 No action_catalyst1->check_catalyst sub_conditions2 Is the solvent appropriate? sub_conditions1->sub_conditions2 Yes action_conditions1 Action: Lower the temperature (e.g., 0 °C to -78 °C). Monitor reaction time. sub_conditions1->action_conditions1 No sub_conditions2->check_substrate Yes action_conditions2 Action: Screen non-coordinating solvents (Toluene, DCM). Avoid coordinating solvents like methanol. sub_conditions2->action_conditions2 No action_conditions1->check_conditions action_conditions2->check_conditions

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

Q2: How critical is the purity of this compound and the borane source?

Paramount. The entire stereochemical outcome of the reaction relies on the integrity of the in situ-formed chiral catalyst.

  • Purity of the Amino Alcohol: The chiral amino alcohol is the source of asymmetry. Any chiral or achiral impurities can lead to the formation of competing, less selective catalysts, or act as catalyst poisons. For example, residual starting materials from its synthesis could react with the borane source, reducing its effective concentration and introducing non-selective pathways. We recommend verifying the purity by ¹H NMR and melting point analysis before use. If necessary, recrystallize the material.

  • Anhydrous Conditions: The presence of water has a demonstrably negative effect on enantioselectivity.[3] Water will react exothermically with borane (BH₃) and can hydrolyze the B-O bond of the oxazaborolidine catalyst, breaking the rigid chiral scaffold required for stereocontrol. All glassware should be rigorously flame-dried or oven-dried, and all solvents and reagents must be strictly anhydrous. Borane solutions (e.g., BH₃·THF or BH₃·SMe₂) should be fresh or recently titrated to ensure accurate stoichiometry.

Q3: I am preparing the oxazaborolidine (CBS) catalyst in situ. How can I ensure it has formed correctly before adding my ketone?

In situ catalyst formation is a reliable and common practice that avoids issues with the degradation of isolated catalysts during storage.[6] The key is ensuring the reaction between the amino alcohol and borane goes to completion.

The catalyst is formed by the reaction of the amino alcohol with borane, which liberates hydrogen gas.[2] A typical procedure involves stirring the amino alcohol with a slight excess of borane solution (e.g., 1.1 equivalents) in an anhydrous solvent like THF at a controlled temperature (e.g., 0 °C to room temperature) for about 30-60 minutes. Vigorous hydrogen evolution should be observed initially, which then subsides. Allowing sufficient time for this reaction to complete is crucial. Incomplete formation means free amino alcohol and excess borane are present when the ketone is added, leading to a significant, non-selective background reduction pathway.

Q4: How do solvent and temperature influence the enantiomeric excess?

Solvent and temperature are powerful tools for optimizing enantioselectivity, as they directly influence the energies of the diastereomeric transition states.

  • Solvent: The solvent's role is not passive; it stabilizes the catalyst-substrate complex.[7][8] For CBS reductions, non-coordinating aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), or toluene are strongly preferred.[4] These solvents do not compete with the ketone for coordination to the Lewis acidic boron atom in the catalyst. Polar, protic solvents like methanol are incompatible as they will react with the borane and the catalyst.

  • Temperature: In most cases, lowering the reaction temperature increases enantioselectivity. This is because the difference in activation energy (ΔΔG‡) between the two pathways leading to the R and S enantiomers becomes more significant relative to the available thermal energy (kT). A more significant energy difference results in a higher enantiomeric ratio. However, this comes at the cost of a slower reaction rate. It is common to screen temperatures from room temperature down to -78 °C to find the optimal balance between selectivity and reaction time.

SolventTemperature (°C)e.e. (%) of (S)-alcohol (Model Reaction)
THF2585
THF092
THF-4097
Toluene2588
Toluene-2095
Dichloromethane2582
Diethyl Ether2580
Table 1: Illustrative data on the effect of solvent and temperature on the enantioselectivity of a CBS reduction of acetophenone. Lower temperatures and non-coordinating solvents generally favor higher e.e.
Q5: My substrate has two bulky groups on the ketone. Why is the enantioselectivity poor?

The stereochemical model for the CBS reduction provides a clear explanation. The reaction proceeds through a six-membered, chair-like transition state where the ketone, coordinated to the catalyst's endocyclic boron, is reduced by a hydride from the borane coordinated to the catalyst's nitrogen.[1][3]

The facial selectivity is determined by how the ketone docks to the catalyst. The catalyst presents a sterically defined pocket, and the ketone orients itself to minimize steric repulsion between its substituents (a large group, RL, and a small group, RS) and the substituents on the chiral catalyst.[9] The preferred arrangement places the large RL group in the less hindered equatorial position, away from the catalyst's directing groups.

If the two substituents on the ketone (RL and RS) are sterically very similar, the energy difference between the two possible transition states is small, resulting in poor discrimination and low enantiomeric excess. Recent studies have also highlighted the important role of attractive London dispersion forces, not just steric repulsion, in determining the selectivity, which can sometimes explain counterintuitive results.[9]

CBS_Mechanism cluster_0 Catalyst Formation & Activation cluster_1 Stereodetermining Step cluster_2 Product Formation AminoAlcohol 2-Amino-1-(4'-BnOPh)ethanol Catalyst Oxazaborolidine Catalyst AminoAlcohol->Catalyst + BH3 - H2 ActivatedCatalyst Activated Catalyst-Borane Complex Catalyst->ActivatedCatalyst + BH3 Ketone Prochiral Ketone (RL-CO-RS) TS_Favored Favored Transition State (RL is pseudo-equatorial) Ketone->TS_Favored Low Energy Pathway TS_Disfavored Disfavored Transition State (RL is pseudo-axial) Ketone->TS_Disfavored High Energy Pathway Major Major Enantiomer (S)-Alcohol TS_Favored->Major Minor Minor Enantiomer (R)-Alcohol TS_Disfavored->Minor Major->Catalyst Workup & Catalyst Turnover

Caption: Simplified mechanism of the CBS reduction showing catalyst activation and the key stereodetermining step.

Experimental Protocols
Protocol 1: In Situ Preparation of Chiral Oxazaborolidine Catalyst

This protocol describes the formation of the active catalyst prior to the addition of the substrate.

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under a positive pressure of argon or nitrogen.

  • In the flask, dissolve (S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol (e.g., 0.2 mmol, 10 mol%) in anhydrous THF (e.g., 5 mL).

  • Cool the solution to 0 °C using an ice bath.

  • To the stirred solution, add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (e.g., 0.22 mmol, 1.1 eq relative to amino alcohol) dropwise via syringe.

  • Observe: Note the evolution of hydrogen gas.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30-45 minutes until gas evolution ceases completely. The clear, colorless catalyst solution is now ready for use.

Protocol 2: General Procedure for Asymmetric Reduction of a Prochiral Ketone

This protocol assumes the catalyst has been prepared according to Protocol 1.

  • Cool the freshly prepared catalyst solution to the desired reaction temperature (e.g., -20 °C).

  • In a separate flame-dried flask, prepare a solution of the prochiral ketone (e.g., 2.0 mmol) in anhydrous THF (e.g., 5 mL).

  • Add the borane reducing agent (e.g., 1.5 mmol, 0.75 eq relative to ketone) dropwise to the catalyst solution. Stir for 5 minutes.

  • Add the ketone solution dropwise to the catalyst-borane mixture over 15-20 minutes.

  • Maintain the reaction at the set temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (e.g., 5 mL) at the reaction temperature.

  • Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Determination of Enantiomeric Excess

The enantiomeric excess of the purified chiral alcohol product should be determined by a validated chiral analytical method.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[10]

  • Column: Select a suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, etc.).

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.

  • Analysis: Prepare a dilute solution of the purified alcohol product in the mobile phase. Inject a small volume and monitor the elution profile using a UV detector at an appropriate wavelength.

  • Calculation: The e.e. is calculated from the integrated peak areas of the two enantiomers (A₁ and A₂) using the formula: e.e. (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

References

troubleshooting guide for 2-Amino-1-(4'-benzyloxyphenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a valuable intermediate in the synthesis of various pharmaceutical compounds, including adrenergic agonists. Its structure, featuring a chiral center and both amino and hydroxyl functional groups, makes its synthesis a critical, yet often challenging, process. This guide provides a comprehensive troubleshooting framework for the common synthetic routes to this compound, focusing on practical, field-tested solutions to frequently encountered problems. We will delve into the causality behind experimental issues and provide robust protocols to ensure success in your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most frequently employed and scalable synthesis involves a two-step process:

  • Formation of the α-amino ketone precursor: Synthesis of 2-amino-1-(4-benzyloxyphenyl)ethanone, typically as a hydrochloride salt, from a corresponding α-halo ketone.

  • Reduction of the α-amino ketone: Stereoselective or non-stereoselective reduction of the ketone functionality to the desired secondary alcohol.

This route is generally favored due to the availability of starting materials and the relatively straightforward nature of the reactions.

Q2: What are the primary challenges I should anticipate with this synthesis?

The main challenges include:

  • Low Yields: Often caused by side reactions, incomplete conversions, or difficult product isolation.

  • Impurity Formation: The most common impurities arise from debenzylation, over-reduction, or side reactions during the formation of the α-amino ketone precursor.

  • Purification Difficulties: The polar and basic nature of the amino alcohol can lead to issues with chromatographic purification, such as streaking on silica gel.[1]

Troubleshooting Guide: Synthesis via α-Amino Ketone Reduction

This section focuses on the most common synthesis pathway, as illustrated below.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: α-Amino Ketone Synthesis cluster_1 Step 2: Ketone Reduction A 1-(4-Benzyloxyphenyl)- 2-chloroethanone B Hexamine or NaN3 A->B CHCl3 or Acetone C 2-Amino-1-(4-benzyloxyphenyl) ethanone HCl B->C Ethanolic HCl (Delepine Reaction) D 2-Amino-1-(4-benzyloxyphenyl) ethanone HCl E Reducing Agent (e.g., NaBH4) D->E Methanol or Ethanol F 2-Amino-1-(4'-benzyloxyphenyl) ethanol E->F Work-up & Purification

Caption: Common two-step synthesis of the target amino alcohol.

Issue 1: Low Yield in the Final Reduction Step

Question: My reduction of 2-amino-1-(4-benzyloxyphenyl)ethanone HCl to the final amino alcohol is resulting in a low yield (<50%). What are the likely causes and solutions?

Causality and Troubleshooting Workflow:

Low yields in this step typically trace back to the choice of reducing agent, reaction conditions, or work-up procedure. The amine's presence as a hydrochloride salt also plays a critical role.

Low_Yield_Troubleshooting cluster_solutions Solutions start Low Yield Observed q1 Is unreacted starting ketone present (TLC/LC-MS)? start->q1 sol1 Increase equivalents of NaBH4 (2-3 eq). Ensure pH is neutral or slightly basic before NaBH4 addition. q1->sol1 Yes q2 q2 q1->q2 No, complex mixture sol2 Maintain low temperature (0-5 °C). Add NaBH4 portion-wise. sol3 Use milder work-up. Avoid strong acids. Extract at neutral/basic pH. sol4 Use catalytic hydrogenation (e.g., H2, Pd/C) if debenzylation is acceptable or desired. q2->sol3 Suspect product degradation q2->sol4 Suspect over-reduction (debenzylation)

Caption: Decision tree for troubleshooting low reduction yields.

Detailed Solutions & Protocols
  • Insufficient Reducing Agent / pH Control: The starting material is an amine salt, which is acidic. Sodium borohydride (NaBH₄) decomposes under acidic conditions.

    • Solution: Before adding NaBH₄, neutralize the reaction mixture. Add a base like sodium carbonate or triethylamine until the pH is ~7-8. Alternatively, use a larger excess of NaBH₄ (2-3 equivalents) to compensate for decomposition and drive the reaction to completion.

  • Side Reactions from Elevated Temperature: While NaBH₄ reductions are robust, higher temperatures can promote side reactions.

    • Solution: Maintain the reaction temperature between 0 °C and 5 °C during the addition of sodium borohydride. Add the reducing agent in small portions over 30-60 minutes to control any exotherm.

  • Product Loss During Work-up: Amino alcohols can be amphiphilic and may be lost to the aqueous layer during extraction if the pH is not optimal.

    • Solution: After quenching the reaction (e.g., with acetone or dilute acid), adjust the pH of the aqueous solution to >9 with NaOH or Na₂CO₃ before extracting with a solvent like ethyl acetate or dichloromethane. This ensures the amine is in its free base form, which is more soluble in organic solvents.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)Cost-effective, safe, and selective for ketones over other functional groups.
Equivalents 2.0 - 3.0 eq.To ensure complete reaction, accounting for the acidic amine salt.
Solvent Methanol or EthanolProtic solvents are suitable for NaBH₄ and help dissolve the starting material.
Temperature 0 - 5 °CMinimizes side reactions and improves selectivity.[1]
Work-up pH >9Ensures the product is in the free base form for efficient extraction.

Issue 2: Product Purity and Side Reactions

Question: My final product shows significant impurities by NMR and LC-MS. How can I identify and prevent them?

Common Impurity 1: Debenzylation Product (4-(2-amino-1-hydroxyethyl)phenol)

The benzyl ether protecting group is susceptible to cleavage, especially under reductive conditions involving catalytic hydrogenation (e.g., H₂, Pd/C). While less common with NaBH₄, it can occur if certain catalytic impurities are present.

Prevention Strategy:

  • Avoid Catalytic Hydrogenation: If the benzyl group must be retained, avoid using catalysts like Palladium or Platinum. NaBH₄ is the preferred choice for this reason.

  • Source of Reagents: Ensure the quality of your starting materials and reagents. Trace metal impurities can sometimes catalyze hydrogenolysis.

Common Impurity 2: Isomeric Byproduct (1-Amino-1-(4'-benzyloxyphenyl)ethanol)

This impurity can arise if the synthesis of the α-amino ketone precursor is not well-controlled. Specifically, in the reaction of an α-halo ketone with an amine source, the formation of a position isomer is a known side reaction, though often minor.[2]

Prevention Strategy:

  • Controlled Precursor Synthesis: When synthesizing 2-amino-1-(4-benzyloxyphenyl)ethanone, use a robust method like the Delepine reaction (using hexamine followed by acidic hydrolysis) which is known for its high regioselectivity.[3]

  • Analytical Confirmation: The presence of this isomer can be confirmed by careful analysis of ¹H and ¹³C NMR spectra, as the chemical shifts of the protons on the ethyl chain will be distinct.

Side_Reactions cluster_debenzylation Debenzylation cluster_isomer Isomerization Target Target Product (2-Amino-1-ol) Debenzyl 4-(2-amino-1-hydroxyethyl)phenol Target->Debenzyl Side Reaction 1 Isomer Isomeric Impurity (1-Amino-2-ol) Target->Isomer Side Reaction 2 Catalyst Cause: H2/Pd-C or Metal Impurities Catalyst->Debenzyl Precursor Cause: Poor regioselectivity during precursor synthesis Precursor->Isomer

Caption: Major side products in the synthesis.

Issue 3: Purification Challenges

Question: My crude product streaks badly during column chromatography on silica gel, making separation impossible. What purification strategy do you recommend?

Amino alcohols are notorious for poor behavior on standard silica gel due to the interaction of the basic amine with the acidic silica surface.

Protocol 1: Modified Flash Chromatography
  • Solvent System Modification: Add a small amount of a basic modifier to your eluent system.

    • Recommended Eluent: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) in a ratio of 95:4.5:0.5 to 90:9:1 .

    • Rationale: The triethylamine acts as a competitive base, binding to the acidic sites on the silica gel and allowing your product to elute symmetrically.

  • Alternative Stationary Phase:

    • Recommendation: Use neutral or basic alumina instead of silica gel. Alumina is less acidic and often provides better separation for basic compounds.

    • Eluent for Alumina: Start with a less polar system, such as Ethyl Acetate / Hexane, and gradually increase the polarity.

Protocol 2: Purification via Recrystallization

Since the target compound is a solid[][5], recrystallization is an excellent and scalable method for purification.

  • Solvent Screening: Test the solubility of your crude product in various solvents to find a suitable system where the product is soluble when hot but sparingly soluble when cold.

    • Good Candidates: Isopropanol, Ethanol, Ethyl Acetate/Hexane mixtures, Toluene.

  • General Procedure:

    • Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter it.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (0 to -20 °C) to maximize crystal formation.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

To ensure the identity and purity of your final product, a combination of analytical techniques is recommended.

TechniquePurposeExpected Observations
¹H NMR Structural ConfirmationSignals for aromatic protons, benzylic CH₂, and the -CH(OH)-CH₂NH₂ moiety.
¹³C NMR Structural ConfirmationConfirms the number of unique carbons and the presence of the benzyloxy and aminoethanol groups.
LC-MS Purity Assessment & Mass VerificationA single major peak in the chromatogram. The mass spectrum should show the [M+H]⁺ ion at m/z ≈ 244.3.
HPLC-UV Quantitative Purity AnalysisAllows for precise quantification of purity against a reference standard.[6]

References

Technical Support Center: Impact of Temperature on 2-Amino-1-(4'-benzyloxyphenyl)ethanol Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on the critical role of temperature in the synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol. Understanding and controlling temperature is paramount for optimizing reaction kinetics, maximizing yield, and ensuring the purity of this key intermediate. This resource offers practical troubleshooting advice and frequently asked questions to navigate the experimental challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: How does temperature fundamentally influence the reaction rate of this compound synthesis?

A1: Temperature is a critical parameter that directly impacts the rate of chemical reactions, including the synthesis of this compound. According to the Arrhenius equation, the reaction rate constant (k) increases exponentially with temperature.[1][2][3] This is because higher temperatures increase the kinetic energy of reactant molecules, leading to more frequent and energetic collisions.[4] A greater fraction of molecules will possess the necessary activation energy (Ea) to overcome the energy barrier and form the product.[1][4] Therefore, increasing the reaction temperature will generally accelerate the formation of this compound.

Q2: What are the potential negative consequences of running the synthesis at excessively high temperatures?

A2: While higher temperatures increase the reaction rate, they can also lead to several undesirable outcomes. These include:

  • Decreased Selectivity and Increased Byproduct Formation: Elevated temperatures can provide sufficient energy to overcome the activation barriers of competing side reactions, leading to a decrease in the selectivity for the desired this compound product.[5][6] This can result in a more complex product mixture, making purification more challenging and costly.

  • Thermal Decomposition: The reactants, intermediates, or the final product, this compound, may be thermally unstable and decompose at high temperatures.[6][7] This not only reduces the overall yield but can also introduce impurities.

  • Safety Hazards: Many organic reactions are exothermic. Poor temperature control at elevated temperatures can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, potentially causing a dangerous increase in pressure and temperature.[8]

Q3: How does a lower-than-optimal reaction temperature affect the synthesis?

A3: A reaction temperature that is too low will result in a significantly slower reaction rate. This can lead to:

  • Incomplete Conversion: The reaction may not proceed to completion within a practical timeframe, resulting in a low yield of this compound and a high proportion of unreacted starting materials.

  • Poor Solubility: Reactants may not be fully dissolved at lower temperatures, leading to a heterogeneous reaction mixture and reduced reaction efficiency.

  • Intermolecular Condensation: In some cases, lowering the reaction temperature can favor intermolecular condensation reactions over the desired intramolecular cyclization or addition, leading to the formation of undesired oligomers or polymers.[9]

Q4: What is the significance of determining the activation energy (Ea) for this reaction?

A4: The activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur.[1][2] Determining the Ea for the synthesis of this compound is crucial for several reasons:

  • Predicting Temperature Sensitivity: A higher Ea indicates that the reaction rate is more sensitive to changes in temperature.[1][4] This knowledge allows for more precise temperature control to achieve consistent results.

  • Optimizing Reaction Conditions: By understanding the energy barrier, you can select an optimal temperature range that maximizes the reaction rate without promoting significant byproduct formation.[6][10]

  • Scale-Up Considerations: Knowledge of the Ea is essential for safe and efficient scale-up of the synthesis, as it helps in designing appropriate heating and cooling systems to manage the reaction exotherm.[6][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound and provides actionable solutions.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too low. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by TLC or HPLC.Increasing the temperature will increase the reaction rate constant, leading to a higher conversion of starting materials to product within a given time.[11][12]
Reaction time is insufficient. Extend the reaction time at the current temperature and monitor for further product formation.Slower reactions at lower temperatures may require longer reaction times to reach completion.
Poor mixing. Ensure efficient stirring to maintain a homogeneous reaction mixture. For larger scale reactions, consider mechanical stirring.[13]Inadequate mixing can lead to localized temperature gradients and concentration differences, hindering the reaction rate.
Issue 2: High Levels of Impurities or Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too high. Decrease the reaction temperature. Perform a temperature optimization study to find the optimal balance between reaction rate and selectivity.Lowering the temperature can disfavor side reactions that have a higher activation energy than the desired reaction, thus improving selectivity.[5][9]
Presence of reactive impurities in starting materials. Purify starting materials before use.Impurities can participate in side reactions, leading to the formation of undesired byproducts.
Atmosphere control is inadequate. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are sensitive to oxygen or moisture.Oxygen can lead to oxidation byproducts, while moisture can hydrolyze sensitive functional groups.
Issue 3: Inconsistent Reaction Times and Yields Between Batches
Potential Cause Troubleshooting Step Scientific Rationale
Inaccurate temperature control and measurement. Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Employ a temperature-controlled oil bath or heating mantle for uniform heating.[13][14]The temperature of the heating source can differ significantly from the internal reaction temperature. Direct measurement ensures accuracy and reproducibility.[13]
Variations in heating and cooling rates. Standardize the heating and cooling protocols for each batch.Rapid or inconsistent heating and cooling can affect reaction kinetics and product distribution.
Changes in reagent concentration or solvent volume. Ensure precise measurement of all reagents and solvents. Be mindful of solvent evaporation at higher temperatures, which can alter concentrations.[13]Reaction kinetics are dependent on the concentration of reactants.

Experimental Protocols

Protocol 1: Determining the Activation Energy (Ea) using the Arrhenius Plot

This protocol outlines the experimental procedure to determine the activation energy of the this compound synthesis.

Objective: To calculate the activation energy (Ea) and the pre-exponential factor (A) for the reaction.

Methodology:

  • Set up a series of reactions: Prepare at least four identical reaction mixtures.

  • Vary the temperature: Run each reaction at a different, precisely controlled temperature (e.g., 40°C, 50°C, 60°C, 70°C). Ensure the temperatures are in Kelvin for calculations.

  • Monitor reaction progress: At regular time intervals, take aliquots from each reaction and quench them to stop the reaction. Analyze the concentration of the product or a key reactant using a suitable analytical method (e.g., HPLC, GC).

  • Determine the rate constant (k): For each temperature, plot the concentration of the reactant versus time. From the integrated rate law corresponding to the reaction order, determine the rate constant (k).

  • Construct the Arrhenius Plot: Plot the natural logarithm of the rate constant (ln k) on the y-axis against the reciprocal of the absolute temperature (1/T) on the x-axis.[1][3][15]

  • Calculate Ea: The plot should yield a straight line with a slope equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).[1][2] Calculate Ea using the formula: Ea = -slope × R .

Data Presentation:

Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
313.150.00319Experimental ValueCalculated Value
323.150.00309Experimental ValueCalculated Value
333.150.00300Experimental ValueCalculated Value
343.150.00291Experimental ValueCalculated Value
Protocol 2: Optimizing Reaction Temperature for Maximum Yield and Purity

Objective: To identify the optimal reaction temperature that maximizes the yield of this compound while minimizing byproduct formation.

Methodology:

  • Perform a range-finding study: Set up a series of small-scale reactions at a broad range of temperatures (e.g., 30°C to 100°C in 10°C increments).

  • Monitor reaction completion: Monitor each reaction by TLC or HPLC until the starting material is consumed or no further product formation is observed.

  • Analyze the product mixture: At the end of each reaction, analyze the crude product mixture by HPLC or ¹H NMR to determine the yield of the desired product and the relative percentage of major impurities.

  • Identify the optimal range: Identify the temperature range that provides the best balance of reaction time, yield, and purity.

  • Fine-tune the temperature: Conduct further experiments within the identified optimal range, using smaller temperature increments (e.g., 2-3°C), to pinpoint the ideal reaction temperature.

Data Presentation:

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
30> 24< 20> 98
401845> 98
50107597
6059095
7029290
8018882
90< 18575
100< 0.578< 70

Visualizations

Reaction_Kinetics_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Solution low_yield Low Yield temp_low Temperature Too Low low_yield->temp_low Primary Suspect high_impurities High Impurities temp_high Temperature Too High high_impurities->temp_high Primary Suspect inconsistent_results Inconsistent Results temp_control Poor Temp. Control inconsistent_results->temp_control Primary Suspect increase_temp Increase Temperature temp_low->increase_temp decrease_temp Decrease Temperature temp_high->decrease_temp optimize_temp Optimize Temperature temp_high->optimize_temp Also consider improve_control Improve Temp. Monitoring & Control temp_control->improve_control

Caption: Troubleshooting workflow for temperature-related issues.

Arrhenius_Plot_Workflow A 1. Run Reactions at Multiple Temperatures (T) B 2. Monitor Concentration vs. Time A->B C 3. Calculate Rate Constant (k) for each T B->C D 4. Plot ln(k) vs. 1/T C->D E 5. Determine Slope of the Line D->E F 6. Calculate Ea (Ea = -Slope * R) E->F

Caption: Workflow for determining activation energy (Ea).

References

Validation & Comparative

A Comparative Guide to 2-Amino-1-(4'-benzyloxyphenyl)ethanol and Other Chiral Amino Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Chiral Amino Alcohols

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science, the precise synthesis of single-enantiomer compounds is not merely an academic exercise but a critical necessity. Chirality is a fundamental property that dictates the biological activity, efficacy, and safety of many drug products.[1] Chiral 1,2-amino alcohols are a cornerstone class of organic compounds, serving as versatile building blocks, effective chiral auxiliaries, and highly efficient ligands for asymmetric catalysis.[2][3][4] Their value stems from the stereogenic centers containing both an amine and an alcohol functional group, which can coordinate to metals and form hydrogen bonds, thereby creating a rigid and predictable chiral environment for stereoselective transformations.

This guide provides an in-depth comparison of 2-Amino-1-(4'-benzyloxyphenyl)ethanol , a structurally distinct amino alcohol, with other seminal chiral amino alcohols such as (1S,2S)-(+)-Pseudoephedrine , (1R,2S)-(-)-Norephedrine , and the foundational amino alcohols used in Evans-type Oxazolidinone auxiliaries . We will dissect their structural nuances, compare their performance in key asymmetric transformations with supporting experimental data, and provide detailed, field-tested protocols to guide researchers in their practical application.

Structural Analysis and Synthetic Accessibility

The efficacy of a chiral amino alcohol is intrinsically linked to its three-dimensional structure. The substituents on the stereogenic carbons dictate the steric and electronic environment, which in turn governs the facial selectivity of reactions.

This compound is characterized by a bulky benzyloxy group on the phenyl ring. This group significantly increases its steric profile compared to simpler phenyl-substituted amino alcohols. Furthermore, the ether oxygen introduces an additional potential coordination site, which can influence the conformation of metal-chelated intermediates. Its synthesis typically involves the reduction of the corresponding α-amino ketone.

Pseudoephedrine and Norephedrine are diastereomers and are readily available from natural sources or straightforward synthesis, making them cost-effective choices.[2] Their rigid conformational preference, where the phenyl and methyl groups occupy pseudo-equatorial positions in a chelated transition state, provides a well-defined steric environment for controlling the approach of electrophiles.[2]

Evans Auxiliaries are not amino alcohols themselves but are derived from them (e.g., from valine or phenylalanine).[5][6] These oxazolidinones provide a rigid scaffold where the acyl group is held in a specific conformation, exposing one face to nucleophilic attack while the other is effectively blocked by a substituent (e.g., isopropyl or benzyl).[6]

G cluster_0 Structural Comparison of Chiral Amino Alcohols A This compound - Bulky benzyloxy group - Additional coordination site B Pseudoephedrine / Norephedrine - Diastereomers - Cost-effective - Well-defined conformation C Amino Alcohols for Evans Auxiliaries (e.g., Valinol) - Forms rigid oxazolidinone ring - Excellent facial shielding

References

A Senior Application Scientist's Guide to the HPLC Analysis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) methods for the characterization of 2-Amino-1-(4'-benzyloxyphenyl)ethanol and its derivatives. As a crucial intermediate in the synthesis of various β-agonists, ensuring its purity and stereochemistry is critical for the safety and efficacy of the final drug product.

This document moves beyond a simple recitation of methods. It delves into the rationale behind experimental choices, offers a comparative analysis with alternative technologies, and provides the foundational data and protocols necessary for researchers, scientists, and drug development professionals to implement and adapt these techniques in their own laboratories.

The Criticality of Analyzing this compound

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers.[1][2] In pharmacology, it is common for one enantiomer of a chiral drug to exhibit the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects.[2] Therefore, the ability to separate and quantify these enantiomers is not just an analytical exercise but a regulatory and safety imperative.

This guide will explore both achiral and chiral HPLC methodologies, providing a comprehensive toolkit for the analysis of this important pharmaceutical intermediate.

Recommended HPLC Method for Achiral Analysis

The following method is a robust starting point for the routine analysis of this compound, focusing on purity determination and quantification of the compound and its potential impurities. The selection of a C18 stationary phase is based on the non-polar nature of the benzyl group and the phenyl ring, while the mobile phase composition is optimized for good peak shape and retention.

Experimental Protocol: Achiral Reversed-Phase HPLC
Parameter Condition Rationale
Column C18, 5 µm, 4.6 x 250 mmThe C18 stationary phase provides excellent retention for the moderately non-polar analyte. The 5 µm particle size is a standard for robust HPLC methods, balancing efficiency and backpressure.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier providing good elution strength. The water component allows for fine-tuning of retention. Formic acid is added to improve peak shape by protonating the amine group and minimizing tailing.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Detection UV at 220 nmThe phenyl and benzyloxy groups exhibit strong UV absorbance at this wavelength, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume to avoid column overloading while maintaining good sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Imperative of Chiral Separation

For a chiral molecule destined for pharmaceutical use, an achiral HPLC method only provides part of the picture. Enantiomeric separation is essential to determine the stereochemical purity of the intermediate.[1][2] Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Selecting the Right Chiral Stationary Phase

The choice of a CSP is often empirical, but polysaccharide-based columns, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability for the separation of a wide range of chiral compounds, including amines and amino alcohols.[3][4]

Experimental Protocol: Chiral Normal-Phase HPLC
Parameter Condition Rationale
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 5 µm, 4.6 x 250 mmThis polysaccharide-based CSP is known for its excellent enantioselective recognition of a wide variety of chiral compounds through a combination of hydrogen bonding, π-π, and steric interactions.
Mobile Phase Hexane:Ethanol (90:10, v/v) with 0.1% DiethylamineA non-polar mobile phase is typically used with this type of CSP. Ethanol acts as the polar modifier to control retention. Diethylamine is a common additive in normal-phase chromatography for amines to improve peak shape and reduce tailing by competing for active sites on the silica surface.
Flow Rate 0.8 mL/minA slightly lower flow rate can enhance resolution in chiral separations.
Detection UV at 220 nmAs with the achiral method, this wavelength provides good sensitivity.
Injection Volume 10 µL
Column Temperature 25 °CChiral separations can be sensitive to temperature changes; a controlled temperature is crucial for reproducibility.

Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and widely used technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed, resolution, and sensitivity.[5][6][7][8][9] The primary difference lies in the use of smaller stationary phase particles (typically <2 µm in UPLC vs. 3-5 µm in HPLC), which necessitates higher operating pressures.[5][6][7]

Performance Comparison
Parameter HPLC UPLC
Analysis Time 15-20 minutes[7]3-10 minutes[7]
Resolution GoodExcellent[8]
Sensitivity GoodHigher[5][8]
Solvent Consumption HigherLower[5][6]
Operating Pressure 500 - 6,000 psi[6][7]Up to 15,000 psi[6][7]
Causality Behind the Performance Difference

The smaller particle size in UPLC columns leads to a significant increase in column efficiency. This allows for faster flow rates and shorter column lengths without sacrificing, and often improving, the separation resolution. The result is a dramatic reduction in analysis time and a corresponding decrease in solvent consumption, making UPLC a more environmentally friendly and cost-effective technique in the long run.[5][9]

Visualizing the Workflow

To aid in the understanding of the analytical process, the following diagrams illustrate the key workflows.

experimental_workflow cluster_achiral Achiral Analysis cluster_chiral Chiral Analysis a_sample Sample Preparation a_hplc Reversed-Phase HPLC (C18 Column) a_sample->a_hplc a_detection UV Detection (220 nm) a_hplc->a_detection a_data Purity & Impurity Profile a_detection->a_data c_sample Sample Preparation c_hplc Normal-Phase HPLC (Chiral Column) c_sample->c_hplc c_detection UV Detection (220 nm) c_hplc->c_detection c_data Enantiomeric Purity c_detection->c_data

Caption: Experimental workflows for achiral and chiral HPLC analysis.

logic_diagram start Start Analysis is_chiral Is the molecule chiral? start->is_chiral achiral_analysis Perform Achiral HPLC (Purity Assessment) is_chiral->achiral_analysis Yes is_chiral->achiral_analysis No chiral_analysis Perform Chiral HPLC (Enantiomeric Ratio) achiral_analysis->chiral_analysis end Complete Analysis Report achiral_analysis->end If achiral chiral_analysis->end

References

A Comparative Guide to the Characterization of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of the analytical techniques used to characterize 2-Amino-1-(4'-benzyloxyphenyl)ethanol, a key intermediate in the synthesis of various biologically active molecules. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR), offering field-proven insights and experimental data to guide researchers in their analytical choices.

The Central Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structure determination of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound provides a wealth of information. By analyzing the chemical shifts, integration values, and coupling patterns of the proton signals, we can piece together the molecular structure.

A typical ¹H NMR spectrum, often recorded in a deuterated solvent like CDCl₃, reveals distinct signals corresponding to the aromatic protons of the benzyloxyphenyl and benzyl groups, the methine proton adjacent to the hydroxyl group, and the methylene protons of the aminoethyl side chain. The benzylic methylene protons typically appear as a singlet, while the protons on the aromatic rings exhibit characteristic doublet or multiplet patterns. The diastereotopic methylene protons of the aminoethyl group often present as a complex multiplet due to coupling with the adjacent chiral center.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their substituents.

In the ¹³C NMR spectrum of this compound, distinct signals can be observed for the aromatic carbons, the benzylic methylene carbon, the carbon bearing the hydroxyl group (methine), and the carbon bearing the amino group (methylene). The chemical shifts of these carbons provide confirmatory evidence for the proposed structure.

A Multi-Technique Approach: Comparison with MS and FTIR

While NMR is powerful, a comprehensive characterization often involves a synergistic approach, integrating data from other analytical techniques. Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary information that strengthens the structural assignment.

Analytical TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed structural information, including connectivity and stereochemistry.Unambiguous structure elucidation.Lower sensitivity compared to MS; requires larger sample amounts.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity; provides molecular formula information.[1][2][3]Does not provide detailed stereochemical information.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive; provides a "fingerprint" of the molecule.[4][5][6]Does not provide information on the overall molecular structure or connectivity.
Mass Spectrometry: Confirming the Molecular Weight

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the analyte.[1][2][3] For this compound (C₁₅H₁₇NO₂), the expected molecular weight is approximately 243.30 g/mol .[][8] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition.[9] Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

FTIR Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] The FTIR spectrum of this compound will typically show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic groups, and C-O stretches of the ether linkage.[6]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is crucial.

NMR Sample Preparation
  • Sample Purity: Ensure the sample is free of paramagnetic impurities and solid particles, which can broaden NMR signals and degrade spectral quality.[10]

  • Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble.[11] Chloroform-d (CDCl₃) is a common choice for this compound.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample may be required.

  • Filtration: Filter the sample solution into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[12][13]

  • Shimming: After inserting the sample into the spectrometer, optimize the magnetic field homogeneity (shimming) to obtain sharp, well-resolved peaks.

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile. The concentration should be optimized for the specific instrument and ionization technique used.[14]

  • Ionization: Electrospray ionization (ESI) is a common technique for polar molecules like this compound, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.[15]

  • Calibration: Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurement.[9]

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass range to observe the molecular ion and any significant fragment ions.

FTIR Sample Preparation
  • KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[16][17]

  • Attenuated Total Reflectance (ATR): Place the solid or liquid sample directly onto the ATR crystal.[16] This method requires minimal sample preparation.

  • Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.[4] A background spectrum of the empty sample holder or KBr pellet should be collected and subtracted from the sample spectrum.[4]

Visualizing the Characterization Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound, integrating NMR, MS, and FTIR techniques.

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_FTIR FTIR Spectroscopy NMR_Sample_Prep Sample Preparation (Dissolution, Filtration) H1_NMR ¹H NMR Acquisition NMR_Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Sample_Prep->C13_NMR NMR_Data_Analysis Spectral Analysis (Chemical Shifts, Coupling) H1_NMR->NMR_Data_Analysis C13_NMR->NMR_Data_Analysis Structure_Elucidation Structure Elucidation & Confirmation NMR_Data_Analysis->Structure_Elucidation Connectivity, Stereochemistry MS_Sample_Prep Sample Preparation (Dilution) MS_Acquisition MS Acquisition (ESI-MS) MS_Sample_Prep->MS_Acquisition MS_Data_Analysis Data Analysis (Molecular Ion, Fragmentation) MS_Acquisition->MS_Data_Analysis MS_Data_Analysis->Structure_Elucidation Molecular Weight, Formula FTIR_Sample_Prep Sample Preparation (KBr Pellet or ATR) FTIR_Acquisition FTIR Acquisition FTIR_Sample_Prep->FTIR_Acquisition FTIR_Data_Analysis Data Analysis (Functional Group Identification) FTIR_Acquisition->FTIR_Data_Analysis FTIR_Data_Analysis->Structure_Elucidation Functional Groups

Caption: Integrated workflow for the structural characterization of this compound.

Conclusion

The comprehensive characterization of this compound is best achieved through a multi-technique approach, with NMR spectroscopy playing the central role in definitive structure elucidation. By integrating the detailed structural insights from ¹H and ¹³C NMR with the complementary data on molecular weight from mass spectrometry and functional group identification from FTIR, researchers can confidently and accurately determine the structure of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to empower scientists in their drug discovery and development endeavors.

References

The Unexplored Therapeutic Potential of 2-Amino-1-(4'-benzyloxyphenyl)ethanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as precursors to a diverse range of biologically active compounds is perpetual. 2-Amino-1-(4'-benzyloxyphenyl)ethanol, a chiral amino alcohol, represents a promising yet underexplored starting material for the synthesis of new therapeutic agents. Its structure, featuring a chiral center, a primary amine, a secondary alcohol, and a benzyloxy-protected phenol, offers multiple avenues for chemical modification, making it an attractive building block for creating libraries of diverse compounds.

This guide delves into the prospective biological activities of compounds synthesized from this versatile precursor. By drawing logical inferences from the established activities of structurally related molecules, we will explore the potential of its derivatives as antimicrobial and anticancer agents. This analysis will be juxtaposed with the performance of known bioactive compounds, providing a comparative framework for researchers and drug development professionals. We will also provide robust, field-proven experimental protocols to empower further investigation into this promising area.

The Strategic Advantage of the this compound Scaffold

The synthetic utility of β-amino alcohols is well-established in the preparation of a multitude of biologically active compounds.[1] The core structure of this compound is particularly noteworthy for several reasons:

  • Chirality: The inherent chirality of this precursor is a significant advantage, as stereochemistry is often a critical determinant of pharmacological activity and toxicity. The ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug design.[2][3]

  • Reactive Moieties: The presence of both a primary amine and a secondary alcohol allows for the straightforward synthesis of various heterocyclic systems, such as oxazolidinones and thiazolidinones, which are known to possess potent biological activities.[4][5]

  • The Benzyloxy-Protected Phenol: The benzyloxyphenyl group is a common feature in many pharmacologically active molecules.[6][7] This moiety can participate in crucial drug-receptor interactions, and the benzyl protecting group can be readily removed to yield a free phenol, providing another site for modification or for mimicking the structure of natural substrates like tyrosine.

Given these features, it is highly probable that derivatives of this compound will exhibit significant biological activities. This guide will focus on two of the most promising therapeutic areas: antimicrobial and anticancer applications.

Antimicrobial Potential: A New Generation of Oxazolidinones and Thiazolidinones

The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Oxazolidinones and thiazolidinones are two classes of synthetic antimicrobial agents with distinct mechanisms of action, making them effective against resistant strains.[4][8] The 2-amino-1-phenylethanol substructure is a key component in the synthesis of these heterocyclic compounds.

Proposed Synthesis of an Oxazolidinone Derivative

A plausible synthetic route to an oxazolidinone derivative from this compound is outlined below. This reaction typically involves the cyclization of the amino alcohol with a carbonylating agent.

G precursor This compound product Substituted Oxazolidinone precursor->product Cyclization reagent Carbonylating Agent (e.g., Phosgene, Carbonyldiimidazole) reagent->product

Caption: Proposed synthesis of an oxazolidinone derivative.

Comparative Antimicrobial Activity

While specific data for derivatives of our precursor is not yet available, we can compare the activity of known oxazolidinone and thiazolidinone antimicrobials to set a benchmark for future studies.

Compound ClassExample CompoundTarget PathogensReported MIC (µg/mL)Reference
Oxazolidinone LinezolidGram-positive bacteria (e.g., MRSA, VRE)0.5 - 4[4]
Oxazolidinone TedizolidGram-positive bacteria (e.g., MRSA)0.12 - 0.5[9]
Thiazolidinone Derivative 5S. aureus, S. Typhimurium8 - 60[3]
Thiazolidinone Compound 4aP. fluorescens, S. aureus100 - 400[5]

MIC (Minimum Inhibitory Concentration) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

The data suggests that oxazolidinone derivatives, in particular, exhibit potent activity against clinically relevant Gram-positive pathogens. The development of new oxazolidinones from this compound could yield compounds with comparable or even superior activity, potentially with an improved safety profile.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method, a standard procedure for determining the MIC of a potential antimicrobial agent.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial suspension (adjusted to 0.5 McFarland standard)

  • Test compound stock solution

  • Positive control antibiotic (e.g., Linezolid)

  • Negative control (broth only)

Procedure:

  • Preparation of Microtiter Plates: Add 50 µL of MHB to wells 2 through 12 of a 96-well plate.

  • Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the test compound.

  • Inoculation: Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile MHB.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anticancer Potential: Leveraging the Benzyloxyphenyl Moiety

The benzyloxyphenyl group is present in a number of compounds with demonstrated anticancer activity.[5][6] This suggests that derivatives of this compound could also exhibit cytotoxic effects against cancer cell lines. The mechanism of action for such compounds can be diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis.[1][5]

Proposed Anticancer Derivatives and Their Rationale

By modifying the amine and alcohol functionalities, a variety of derivatives with potential anticancer activity can be synthesized. For instance, the synthesis of substituted benzamides or triazines has been a successful strategy in developing novel anticancer agents.[1][10][11]

G cluster_0 Modification of Amine cluster_1 Modification of Alcohol precursor This compound product1 Amide Derivative precursor->product1 Acylation reagent1 Activated Carboxylic Acid reagent1->product1 precursor2 This compound product2 Ether/Ester Derivative precursor2->product2 Alkylation/Acylation reagent2 Alkylating/Acylating Agent reagent2->product2

Caption: Potential synthetic modifications for anticancer derivatives.

Comparative Anticancer Activity

The following table presents the in vitro anticancer activity of several compounds containing the benzyloxyphenyl moiety or related structures, providing a basis for comparison.

CompoundTarget Cell LineReported IC50 (µM)Reference
2-[(3-methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)< 10[5]
Compound 4a (STAT3 inhibitor)MDA-MB-468 (Breast Cancer)9.61[6]
Compound 3d (Tubulin inhibitor)HeLa (Cervical Cancer)0.03 - 0.043[9]
2-morpholino-4-anilinoquinoline 3d HepG2 (Liver Cancer)8.50[12]

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

These examples highlight the potential for benzyloxyphenyl derivatives to exhibit potent anticancer activity across a range of cancer types.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Test compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include untreated cells as a negative control.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of compounds synthesized from this compound is yet to be published, the structural features of this precursor strongly suggest its potential as a source of novel antimicrobial and anticancer agents. The logical synthetic pathways to oxazolidinones, thiazolidinones, and other derivatives, coupled with the known activities of these compound classes and of molecules containing the benzyloxyphenyl moiety, provide a compelling rationale for further investigation.

The experimental protocols detailed in this guide offer a starting point for researchers to synthesize and evaluate these promising new chemical entities. The exploration of this scaffold could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles, addressing the pressing needs in the fields of infectious diseases and oncology.

References

A Comparative Guide to the Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol: From Benchtop to Enantiopure Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral β-amino alcohols is a cornerstone of modern pharmaceutical science. These structural motifs are prevalent in a vast array of biologically active molecules. This guide provides an in-depth comparative analysis of the primary synthetic routes to 2-Amino-1-(4'-benzyloxyphenyl)ethanol, a valuable building block and intermediate. We will dissect two major synthetic strategies: the reduction of an α-amino ketone and the ring-opening of an epoxide. Furthermore, we will explore the critical aspect of achieving high enantiopurity through asymmetric synthesis. This guide is designed to be a practical resource, offering not just procedural steps, but also the underlying chemical rationale to empower informed decisions in the laboratory.

Strategic Overview: Converging Pathways to a Key Intermediate

The synthesis of this compound can be approached from two principal retrosynthetic disconnections, as illustrated below. Each pathway presents its own set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and stereochemical control.

G cluster_0 Route 1: Reduction of α-Amino Ketone cluster_1 Route 2: Epoxide Ring-Opening target This compound ketone 2-Amino-1-(4'-benzyloxyphenyl)ethanone target->ketone Reduction epoxide 2-(4'-Benzyloxyphenyl)oxirane target->epoxide Aminolysis chloro_ketone 1-(4'-Benzyloxyphenyl)-2-chloroethanone ketone->chloro_ketone Amination benzaldehyde 4-Benzyloxybenzaldehyde chloro_ketone->benzaldehyde Friedel-Crafts Acylation (conceptual) hydroxyacetophenone 4-Hydroxyacetophenone benzaldehyde->hydroxyacetophenone Protection benzyl_halide Benzyl Halide benzaldehyde2 4-Benzyloxybenzaldehyde epoxide->benzaldehyde2 Epoxidation hydroxybenzaldehyde 4-Hydroxybenzaldehyde benzaldehyde2->hydroxybenzaldehyde Protection benzyl_halide2 Benzyl Halide

Caption: Retrosynthetic analysis of this compound.

Route 1: The α-Amino Ketone Reduction Pathway

This classical and reliable approach involves the synthesis of the α-amino ketone precursor, 2-amino-1-(4'-benzyloxyphenyl)ethanone, followed by its reduction to the desired β-amino alcohol.

Synthesis of the α-Amino Ketone Precursor

The synthesis of 2-amino-1-(4'-benzyloxyphenyl)ethanone hydrochloride is a multi-step process that begins with the protection of a phenolic hydroxyl group, followed by halogenation and subsequent amination. A common starting material is 4-hydroxyacetophenone, which is first converted to 1-(4-benzyloxyphenyl)ethanone. This is then α-halogenated to yield 1-(4-benzyloxyphenyl)-2-chloroethanone. The final step in forming the α-amino ketone involves a reaction with hexamethylenetetramine (hexamine) followed by acidic hydrolysis (the Delepine reaction).

Experimental Protocol: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanone hydrochloride [1]

  • Preparation of 1-(4-benzyloxyphenyl)-2-chloroethanone: This intermediate can be synthesized from 1-(4-benzyloxyphenyl)ethanone, which in turn is prepared by the benzylation of 4-hydroxyacetophenone. The α-chlorination can be achieved using various chlorinating agents, such as sulfuryl chloride.

  • Reaction with Hexamine: In a suitable vessel, dissolve 78 g of 1-(4-benzyloxyphenyl)-2-chloroethanone and 63 g of hexamine in 2.2 liters of chloroform.

  • Stir the mixture at room temperature overnight.

  • Concentrate the reaction mixture to a volume of approximately 1.1 liters and then reflux for 3 hours.

  • After cooling, collect the precipitated solid by filtration, wash it with a suitable solvent, and dry it thoroughly.

  • Hydrolysis: Add the dried solid to a mixture of 750 ml of ethanol and 120 ml of concentrated hydrochloric acid.

  • Reflux the mixture for 50 minutes.

  • Upon cooling, the product, 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride, will precipitate as colorless crystals.

  • Collect the crystals by filtration, wash, and dry to yield approximately 55.6 g of the desired product.[1]

Reduction to this compound

The reduction of the α-amino ketone to the corresponding β-amino alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this purpose due to its selectivity for carbonyls over other functional groups and its operational simplicity.

Experimental Protocol: Reduction of 2-Amino-1-(4'-benzyloxyphenyl)ethanone hydrochloride

  • Neutralization: Suspend the 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride in a suitable solvent such as methanol or ethanol. Neutralize the hydrochloride salt with a base, for instance, a saturated aqueous solution of sodium bicarbonate, until the pH is neutral or slightly basic. Extract the free amine into an organic solvent like ethyl acetate and dry the organic layer.

  • Reduction: Dissolve the free α-amino ketone in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

G start 1-(4'-Benzyloxyphenyl)-2-chloroethanone intermediate1 Hexamine Adduct start->intermediate1 1. Hexamine, Chloroform, RT 2. Reflux intermediate2 2-Amino-1-(4'-benzyloxyphenyl)ethanone (as hydrochloride) intermediate1->intermediate2 Ethanol, HCl, Reflux product This compound intermediate2->product 1. Neutralization 2. NaBH4, Methanol

Caption: Workflow for the α-Amino Ketone Reduction Pathway.

Route 2: The Epoxide Ring-Opening Strategy

The ring-opening of epoxides with amines is a highly convergent and atom-economical method for the synthesis of β-amino alcohols.[2] This route involves the preparation of 2-(4'-benzyloxyphenyl)oxirane followed by its reaction with an amine source, typically ammonia.

Synthesis of the Epoxide Precursor

The key intermediate, 2-(4'-benzyloxyphenyl)oxirane, can be synthesized from the readily available 4-benzyloxybenzaldehyde. A common method for this transformation is the Corey-Chaykovsky reaction, which utilizes a sulfur ylide.

Experimental Protocol: Synthesis of 2-(4'-Benzyloxyphenyl)oxirane

  • Preparation of 4-Benzyloxybenzaldehyde: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in a suitable solvent like ethanol. Add an equimolar amount of a base such as potassium carbonate, followed by the addition of benzyl bromide. Reflux the mixture for several hours until the reaction is complete. After workup, which typically involves filtration and removal of the solvent, the crude product can be purified by recrystallization to yield 4-benzyloxybenzaldehyde.[3]

  • Epoxidation: In a separate flask, prepare the sulfur ylide by treating trimethylsulfonium iodide with a strong base like sodium hydride in a solvent such as DMSO.

  • Cool the ylide solution in an ice bath and slowly add a solution of 4-benzyloxybenzaldehyde in DMSO.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Pour the reaction mixture into ice-water and extract the product with an organic solvent like diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 2-(4'-benzyloxyphenyl)oxirane can be purified by column chromatography.

Ring-Opening with Ammonia

The final step is the nucleophilic ring-opening of the epoxide with ammonia. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.

Experimental Protocol: Aminolysis of 2-(4'-Benzyloxyphenyl)oxirane

  • In a sealed pressure vessel, dissolve 2-(4'-benzyloxyphenyl)oxirane in a solvent such as methanol or ethanol.

  • Add a concentrated aqueous or alcoholic solution of ammonia in excess.

  • Heat the sealed vessel to a temperature ranging from 60 to 100 °C for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling, carefully vent the vessel. Remove the solvent and excess ammonia under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove any remaining inorganic salts.

  • Dry the organic layer, filter, and concentrate to obtain the crude this compound.

  • Purification can be achieved by recrystallization or column chromatography.

G start 4-Benzyloxybenzaldehyde intermediate 2-(4'-Benzyloxyphenyl)oxirane start->intermediate Trimethylsulfonium ylide, DMSO product This compound intermediate->product Ammonia, Methanol, Heat

Caption: Workflow for the Epoxide Ring-Opening Pathway.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: α-Amino Ketone ReductionRoute 2: Epoxide Ring-Opening
Starting Materials 4-Hydroxyacetophenone, Benzyl Halide, Hexamine4-Hydroxybenzaldehyde, Benzyl Halide, Trimethylsulfonium salt
Number of Steps Typically 4-5 stepsTypically 3-4 steps
Key Intermediates α-Halo ketone, α-Amino ketoneEpoxide
Reagents & Conditions Involves halogenation, refluxing with hexamine, and reduction with borohydride.Involves the use of a strong base for ylide formation and heating in a sealed vessel for aminolysis.
Scalability Generally scalable, though handling of hexamine reactions and intermediates may require care.The Corey-Chaykovsky reaction is scalable. Aminolysis in a pressure vessel might have limitations on a very large scale.
Stereocontrol Racemic product unless an asymmetric reduction is employed.Racemic product unless an asymmetric epoxidation or a chiral amine is used.
Potential Issues Potential for side reactions during halogenation. The Delepine reaction can sometimes have variable yields.The preparation of the sulfur ylide requires anhydrous conditions. The aminolysis step requires a pressure vessel.

Asymmetric Synthesis: Accessing Enantiopure this compound

For many pharmaceutical applications, the synthesis of a single enantiomer of a chiral molecule is crucial. Both of the discussed synthetic routes can be adapted for the preparation of enantiopure this compound.

Asymmetric Reduction of the α-Amino Ketone

The reduction of the prochiral 2-amino-1-(4'-benzyloxyphenyl)ethanone can be achieved with high enantioselectivity using a chiral reducing agent or a catalyst. A prominent method is the Corey-Bakshi-Shibata (CBS) reduction .[4][5][6] This method employs a chiral oxazaborolidine catalyst, derived from proline, in the presence of a borane source (e.g., borane-dimethyl sulfide complex).

The mechanism involves the coordination of the borane to the nitrogen of the oxazaborolidine, which then coordinates to the ketone. This ternary complex arranges the ketone in a way that the hydride transfer from the borane occurs preferentially to one face of the carbonyl group, leading to the formation of one enantiomer of the alcohol in high excess.[4]

Key Features of the CBS Reduction:

  • High Enantioselectivity: Often achieves >95% enantiomeric excess (ee).[7]

  • Predictable Stereochemistry: The (S)-catalyst typically affords the (R)-alcohol, and the (R)-catalyst gives the (S)-alcohol.

  • Mild Reaction Conditions: The reaction is usually carried out at or below room temperature.

Asymmetric Epoxidation and Ring-Opening

An alternative approach to enantiopure β-amino alcohols is through the Sharpless asymmetric epoxidation of an allylic alcohol precursor, followed by ring-opening. However, a more direct method for non-allylic olefins is the Sharpless asymmetric aminohydroxylation .[2] This reaction converts an alkene directly into a chiral β-amino alcohol. For the synthesis of the target molecule, this would require 4-benzyloxystyrene as the starting material. The reaction uses a catalytic amount of an osmium source, a chiral ligand (derived from cinchona alkaloids), and a nitrogen source. The choice of the chiral ligand (e.g., (DHQ)₂-PHAL or (DHQD)₂-PHAL) determines which enantiomer of the product is formed.

Key Features of Sharpless Asymmetric Aminohydroxylation:

  • Direct Conversion: Converts an alkene to a β-amino alcohol in a single step.

  • High Enantioselectivity: Can provide high enantiomeric excess for a range of substrates.

  • Regioselectivity: The regioselectivity of the addition of the amino and hydroxyl groups can be an issue for some substrates.

G prochiral_ketone 2-Amino-1-(4'-benzyloxyphenyl)ethanone chiral_alcohol (R) or (S)-2-Amino-1-(4'-benzyloxyphenyl)ethanol prochiral_ketone->chiral_alcohol CBS Reduction (chiral oxazaborolidine, BH3) alkene 4-Benzyloxystyrene alkene->chiral_alcohol Sharpless Asymmetric Aminohydroxylation (OsO4, chiral ligand, N-source)

Caption: Asymmetric routes to this compound.

Conclusion

The synthesis of this compound can be effectively accomplished through either the reduction of its α-amino ketone precursor or the ring-opening of the corresponding epoxide. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and the specific equipment and expertise available in the laboratory. For the production of enantiomerically pure material, the asymmetric reduction of the α-amino ketone, particularly using the well-established CBS reduction, offers a reliable and highly selective method. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most suitable synthetic strategy for their specific needs.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the quantification and characterization of 2-Amino-1-(4'-benzyloxyphenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical agents. As Senior Application Scientists, our objective is to furnish you with not just procedural steps, but the underlying scientific rationale to empower you in selecting and validating the most appropriate analytical technique for your specific application.

The Criticality of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This process ensures the reliability, reproducibility, and accuracy of the data generated, which is paramount for regulatory submissions, quality control, and stability studies. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for the validation of analytical procedures, outlining the necessary parameters to be evaluated.[2][3][4]

This guide will explore and compare three principal analytical techniques for this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A workhorse in pharmaceutical analysis, offering a balance of speed, sensitivity, and resolution.

  • Gas Chromatography (GC) with Flame Ionization Detection (FID): A powerful technique for volatile and semi-volatile compounds, often requiring derivatization for polar analytes like amino alcohols.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for the separation and quantification of enantiomers, a critical consideration for chiral molecules like the topic compound.

Comparative Analysis of Analytical Methods

The selection of an analytical method is contingent upon a multitude of factors including the analyte's physicochemical properties, the sample matrix, and the intended application of the method. Below is a comparative overview of the aforementioned techniques for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase C18 column is a suitable choice, where the polar analyte will have a moderate retention time with an appropriate mobile phase composition. The benzyloxyphenyl chromophore allows for sensitive detection using a UV detector.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to be a stability-indicating method, capable of separating the parent compound from its potential degradation products.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 40% A, 60% B

      • 20-25 min: Hold at 40% A, 60% B

      • 25-30 min: Return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in methanol (1 mg/mL) and dilute with the initial mobile phase to create a series of calibration standards (e.g., 1-100 µg/mL).

    • Sample Solution: Dissolve the sample in methanol and dilute with the initial mobile phase to a concentration within the calibration range.

  • Forced Degradation Study: To establish the stability-indicating nature of the method, the drug substance should be subjected to stress conditions as per ICH guidelines (acid, base, oxidation, heat, and light).[5][6][7]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an extended period.

Causality Behind Experimental Choices: The use of a C18 column is standard for moderately polar compounds. The gradient elution allows for the effective separation of the parent drug from both more polar and less polar degradation products that may form under stress conditions. Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape and retention of the amine-containing analyte. The detection wavelength of 225 nm is chosen to maximize the signal-to-noise ratio for the benzyloxyphenyl chromophore.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC is a powerful technique for separating volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens (e.g., -OH, -NH₂).

Experimental Protocol: GC-FID Analysis after Silylation

  • Instrumentation:

    • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Derivatization Procedure:

    • Accurately weigh about 10 mg of the sample or standard into a vial.

    • Add 500 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 10 minutes.

    • Injection Volume: 1 µL (split ratio 10:1).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound in a dry, aprotic solvent like pyridine or acetonitrile (1 mg/mL). Prepare calibration standards by diluting the stock solution.

    • Sample Solution: Dissolve the sample in the same solvent to a concentration within the calibration range.

Causality Behind Experimental Choices: Silylation is a robust and widely used derivatization technique for amino alcohols, effectively reducing their polarity and increasing their volatility.[8] A non-polar DB-5 column is well-suited for the separation of the resulting silylated derivatives. The temperature program is designed to ensure good separation of the derivatized analyte from any potential by-products of the derivatization reaction and other impurities.

Method 3: Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Principle: Since this compound is a chiral molecule, it is often necessary to separate and quantify its enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including beta-blockers and their intermediates.[2][3][9]

Experimental Protocol: Enantioselective HPLC

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H or equivalent (amylose-based CSP), 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a solution of the racemic this compound in the mobile phase (e.g., 50 µg/mL).

    • Sample Solution: Dissolve the sample in the mobile phase to a concentration that allows for accurate detection of both enantiomers.

Causality Behind Experimental Choices: Polysaccharide-based chiral stationary phases, such as those derivatized with amylose or cellulose, are known for their broad enantioselectivity. The normal-phase mobile phase consisting of a non-polar solvent (n-hexane) and a polar modifier (ethanol) allows for effective chiral recognition on the CSP. Diethylamine is added as a basic modifier to improve the peak shape of the basic analyte.

Quantitative Data Summary and Comparison

Validation ParameterHPLC-UV (Stability-Indicating)GC-FID (after Silylation)Chiral HPLC
Linearity Range 1 - 100 µg/mL5 - 200 µg/mL0.5 - 50 µg/mL (per enantiomer)
Correlation Coefficient (r²) > 0.999> 0.998> 0.999
Limit of Detection (LOD) ~0.3 µg/mL~1 µg/mL~0.1 µg/mL (per enantiomer)
Limit of Quantification (LOQ) ~1 µg/mL~5 µg/mL~0.5 µg/mL (per enantiomer)
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 3.0%< 2.0%
Specificity High (demonstrated through forced degradation)Moderate (potential for interference from derivatization by-products)High (separates enantiomers)

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the logical flow of each validation process.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Evaluation A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Chromatographic Run C->D E Data Acquisition D->E F Linearity & Range Determination E->F G Accuracy & Precision Assessment E->G H Specificity (Forced Degradation) E->H I LOD & LOQ Calculation E->I J Robustness Testing E->J

Caption: Workflow for HPLC-UV Method Validation.

GC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Evaluation A Standard & Sample Preparation B Derivatization (Silylation) A->B C GC-FID System Setup B->C D Chromatographic Run C->D E Data Acquisition D->E F Linearity & Range Determination E->F G Accuracy & Precision Assessment E->G H Specificity Evaluation E->H I LOD & LOQ Calculation E->I

Caption: Workflow for GC-FID Method Validation.

Chiral_HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Evaluation A Racemic Standard & Sample Preparation C Chiral HPLC System Setup A->C B Chiral Mobile Phase Preparation B->C D Enantioselective Separation C->D E Data Acquisition D->E F Resolution & Selectivity Determination E->F G Linearity & Range (per enantiomer) E->G H Accuracy & Precision (per enantiomer) E->H I LOD & LOQ (per enantiomer) E->I

Caption: Workflow for Chiral HPLC Method Validation.

Conclusion and Recommendations

The choice of an analytical method for this compound is dictated by the specific analytical challenge.

  • For routine assay and impurity profiling , a well-validated, stability-indicating HPLC-UV method is the most robust and versatile choice. It provides a good balance of sensitivity, specificity, and throughput.

  • GC-FID can be a viable alternative, particularly if HPLC instrumentation is unavailable or if the analyte is in a matrix that is not amenable to HPLC. However, the additional derivatization step adds complexity and a potential source of variability.

  • When the stereochemical purity of this compound is a critical quality attribute, a Chiral HPLC method is indispensable. The ability to separate and quantify individual enantiomers is crucial for ensuring the safety and efficacy of the final drug product.

Ultimately, the responsibility lies with the analytical scientist to select the most appropriate method and to rigorously validate it according to established regulatory guidelines and sound scientific principles. This guide serves as a foundational resource to aid in that critical decision-making process.

References

A Comparative Guide to Chiral Amino Alcohols as Resolving Agents for Profens: An Evaluation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient separation of enantiomers is a cornerstone of producing safe and effective drugs. This is particularly true for the profen class of non-steroidal anti-inflammatory drugs (NSAIDs), where the therapeutic activity is often predominantly associated with one enantiomer. Diastereomeric salt crystallization remains a widely employed and industrially scalable method for chiral resolution. This guide provides a comparative analysis of chiral amino alcohols as resolving agents for profens, with a specific focus on evaluating the potential of 2-Amino-1-(4'-benzyloxyphenyl)ethanol against established agents in the field.

While this compound presents an interesting structural motif, it is crucial to note at the outset that there is a conspicuous absence of published literature detailing its efficacy as a resolving agent for profens. Therefore, this guide will first establish a baseline by examining a well-documented and commonly used chiral amino alcohol, (S)-(-)-α-methylbenzylamine, in the resolution of ibuprofen. This will be followed by a theoretical consideration of this compound, grounded in the principles of chiral recognition, to assess its potential utility and the factors that would influence its performance.

The Principle of Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classic and effective technique that leverages the different physical properties of diastereomers.[1] The process involves the reaction of a racemic mixture of a chiral acid, such as a profen, with an enantiomerically pure chiral base, in this case, a chiral amino alcohol. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and crystal structures. This disparity allows for their separation through fractional crystallization.[1]

The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation by filtration. Subsequently, the resolved enantiomer of the acid can be liberated from the salt, typically by treatment with a strong acid, and the chiral resolving agent can be recovered and potentially recycled.

Figure 1: General workflow of chiral resolution via diastereomeric salt formation.

A Benchmark for Comparison: Resolution of Ibuprofen with (S)-(-)-α-Methylbenzylamine

(S)-(-)-α-Methylbenzylamine (S-MBA) is a widely used resolving agent for acidic compounds, and its application in the resolution of ibuprofen is well-documented.[1][2][3] This provides a robust dataset to understand the key parameters and expected outcomes of such a resolution.

Experimental Data for Ibuprofen Resolution with S-MBA
ParameterValueReference
Resolving Agent (S)-(-)-α-methylbenzylamine (S-MBA)[1][3]
Substrate Racemic Ibuprofen[1][3]
Stoichiometry (Ibuprofen:S-MBA:KOH) 1:0.5:0.5[1]
Solvent for Crystallization Ethyl Acetate[1]
Temperature Range for Crystallization 70°C to 25°C[1]
Diastereomeric Excess (%de) of Crystals 80%[1]
Yield of Diastereomeric Salt 71%[1]
Enantiomeric Excess (%ee) of S-Ibuprofen after Liberation 80%[1]

Note: The addition of a non-chiral agent like potassium hydroxide (KOH) can influence the solubility of the components and improve the efficiency of the resolution.[1]

Experimental Protocol: Resolution of Racemic Ibuprofen with S-MBA

The following is a generalized protocol based on published methods.[1][4][5]

  • Salt Formation:

    • Dissolve racemic ibuprofen in a suitable solvent (e.g., ethyl acetate or a mixture of ethanol and water).[2]

    • In a separate container, dissolve (S)-(-)-α-methylbenzylamine (typically 0.5 to 1.0 molar equivalent) in the same solvent.

    • If applicable, add a non-chiral base like KOH to the ibuprofen solution.[1]

    • Slowly add the S-MBA solution to the ibuprofen solution with stirring.

  • Crystallization:

    • Heat the mixture to ensure complete dissolution.

    • Gradually cool the solution to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • Allow the crystallization to proceed over a defined period at a controlled temperature.

  • Isolation and Purification:

    • Isolate the precipitated diastereomeric salt by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.

    • The diastereomeric and enantiomeric purity of the salt can be enhanced through recrystallization.

  • Liberation of the Enantiomer:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 1-2.

    • Extract the liberated enantiomerically enriched ibuprofen with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the resolved ibuprofen.

  • Analysis:

    • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter.[6][7]

Evaluating this compound as a Resolving Agent

This compound is a chiral amino alcohol with structural features that, in theory, could make it a candidate for a resolving agent.

Figure 2: Structures of this compound and a common resolving agent, (S)-(-)-α-methylbenzylamine.

Structural Considerations and Potential for Chiral Recognition

The efficacy of a resolving agent hinges on its ability to form diastereomeric salts with significantly different crystal packing energies, leading to a substantial difference in solubility. This is governed by the three-dimensional structure and the nature of the intermolecular interactions in the crystal lattice.

  • Chiral Centers: Both this compound and S-MBA possess a stereogenic center adjacent to the basic amino group, which is crucial for forming the diastereomeric salts.

  • Aromatic Groups: The presence of phenyl groups in both molecules allows for potential π-π stacking interactions within the crystal lattice, which can contribute to the stability and rigidity of the crystal structure. The benzyloxy group in this compound introduces an additional aromatic ring and an ether linkage, offering more possibilities for specific intermolecular interactions.

  • Hydrogen Bonding: The hydroxyl group in this compound provides an additional site for hydrogen bonding, which can play a significant role in the formation of a well-ordered and stable crystal lattice. This is a key difference compared to S-MBA.

Challenges and Lack of Empirical Data

Despite these favorable structural features, the lack of published data on the use of this compound for resolving profens presents a significant challenge. Without experimental evidence, any assessment of its efficacy remains speculative. Several factors could contribute to this lack of documentation:

  • Accessibility: The synthesis of enantiomerically pure this compound may be more complex or costly compared to readily available resolving agents like S-MBA, which can be sourced in high optical purity.

  • Sub-optimal Performance: It is possible that this compound has been investigated but found to be less effective than existing resolving agents, leading to a lack of publication. The resolution process might result in low diastereomeric excess, poor yields, or the formation of oils instead of crystalline salts.

  • Limited Scope: The resolving power of a chiral agent is often highly specific to the substrate. This compound may be an effective resolving agent for other classes of compounds, but not for profens.

Comparison of Chiral Amino Alcohol Resolving Agents for Profens

To provide a broader context, the following table compares the performance of some commonly used chiral amino alcohols in the resolution of profens.

Resolving AgentProfenKey FindingsReference
(S)-(-)-α-methylbenzylamine IbuprofenWell-established method, good yields and enantiomeric excess achievable with optimization.[1][3]
Cinchonidine KetoprofenEffective resolution in a mixture of ethyl acetate and methanol, yielding highly pure S-ketoprofen after recrystallization.[8][9]
(1S,2R)-1-Aminoindan-2-ol Ketoprofen, Ibuprofen, FlurbiprofenDemonstrates a large difference in solubility for the diastereomeric salts of various profens.[10]
2-Amino-1,2-diphenylethanol (ADPE) 3-Hydroxycarboxylic acidsShown to be an effective resolving agent for hydroxy acids, suggesting potential for other carboxylic acids.[2]

Conclusion and Future Outlook

The resolution of profens using chiral amino alcohols via diastereomeric salt formation is a robust and widely applied strategy. Well-established resolving agents like (S)-(-)-α-methylbenzylamine and cinchonidine offer proven methodologies with predictable outcomes.

While this compound possesses structural features that suggest potential for chiral recognition, the current body of scientific literature does not provide the necessary experimental data to validate its efficacy as a resolving agent for profens. Researchers and drug development professionals seeking to resolve a racemic profen would be advised to start with well-documented resolving agents.

Further research would be necessary to systematically evaluate the performance of this compound. Such a study would involve screening various solvents, temperatures, and stoichiometric ratios to determine the optimal conditions for diastereomeric salt formation and crystallization with different profens. A direct comparison with established resolving agents under identical conditions would be essential to definitively assess its practical utility in pharmaceutical manufacturing.

References

A Comparative Cost-Benefit Analysis of Synthetic Methodologies for 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthetic Route

Introduction

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a valuable building block in medicinal chemistry, notably as a precursor for adrenergic receptor agonists and other biologically active molecules. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest. This guide will dissect two common synthetic strategies: the reduction of an α-aminoketone precursor and the ring-opening of a substituted epoxide. Each method will be evaluated based on yield, cost of starting materials and reagents, reaction conditions, and potential for scalability and stereochemical control.

Comparative Overview of Synthetic Routes

A summary of the key metrics for the two primary synthetic routes is presented below, offering a high-level comparison to guide initial selection.

MetricRoute 1: Ketone ReductionRoute 2: Epoxide Ring-Opening
Overall Yield Good to ExcellentModerate to Good
Starting Materials Cost ModerateModerate to High
Reagent Cost Low to ModerateModerate
Number of Steps 22
Scalability HighModerate
Stereocontrol Achievable with chiral reducing agentsAchievable with asymmetric epoxidation
Key Hazards Chloroform (in precursor synthesis)m-CPBA (potential explosive)

Route 1: Ketone Reduction Strategy

This well-established route involves two main stages: the synthesis of the α-aminoketone precursor, 2-amino-1-(4'-benzyloxyphenyl)ethanone hydrochloride, followed by its reduction to the target amino alcohol.

Logical Workflow for Ketone Reduction Route

cluster_0 Step 1: Aminoketone Synthesis cluster_1 Step 2: Ketone Reduction Start1 1-(4-Benzyloxyphenyl)-2-chloroethanone + Hexamine Process1 Reaction in Chloroform Start1->Process1 Intermediate1 Precipitated Intermediate Process1->Intermediate1 Process2 Acidic Hydrolysis (EtOH/HCl) Intermediate1->Process2 Product1 2-Amino-1-(4'-benzyloxyphenyl)ethanone HCl Process2->Product1 Start2 2-Amino-1-(4'-benzyloxyphenyl)ethanone HCl Product1->Start2 Proceed to Reduction Process3 Reduction with Sodium Borohydride in Ethanol Start2->Process3 Product2 This compound Process3->Product2

Caption: Workflow for the Ketone Reduction Route.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanone hydrochloride [1]

This procedure, adapted from known methods, provides the key intermediate for the subsequent reduction.

  • Reaction Setup: Dissolve 78 g of 1-(4-benzyloxyphenyl)-2-chloroethanone and 63 g of hexamine in 2.2 liters of chloroform.

  • Initial Reaction: Stir the mixture at room temperature overnight.

  • Concentration and Reflux: Concentrate the mixture to a volume of 1.1 liters and then reflux for 3 hours.

  • Isolation of Intermediate: After cooling, collect the precipitated crystals by filtration, wash, and dry them.

  • Hydrolysis: Add the dried crystals to a mixture of 750 ml of ethanol and 120 ml of concentrated hydrochloric acid.

  • Final Product Formation: Reflux the mixture for 50 minutes.

  • Purification: After cooling, collect the precipitated colorless crystals of 2-amino-1-(4-benzyloxyphenyl)ethanone hydrochloride by filtration, wash, and dry. This process yields approximately 55.6 g of the product.

Part 2: Reduction of 2-Amino-1-(4'-benzyloxyphenyl)ethanone to this compound

The reduction of the aminoketone is a critical step. Sodium borohydride in a protic solvent like ethanol is a cost-effective and efficient choice for this transformation.[2][3][4]

  • Reaction Setup: Suspend 2-amino-1-(4'-benzyloxyphenyl)ethanone hydrochloride in ethanol at room temperature.

  • Reduction: Slowly add sodium borohydride (NaBH₄) to the suspension. The reaction is typically exothermic and proceeds smoothly.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by the careful addition of water, followed by acidification with dilute hydrochloric acid to neutralize any excess borohydride.

  • Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Cost-Benefit Analysis of Route 1
  • Cost: The primary cost drivers for this route are the starting material, 1-(4-benzyloxyphenyl)-2-chloroethanone, and the solvent volumes, particularly chloroform in the first step. Sodium borohydride is a relatively inexpensive reducing agent.[1][5][6][7][8]

  • Benefits: This method is generally high-yielding and scalable. The procedures are straightforward and utilize common laboratory reagents and equipment. The potential for enantioselective reduction of the ketone using chiral catalysts or reagents (e.g., CBS catalysts) offers a pathway to optically active products.[9][10]

  • Drawbacks: The use of chloroform, a regulated and potentially hazardous solvent, is a significant drawback from a safety and environmental perspective. The multi-step nature of the precursor synthesis adds to the overall process time.

Route 2: Epoxide Ring-Opening Strategy

An alternative approach involves the formation of a benzyloxy-substituted styrene oxide, followed by a nucleophilic ring-opening reaction with an amine source.

Logical Workflow for Epoxide Ring-Opening Route

cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring-Opening Start1 4-Benzyloxystyrene Process1 Reaction with m-CPBA in Dichloromethane Start1->Process1 Product1 4-Benzyloxystyrene Oxide Process1->Product1 Start2 4-Benzyloxystyrene Oxide Product1->Start2 Proceed to Ring-Opening Process2 Reaction with Ammonia or Amine Source Start2->Process2 Product2 This compound Process2->Product2

Caption: Workflow for the Epoxide Ring-Opening Route.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Benzyloxystyrene Oxide

The synthesis of the epoxide intermediate is a key step in this route.

  • Synthesis of 4-Benzyloxystyrene: This starting material can be prepared from 4-hydroxybenzaldehyde through benzylation followed by a Wittig reaction to introduce the vinyl group.

  • Epoxidation: Dissolve 4-benzyloxystyrene in a suitable solvent like dichloromethane.

  • Reagent Addition: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the styrene solution at a controlled temperature (often 0 °C to room temperature).[11][12]

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting alkene.

  • Work-up: Upon completion, wash the reaction mixture with a solution of sodium sulfite to quench excess peroxide, followed by a wash with sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Purification: Dry the organic layer and concentrate it. The crude epoxide can be purified by column chromatography.

Part 2: Ring-Opening of 4-Benzyloxystyrene Oxide

The final step involves the nucleophilic attack of an amine on the epoxide ring.

  • Reaction Setup: Dissolve 4-benzyloxystyrene oxide in a suitable solvent (e.g., ethanol or isopropanol).

  • Nucleophilic Addition: Add an excess of an ammonia source (e.g., aqueous ammonia) to the solution.[7] The reaction may require heating to proceed at a reasonable rate.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, remove the solvent under reduced pressure.

  • Isolation and Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove excess ammonia. Dry the organic layer and concentrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Cost-Benefit Analysis of Route 2
  • Cost: The cost of this route is influenced by the synthesis of 4-benzyloxystyrene and the price of m-CPBA.[11][13][14][15] The use of a simple nucleophile like ammonia helps to keep the cost of the final step low.

  • Benefits: This route can be more atom-economical than the ketone reduction route. It also offers a clear pathway for enantioselective synthesis through the use of asymmetric epoxidation catalysts (e.g., Jacobsen's or Sharpless epoxidation, though the latter is more suited for allylic alcohols).[13]

  • Drawbacks: The synthesis of the starting material, 4-benzyloxystyrene, adds extra steps to the overall process. m-CPBA is a potentially explosive reagent and requires careful handling. The ring-opening reaction can sometimes lead to a mixture of regioisomers, although with styrene oxides, the attack at the benzylic position is generally favored under neutral or basic conditions.[16]

Conclusion and Recommendations

Both the ketone reduction and epoxide ring-opening routes offer viable pathways to this compound.

  • For large-scale synthesis where cost and simplicity are paramount, the Ketone Reduction Route (Route 1) is likely the more advantageous choice, provided that the handling of chloroform can be managed safely. The starting materials are commercially available, and the reduction step is typically high-yielding and robust.

  • For applications where stereochemical purity is the primary concern, the Epoxide Ring-Opening Route (Route 2) may be preferable, as it allows for the introduction of chirality at the epoxidation stage using well-established asymmetric methods. However, this comes at the cost of a potentially more complex synthesis of the starting alkene and the need for careful control of the ring-opening regioselectivity.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or development program, including scale, cost constraints, available equipment, and the desired stereochemical outcome. This guide provides the foundational data and protocols to make a well-informed decision.

References

A Technical Guide to the Applications of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in Adrenergic Agonist Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthetic applications of 2-Amino-1-(4'-benzyloxyphenyl)ethanol, a key intermediate in the preparation of pharmaceutically active compounds, most notably the adrenergic agonist synephrine and its derivatives. We will explore the primary synthetic route involving this intermediate, compare it with alternative methodologies, and provide detailed experimental protocols. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, offering insights into synthetic strategies for a pharmacologically important class of molecules.

Introduction to this compound

This compound is a chiral amino alcohol with the chemical formula C15H17NO2 and a molecular weight of 243.30 g/mol []. Its structure features a phenylethanolamine backbone, which is characteristic of many adrenergic agonists. The key structural attributes are a benzyl-protected hydroxyl group on the phenyl ring and a primary amino group. The benzyl group serves as a protecting group for the phenolic hydroxyl, preventing it from undergoing unwanted reactions during synthesis and allowing for its selective removal in the final step. This intermediate is primarily utilized in the synthesis of para-substituted phenylethanolamines, such as synephrine and octopamine.

Core Application: Synthesis of Synephrine

Synephrine, particularly p-synephrine, is a naturally occurring alkaloid found in the fruit of Citrus aurantium (bitter orange)[2]. It is structurally similar to epinephrine and is known for its adrenergic activity, leading to its use in dietary supplements for weight management and as a sympathomimetic agent[3][4][5]. The synthesis of synephrine often proceeds through a multi-step pathway where this compound can be a crucial, albeit sometimes unisolated, intermediate.

The Benzyl-Protected Synthetic Route

This common and versatile route leverages the stability of the benzyl ether protecting group. The general strategy involves the construction of the phenylethanolamine skeleton followed by N-methylation and deprotection.

Workflow of Synephrine Synthesis via Benzyl Protection

cluster_intermediate Role of this compound A 4-Benzyloxyacetophenone B 4-Benzyloxy-α-bromoacetophenone A->B Bromination C 2-(Methylamino)-1-(4'-benzyloxyphenyl)ethanone B->C Amination (Methylamine) F This compound B->F Amination (Ammonia) D N-Methyl-2-amino-1-(4'-benzyloxyphenyl)ethanol (Protected Synephrine) C->D Reduction E Synephrine D->E Deprotection (Hydrogenolysis) F->D N-Methylation

Caption: Synthetic pathway to synephrine using a benzyl-protected intermediate.

Detailed Experimental Protocol:

Step 1: Bromination of 4-Benzyloxyacetophenone [6]

  • Dissolve 4-benzyloxyacetophenone in a suitable solvent such as chloroform.

  • Add a solution of bromine in the same solvent dropwise with stirring.

  • Continue stirring for approximately 30 minutes after the addition is complete.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude 4-benzyloxy-α-bromoacetophenone.

  • Wash the crystalline residue with a non-polar solvent like benzene and dry.

Step 2: Amination with Methylamine [7]

  • The crude 4-benzyloxy-α-bromoacetophenone is reacted with an excess of methylamine in a suitable solvent.

  • This nucleophilic substitution reaction yields 2-(methylamino)-1-(4'-benzyloxyphenyl)ethanone.

Step 3: Reduction of the Ketone [7]

  • The amino ketone intermediate is reduced to the corresponding amino alcohol.

  • A common reducing agent for this transformation is sodium borohydride (NaBH4) in an alcoholic solvent like methanol or ethanol.

  • This step produces N-methyl-2-amino-1-(4'-benzyloxyphenyl)ethanol, which is the benzyl-protected form of synephrine.

Alternative Pathway via this compound:

Alternatively, the bromo ketone can first be aminated with ammonia to yield 2-amino-1-(4'-benzyloxyphenyl)ethanone, which is then reduced to This compound . This primary amine can then be selectively N-methylated.

Step 3a: N-Methylation of this compound Selective N-methylation of a primary amine in the presence of a hydroxyl group can be achieved using various methods, such as reductive amination with formaldehyde and a reducing agent.

Step 4: Deprotection of the Benzyl Group [8][9]

  • The final step is the removal of the benzyl protecting group to unmask the phenolic hydroxyl group.

  • The most common and efficient method for this is catalytic hydrogenolysis.

  • The protected synephrine is dissolved in a solvent like methanol or ethanol and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.

  • The reaction proceeds under atmospheric or slightly elevated pressure until the starting material is consumed.

  • Filtration of the catalyst and removal of the solvent yields synephrine.

Comparison with Alternative Synthetic Routes

While the benzyl-protected route is robust, other strategies for synephrine synthesis exist, each with its own advantages and disadvantages.

Synthesis from Phenol (Hoesch Reaction)

A more direct approach starts from phenol, which is a readily available and inexpensive starting material. This method, however, can be challenging in terms of regioselectivity and reaction conditions.

Workflow of Synephrine Synthesis from Phenol

A Phenol B 1-(4-Hydroxyphenyl)-2- (methylamino)ethanone A->B Hoesch Reaction (N-methylaminoacetonitrile) C Synephrine B->C Catalytic Hydrogenation

Caption: A more direct synthetic route to synephrine starting from phenol.

This route involves the Hoesch reaction, where phenol reacts with N-methylaminoacetonitrile in the presence of a Lewis acid catalyst (e.g., AlCl3) and HCl to form the aminoketone intermediate directly[10]. This intermediate is then reduced to synephrine. While this route is shorter, the Hoesch reaction can suffer from low yields and the formation of byproducts, making purification difficult.

Enzymatic Synthesis

Recent advancements have explored biosynthetic pathways for synephrine and its precursor, octopamine[11]. This involves the use of enzymes like tyramine β-hydroxylase and phenylethanolamine N-methyltransferase[11]. While environmentally friendly, these methods are currently more suitable for smaller-scale production and may require significant optimization for industrial applications.

Comparative Analysis
FeatureBenzyl-Protected RouteHoesch Reaction RouteEnzymatic Synthesis
Starting Material 4-BenzyloxyacetophenonePhenolTyramine
Number of Steps 3-421-2 (enzymatic steps)
Overall Yield Generally moderate to goodOften low to moderateVariable, depends on enzyme efficiency
Purification Generally straightforwardCan be challenging due to byproductsTypically requires specialized purification
Scalability GoodModerateCurrently limited
Reagents NaBH4, Pd/C, Benzyl bromideAlCl3, HCl, N-methylaminoacetonitrileEnzymes, cofactors
Environmental Impact Moderate (solvents, heavy metals)High (strong acids, Lewis acids)Low (aqueous media)

Application in the Synthesis of Other Adrenergic Agonists

The synthetic strategies involving this compound can be adapted to produce a variety of other adrenergic agonists.

Octopamine Synthesis

Octopamine, the unmethylated analog of synephrine, can be synthesized using a similar pathway. Instead of N-methylation, the primary amine of this compound is deprotected directly. Octopamine itself is a neurotransmitter in invertebrates and has sympathomimetic effects in vertebrates[12][13].

Workflow for Octopamine Synthesis

A 4-Benzyloxy-α-bromoacetophenone B 2-Amino-1-(4'-benzyloxyphenyl)ethanone A->B Amination (Ammonia) C This compound B->C Reduction D Octopamine C->D Deprotection

Caption: Synthesis of octopamine, a related adrenergic agonist.

Synthesis of Synephrine Derivatives

By varying the amine used in the amination step or by further modifying the amino group of this compound, a library of synephrine derivatives can be synthesized. These derivatives are often explored for their potential as selective adrenergic receptor agonists with improved pharmacological profiles[7]. For example, reacting 4-benzyloxy-α-bromoacetophenone with different primary or secondary amines can lead to a diverse range of N-substituted phenylethanolamines.

Chiral Considerations

Synephrine and related phenylethanolamines possess a chiral center at the carbon bearing the hydroxyl group. The different enantiomers can exhibit distinct pharmacological activities[2]. The synthetic routes described above typically produce a racemic mixture. To obtain enantiomerically pure compounds, two main strategies can be employed:

  • Chiral Resolution: The racemic mixture can be separated into its individual enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization or chromatography.

  • Asymmetric Synthesis: A stereoselective reduction of the ketone intermediate can be performed using a chiral reducing agent or a catalyst. This approach directly yields the desired enantiomer in excess.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of synephrine and other adrenergic agonists. The benzyl-protected synthetic route offers a reliable and scalable method for the preparation of these compounds, with good control over the introduction of various functional groups. While alternative routes, such as the Hoesch reaction, are shorter, they often present challenges in terms of yield and purification. The choice of synthetic strategy will ultimately depend on factors such as the desired scale of production, cost of starting materials, and the required purity of the final product. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on this important class of pharmacologically active molecules.

References

A Senior Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the adage "you are what you start with" is a fundamental truth. The purity of a pharmaceutical intermediate like 2-Amino-1-(4'-benzyloxyphenyl)ethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is not a mere quality metric; it is a critical determinant of the final drug product's safety, efficacy, and stability.[1][2] Any impurity, whether it originates from starting materials, by-products, or degradation, can have cascading effects, potentially leading to unforeseen toxicities or reduced therapeutic effect.[3]

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to build a high-confidence purity profile for this compound. We will move beyond simply listing protocols to explain the scientific rationale behind the choice of each method, creating a self-validating, orthogonal system for quality assessment.

Section 1: The Workhorse of Purity: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry.[1][4][5] Its primary function is to separate the main compound from any process-related impurities or degradants, allowing for precise quantification.

Causality Behind the Method: Why RP-HPLC?

For a molecule like this compound, which contains both polar (amino alcohol) and non-polar (benzyloxyphenyl) moieties, Reversed-Phase (RP) HPLC is the logical first choice.

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard starting point. Its long alkyl chains provide sufficient hydrophobic interaction with the aromatic rings of the analyte, ensuring adequate retention and separation from more polar impurities.

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (typically acetonitrile) is optimal. The acid serves a crucial purpose: it protonates the primary amine group on the analyte, preventing peak tailing and ensuring sharp, symmetrical peaks. The gradient, which gradually increases the concentration of the organic solvent, is essential for eluting not only the main compound but also any less polar, more strongly retained impurities within a reasonable timeframe.

  • Detection: The presence of two aromatic rings provides strong UV chromophores. A photodiode array (PDA) detector is ideal, allowing for simultaneous monitoring at multiple wavelengths (e.g., 225 nm for general detection and ~275 nm for the phenyl rings) and providing spectral data to assess peak purity.

Experimental Protocol: RP-HPLC for Purity Assay
  • System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and DAD detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 225 nm.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

Data Presentation: Comparing Batches

The data below illustrates a hypothetical comparison between a high-purity batch suitable for GMP manufacturing and an earlier developmental batch.

ParameterBatch A (High Purity)Batch B (Developmental)Specification
Assay (Purity by Area %) 99.8%96.5%≥ 98.0%
Largest Unknown Impurity 0.08%1.2% (at RRT 1.15)≤ 0.1%
Total Impurities 0.2%3.5%≤ 0.5%

Section 2: Assessing Stereochemical Integrity with Chiral HPLC

The target molecule possesses a stereocenter at the carbon bearing the hydroxyl group. As enantiomers can exhibit vastly different pharmacological and toxicological profiles, regulatory authorities mandate the control of stereochemical purity.[6] Therefore, a specific chiral separation method is required.

Causality Behind the Method: Why a Dedicated Chiral Method?

Standard achiral RP-HPLC columns cannot distinguish between enantiomers. A Chiral Stationary Phase (CSP) is necessary to create transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[7] For amino alcohols, macrocyclic glycopeptide-based CSPs (like teicoplanin or vancomycin) and Pirkle-type CSPs have shown excellent utility.[8][9] Direct analysis without derivatization is strongly preferred as it eliminates extra synthesis steps that could introduce new impurities or alter the enantiomeric ratio.[10]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity
  • System: HPLC or UPLC system as described above.

  • Column: Astec® CHIROBIOTIC® T, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Ethanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 80:20:0.1:0.1 v/v/v/v). The acidic and basic additives improve peak shape and interaction with the CSP.

  • Mode: Isocratic.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

Data Presentation: Enantiomeric Excess (ee) Calculation
EnantiomerRetention Time (min)Peak AreaPercentage
(S)-enantiomer (desired) 12.41,997,50099.9%
(R)-enantiomer (undesired) 14.82,5000.1%
Enantiomeric Excess (ee) --99.8%

Section 3: Unambiguous Identification via Spectroscopic Techniques

While chromatography separates and quantifies, spectroscopy confirms identity. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides an unambiguous structural fingerprint and is invaluable for identifying unknown impurities.

Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural elucidation.[4] It provides detailed information about the chemical environment of each proton and carbon atom, confirming that the correct molecule has been synthesized.

  • ¹H NMR: Confirms the presence and connectivity of all protons. Key signals to verify include the benzylic protons (O-CH₂-Ph), the aromatic protons on both rings, and the three distinct protons of the ethanolamine backbone (-CH(OH)-CH₂NH₂). The integration of these signals must match the theoretical proton count.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Purity Assessment: The presence of small, unidentifiable peaks in the ¹H NMR spectrum can indicate impurities. Quantitative NMR (qNMR), using a certified internal standard, can also be used for an accurate assay that is independent of a reference standard for the analyte itself.[11][12]

Part B: Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering a fundamental confirmation of its identity.[13] When coupled with HPLC (LC-MS), it becomes the most powerful tool for impurity identification.[3][5]

  • The Workflow: As peaks elute from the HPLC column, they are directed into the mass spectrometer.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

  • Impurity ID: If the HPLC chromatogram shows an impurity peak, the MS can provide its molecular weight. This information, combined with knowledge of the synthetic route, allows chemists to propose a likely structure for the impurity (e.g., a starting material, a by-product from a side reaction).[14]

Section 4: The Orthogonal Purity Assessment Workflow

Trustworthiness in analytical science comes from cross-validation. An orthogonal approach uses multiple analytical techniques based on different physical principles to measure the same attribute.[15] If the 99.8% purity value from RP-HPLC (based on polarity) is supported by data from qNMR (based on nuclear magnetic properties) and the absence of significant impurities in the LC-MS (based on mass-to-charge ratio), the confidence in the result is exceptionally high.

Workflow Visualization

The following diagram illustrates the logical flow of an orthogonal assessment for a newly synthesized batch.

PurityWorkflow cluster_synthesis Batch Synthesis cluster_analysis Orthogonal Analysis cluster_results Final Profile Synth Synthesized Batch HPLC RP-HPLC Synth->HPLC CHIRAL Chiral HPLC Synth->CHIRAL NMR NMR Spectroscopy Synth->NMR LCMS LC-MS Synth->LCMS KF Karl Fischer Synth->KF COA Certificate of Analysis (Final Purity Profile) HPLC->COA Assay & Related Subs. CHIRAL->COA Enantiomeric Purity NMR->COA Structural Confirmation LCMS->COA Impurity ID & MW Confirmation KF->COA Water Content

Caption: Orthogonal workflow for purity confirmation.

Section 5: Final Data Consolidation

A comprehensive Certificate of Analysis should consolidate the data from all orthogonal methods into a single, clear report.

Table 3: Consolidated Purity Profile for Batch XYZ-001

TestMethodSpecificationResult
Appearance VisualYellow SolidConforms[][17]
Identification ¹H NMRConforms to structureConforms
Molecular Weight LC-MS ([M+H]⁺)244.13 (calculated)244.13 (observed)
Assay (Purity) RP-HPLC≥ 98.0%99.8%
Enantiomeric Purity Chiral HPLC≥ 99.0% ee99.8% ee
Water Content Karl Fischer Titration≤ 1.0%0.15%
Related Substances RP-HPLCIndividual Impurity ≤ 0.1%Max 0.08%
Total Impurities ≤ 0.5%0.2%

Conclusion

Assessing the purity of a critical pharmaceutical intermediate like this compound is a rigorous, multi-faceted endeavor. It demands more than running a single analysis; it requires an intelligently designed, orthogonal workflow that combines the separation power of chromatography with the definitive identification capabilities of spectroscopy. This integrated approach provides a self-validating system, ensuring that scientists and drug developers can proceed with confidence, knowing that the quality of their foundational materials is beyond reproach.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.